molecular formula C20H27IN4O B15616908 GAT2711

GAT2711

Cat. No.: B15616908
M. Wt: 466.4 g/mol
InChI Key: CQWSPECLLDTLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GAT2711 is a useful research compound. Its molecular formula is C20H27IN4O and its molecular weight is 466.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H27IN4O

Molecular Weight

466.4 g/mol

IUPAC Name

N-[4-(4-ethyl-4-methylpiperazin-4-ium-1-yl)phenyl]-6-methylpyridine-2-carboxamide iodide

InChI

InChI=1S/C20H26N4O.HI/c1-4-24(3)14-12-23(13-15-24)18-10-8-17(9-11-18)22-20(25)19-7-5-6-16(2)21-19;/h5-11H,4,12-15H2,1-3H3;1H

InChI Key

CQWSPECLLDTLKT-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

GAT2711: A Technical Guide to its Mechanism of Action as a Selective α9 Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAT2711 is a novel small molecule that acts as a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][4][5][6] Preclinical evidence strongly suggests its potential as a non-opioid analgesic and anti-inflammatory agent. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its pharmacological profile, key experimental data, and the methodologies used in its evaluation. The information presented herein is intended to support further research and development of α9* nAChR-targeted therapeutics.

Core Mechanism of Action: Selective α9 nAChR Agonism

This compound exerts its pharmacological effects primarily through the activation of α9-containing nicotinic acetylcholine receptors. It is characterized as a full agonist at α9 nAChRs, demonstrating high potency and selectivity over the closely related α7 nAChR subtype.[1][2][3][4][5][7] This selectivity is a key attribute, as it may contribute to a favorable therapeutic profile by minimizing off-target effects associated with α7 nAChR modulation. The analgesic and anti-inflammatory properties of this compound are believed to be mediated by the activation of these α9* nAChRs, which are implicated in pain signaling and immune responses.[3][4][5][7]

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Agonist Potency and Selectivity

Receptor SubtypeAgonist ActivityEC50 (nM)Selectivity (fold) vs. α7 nAChR
α9 nAChRFull Agonist230340
α7 nAChR->78,200-

Data sourced from in vitro functional assays.[1][2][3][4][5]

Table 2: In Vitro Anti-Inflammatory Activity

AssayCell LineStimulusEffectIC50 (µM)
IL-1β ReleaseTHP-1 cellsATPInhibition0.5

This compound demonstrated potent inhibition of ATP-induced IL-1β release, a key pro-inflammatory cytokine.[1]

Table 3: In Vivo Analgesic Efficacy

Animal ModelPain TypeDosing (mg/kg, i.p.)Outcome
CFA-induced Inflammatory Pain (mice)Inflammatory2 - 10Attenuation of mechanical hypersensitivity and paw edema

The analgesic effects of this compound were observed to be independent of the α7 nAChR, as efficacy was retained in α7 knockout mice.[1][4]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Therapeutic Effects

The following diagram illustrates the proposed signaling pathway through which this compound mediates its analgesic and anti-inflammatory effects.

GAT2711_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound a9_nAChR α9* nAChR This compound->a9_nAChR Binds and Activates Signaling_Cascade Downstream Signaling Cascade a9_nAChR->Signaling_Cascade Initiates Inflammation_Modulation Modulation of Inflammatory Pathways Signaling_Cascade->Inflammation_Modulation Leads to Analgesia Analgesic Effect Signaling_Cascade->Analgesia Anti_inflammatory Anti-inflammatory Effect Inflammation_Modulation->Anti_inflammatory

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vivo Analgesia Assessment

The diagram below outlines the workflow for evaluating the analgesic efficacy of this compound in a preclinical model of inflammatory pain.

Analgesia_Workflow cluster_induction Pain Induction cluster_treatment Treatment cluster_assessment Assessment CFA_injection Intraplantar Injection of Complete Freund's Adjuvant (CFA) GAT2711_admin Intraperitoneal Administration of This compound or Vehicle CFA_injection->GAT2711_admin Followed by Mechanical_hyper Measurement of Mechanical Hypersensitivity (von Frey Test) GAT2711_admin->Mechanical_hyper Leads to Assessment of Paw_edema Measurement of Paw Edema (Plethysmometer) GAT2711_admin->Paw_edema Leads to Assessment of

Caption: In vivo analgesic assessment workflow.

Detailed Experimental Protocols

Nicotinic Acetylcholine Receptor Agonist Potency and Selectivity Assay
  • Objective: To determine the potency (EC50) of this compound as an agonist at human α9 and α7 nAChRs and to establish its selectivity.

  • Methodology:

    • Cell Culture and Receptor Expression: Use a stable cell line (e.g., HEK293 or CHO) expressing the specific human nAChR subtype (α9 or α7).

    • Assay Format: Employ a functional assay that measures receptor activation, such as a two-electrode voltage clamp or a fluorescence-based calcium flux assay.[8]

    • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.

    • Assay Procedure:

      • For voltage clamp electrophysiology, apply increasing concentrations of this compound to the cells and record the elicited ionic currents.

      • For calcium flux assays, pre-incubate the cells with a calcium-sensitive dye. Add the different concentrations of this compound and measure the change in fluorescence, which corresponds to calcium influx upon receptor activation.[8]

    • Data Analysis: Plot the concentration-response curve and fit the data using a non-linear regression model to determine the EC50 value.

    • Selectivity Calculation: The selectivity of this compound for α9 over α7 nAChR is calculated by dividing the EC50 value for α7 by the EC50 value for α9.

ATP-Induced IL-1β Release Assay in THP-1 Cells
  • Objective: To evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit ATP-induced IL-1β release from human monocytic cells.

  • Methodology:

    • Cell Culture and Priming: Culture THP-1 human monocytic cells and prime them with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[9]

    • Compound Treatment: Pre-incubate the LPS-primed THP-1 cells with varying concentrations of this compound for a defined period.

    • Stimulation: Add ATP to the cell cultures to trigger the activation of the NLRP3 inflammasome and the subsequent cleavage and release of mature IL-1β.[9]

    • Sample Collection: After a specific incubation time, collect the cell culture supernatants.

    • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit.

    • Data Analysis: Determine the concentration of this compound that causes a 50% inhibition of IL-1β release (IC50) by plotting the concentration-inhibition curve.

CFA-Induced Chronic Inflammatory Pain Model in Mice
  • Objective: To assess the in vivo analgesic and anti-inflammatory effects of this compound in a model of persistent inflammatory pain.

  • Methodology:

    • Animal Model: Use adult male mice.

    • Induction of Inflammation: Induce a localized and persistent inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.[6][10][11][12][13]

    • Drug Administration: At a specified time point after CFA injection, administer this compound or a vehicle control via intraperitoneal (i.p.) injection.

    • Assessment of Mechanical Allodynia (von Frey Test):

      • Place the mice in individual compartments on an elevated mesh floor and allow them to acclimate.[1][2][5][7][14]

      • Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the inflamed paw.[1][2][5][7][14]

      • Record the filament that elicits a paw withdrawal response. The paw withdrawal threshold is determined using the up-down method or by calculating the 50% response threshold.[1][2][5][7][14]

    • Measurement of Paw Edema:

      • Measure the volume of the inflamed and contralateral paws at designated time points using a plethysmometer.[3][4][15][16][17]

      • The degree of paw edema is calculated as the difference in volume between the inflamed and non-inflamed paws.[3][4][15][16][17]

    • Data Analysis: Compare the paw withdrawal thresholds and paw volumes between the this compound-treated and vehicle-treated groups to determine the analgesic and anti-inflammatory efficacy.

Conclusion

This compound is a promising preclinical candidate with a well-defined mechanism of action as a potent and selective α9 nAChR full agonist. The data presented in this guide highlight its potential for the treatment of pain and inflammation. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic utility of this compound and other selective α9* nAChR modulators.

References

GAT2711: A Deep Dive into its Selective Agonism at the α9* Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GAT2711 has emerged as a potent and selective full agonist for the α9-containing (α9*) nicotinic acetylcholine (B1216132) receptor (nAChR), a promising therapeutic target for non-opioid management of inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its pharmacodynamics, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates. The data presented herein is collated from peer-reviewed scientific literature to support further research and development efforts in this area.

Quantitative Pharmacological Profile

This compound exhibits a distinct selectivity profile, with a pronounced preference for the α9* nAChR over other nAChR subtypes, most notably the α7 nAChR. This selectivity is crucial for its targeted therapeutic action, potentially minimizing off-target effects. The key quantitative parameters are summarized below.

Parameter Receptor/Assay Value Reference
Potency (EC50) α9 nAChR230 nM[1][2][3]
Selectivity α9 vs. α7 nAChR340-fold[1][2][3]
Anti-inflammatory Activity (IC50) Inhibition of ATP-induced IL-1β release in THP-1 cells0.5 µM[1][2]

Note: Binding affinity data (Ki/Kd) for this compound are not extensively reported in the currently available public literature; the characterization primarily relies on functional potency (EC50) data.

Experimental Protocols

The characterization of this compound's selectivity and functional activity has been achieved through a series of robust in vitro and in vivo experimental protocols.

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The functional activity of this compound at specific nAChR subtypes is determined using the two-electrode voltage clamp technique in Xenopus laevis oocytes, a well-established heterologous expression system for ion channels.

Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. The oocytes are then treated with collagenase to defolliculate them, and healthy stage V-VI oocytes are selected for injection.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific human nAChR subunits of interest (e.g., α9, α10, α7). The injected oocytes are incubated for 2-4 days to allow for receptor expression on the plasma membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

    • Two microelectrodes, filled with a conducting solution like 3M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane at a specific holding potential (typically -70 mV).

    • This compound at varying concentrations is applied to the oocyte, and the resulting ion current mediated by the expressed nAChRs is recorded.

    • Dose-response curves are generated by plotting the current amplitude against the logarithm of the this compound concentration to determine the EC50 value.

GAT2711_TEVC_Workflow cluster_oocyte_prep Oocyte Preparation cluster_expression Receptor Expression cluster_recording Electrophysiological Recording Ovary Ovarian Lobes from Xenopus laevis Collagenase Collagenase Digestion Ovary->Collagenase Oocytes Stage V-VI Oocytes Collagenase->Oocytes Injection Microinjection Oocytes->Injection cRNA nAChR Subunit cRNA cRNA->Injection Incubation Incubation (2-4 days) Injection->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC Drug_App This compound Application TEVC->Drug_App Data_Acq Current Recording Drug_App->Data_Acq Analysis Dose-Response Analysis (EC50) Data_Acq->Analysis

Workflow for Two-Electrode Voltage Clamp (TEVC) analysis of this compound in Xenopus oocytes.
In Vitro Anti-inflammatory Assay: IL-1β Release in THP-1 Cells

The anti-inflammatory properties of this compound are assessed by its ability to inhibit the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from human monocytic THP-1 cells. This assay models the activation of the NLRP3 inflammasome, a key component of the innate immune response.

Methodology:

  • Cell Culture and Differentiation: Human THP-1 monocytes are cultured and differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Priming: The differentiated THP-1 cells are primed with lipopolysaccharide (LPS; 1 µg/mL) for approximately 5 hours. This "signal 1" upregulates the expression of pro-IL-1β and components of the NLRP3 inflammasome.[2]

  • Inflammasome Activation and Treatment: The primed cells are then treated with various concentrations of this compound followed by stimulation with a P2X7 receptor agonist, such as Benzoyl-ATP (BzATP; 100 µM), for about 40 minutes.[2] BzATP acts as "signal 2," inducing the assembly and activation of the NLRP3 inflammasome.

  • IL-1β Measurement: The cell culture supernatant is collected, and the concentration of mature IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of this compound on IL-1β release is calculated, and an IC50 value is determined from the dose-response curve.

In Vivo Analgesic Activity: CFA-Induced Inflammatory Pain Model

The analgesic efficacy of this compound is evaluated in a preclinical model of inflammatory pain using α7 nAChR knockout mice to confirm that the observed effects are independent of the α7 subtype.

Methodology:

  • Animal Model: α7 nAChR knockout mice are used to ensure that the analgesic effects of this compound are mediated through other nAChR subtypes, primarily α9*.

  • Induction of Inflammation: A localized and persistent inflammation is induced by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one of the hind paws.

  • Drug Administration: this compound is administered to the mice, typically via intraperitoneal injection, at various doses (e.g., 2-10 mg/kg).[2]

  • Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus is measured using von Frey filaments. This is a standardized method where filaments of calibrated stiffness are applied to the plantar surface of the paw to determine the force required to elicit a withdrawal response. A higher paw withdrawal threshold indicates an analgesic effect.

  • Assessment of Edema: The degree of paw swelling (edema) is measured using calipers as an indicator of the inflammatory response.

  • Data Analysis: The effects of this compound on mechanical allodynia and paw edema are compared to a vehicle-treated control group to determine the analgesic and anti-inflammatory efficacy.

Signaling Pathways

This compound exerts its anti-inflammatory and analgesic effects through the modulation of the cholinergic anti-inflammatory pathway, a neuro-immune signaling axis. A key mechanism of action is the inhibition of the NLRP3 inflammasome.

Mechanism of Action:

  • α9 nAChR Activation:* this compound selectively binds to and activates α9* nAChRs on immune cells, such as macrophages.

  • Inhibition of P2X7 Receptor Function: The activation of α9* nAChRs leads to the inhibition of the ATP-gated P2X7 purinergic receptor.[4]

  • NLRP3 Inflammasome Inhibition: The P2X7 receptor is a critical upstream activator of the NLRP3 inflammasome. By inhibiting P2X7, this compound prevents the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the ASC adaptor protein, and pro-caspase-1.

  • Reduced Caspase-1 Activation: The inhibition of inflammasome assembly prevents the auto-catalytic activation of pro-caspase-1 into its active form, caspase-1.

  • Decreased IL-1β Release: Active caspase-1 is responsible for the cleavage of pro-IL-1β into its mature, biologically active form. By blocking caspase-1 activation, this compound ultimately reduces the release of pro-inflammatory IL-1β, thereby mitigating the inflammatory response and associated pain.

GAT2711_Signaling_Pathway This compound This compound a9_nAChR α9* nAChR This compound->a9_nAChR Activates P2X7R P2X7 Receptor a9_nAChR->P2X7R Inhibits ATP Extracellular ATP (DAMP Signal) ATP->P2X7R Activates NLRP3_Inflammasome NLRP3 Inflammasome Assembly P2X7R->NLRP3_Inflammasome Promotes Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Promotes IL1B Mature IL-1β Caspase1->IL1B Cleaves pro_IL1B Pro-IL-1β pro_IL1B->Caspase1 Inflammation Inflammation & Pain IL1B->Inflammation Drives

Signaling pathway of this compound in modulating the NLRP3 inflammasome.

Conclusion

This compound is a valuable pharmacological tool and a promising therapeutic lead due to its potent and selective agonism at the α9* nAChR. Its ability to suppress inflammation and pain through the inhibition of the NLRP3 inflammasome pathway, independent of the α7 nAChR, highlights its potential for the development of novel non-opioid analgesics. The detailed experimental protocols and understanding of its mechanism of action provided in this guide serve as a foundation for further investigation and drug development in this critical therapeutic area.

References

GAT2711: A Deep Dive into its Structure-Activity Relationship as a Potent and Selective α9-Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GAT2711 has emerged as a significant research compound due to its potent and selective agonist activity at the α9-nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing its mechanism of action, experimental protocols for its evaluation, and its potential therapeutic implications in pain and inflammation.[1][4]

The α9-nAChR, often found in complex with the α10 subunit, is expressed in various tissues, including immune cells, and is implicated in the cholinergic anti-inflammatory pathway.[5][6] this compound's ability to selectively target this receptor subtype opens new avenues for the development of novel therapeutics for inflammatory conditions and neuropathic pain, potentially offering an alternative to traditional pain management strategies.[1][4]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro activity of this compound and its analogs, highlighting key structural modifications and their impact on potency and selectivity for the human α9-nAChR.

Table 1: In Vitro Activity of this compound and Analogs at Human α9-nAChR

CompoundStructureEC50 (µM) at α9-nAChRImax (relative to ACh)Selectivity (α9 vs α7)
This compound (3h) (Structure not available in search results)0.23 Full Agonist340-fold
Analog 3f(Structure not available in search results)0.51Full Agonist~12-fold
Analog 3c(Structure not available in search results)--10-fold (α9α10 vs α9)
Analog 2(Structure not available in search results)---
Acetylcholine (ACh)(Standard chemical structure)-1.0-

Data compiled from "Explorations of Agonist Selectivity for the α9 nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation"[1].*

Table 2: Anti-Inflammatory Activity of this compound and Analogs

CompoundInhibition of ATP-induced IL-1β release in THP-1 cells (IC50, µM)
This compound (3h) 0.5
Analog 3fActive
Analog 2Active
Acetylcholine (ACh)Active

Data compiled from "Explorations of Agonist Selectivity for the α9 nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation"[1][2].*

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to determine the potency and efficacy of compounds at the human α9-nAChR expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
  • Inject oocytes with cRNA encoding the human α9-nAChR subunit.
  • Incubate oocytes at 18°C in ND96 solution for 2-4 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with oocyte Ringer's 2 (OR2) buffer.
  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to voltage-clamp the oocyte at a holding potential of -70 mV.
  • Prepare stock solutions of test compounds in DMSO and dilute to the final concentration in OR2 buffer.
  • Apply acetylcholine (ACh) as the reference agonist to establish a baseline response.
  • Apply test compounds at various concentrations to the oocyte and record the induced currents.
  • Construct concentration-response curves and determine EC50 and Imax values by fitting the data to a Hill equation.

ATP-Induced IL-1β Release Assay in THP-1 Cells

This assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the release of the pro-inflammatory cytokine IL-1β from human monocytic THP-1 cells.

1. Cell Culture and Differentiation:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
  • Differentiate the cells into a macrophage-like phenotype by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA).

2. Assay Procedure:

  • Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) for 3 hours to induce the expression of pro-IL-1β.
  • Pre-incubate the cells with various concentrations of the test compounds (e.g., this compound) for a specified period.
  • Stimulate the cells with ATP to activate the NLRP3 inflammasome and induce the processing and release of mature IL-1β.
  • Collect the cell culture supernatants.
  • Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit.
  • Calculate the half-maximal inhibitory concentration (IC50) of the test compounds.

Signaling Pathways and Mechanisms

This compound-Mediated Signaling Pathway

GAT2711_Signaling_Pathway cluster_intracellular Intracellular This compound This compound alpha9_nAChR α9-nAChR This compound->alpha9_nAChR ATP ATP P2X7R P2X7R ATP->P2X7R alpha9_nAChR->Inhibition NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b Mature IL-1β Release

Caption: this compound signaling through α9-nAChR inhibits IL-1β release.

Experimental Workflow for this compound Evaluation

GAT2711_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis (this compound & Analogs) TEVC Two-Electrode Voltage Clamp (α9-nAChR activity) Synthesis->TEVC IL1b_Assay IL-1β Release Assay (Anti-inflammatory activity) Synthesis->IL1b_Assay SAR Structure-Activity Relationship Analysis TEVC->SAR Pain_Model Animal Model of Pain (e.g., Neuropathic Pain) SAR->Pain_Model IL1b_Assay->Pain_Model Analgesia Assessment of Analgesic Efficacy Pain_Model->Analgesia

Caption: Workflow for the preclinical evaluation of this compound.

Discussion of Structure-Activity Relationships and Mechanism of Action

The SAR data reveals that the dialkylpiperazinium scaffold is a key feature for activity at the α9-nAChR. Modifications to the carbamoyl/amido/heteroaryl substituents significantly influence both potency and selectivity. The "reverse amide" present in this compound (compound 3h) appears to be particularly favorable for potent α9 agonism, as evidenced by its 230 nM EC50 value.[1] Furthermore, the high selectivity of this compound for α9 over α7 nAChRs is a critical attribute, as activation of the α7 subtype can lead to different physiological effects.

The anti-inflammatory action of this compound is mediated through the cholinergic anti-inflammatory pathway. In immune cells such as macrophages, pro-inflammatory stimuli like LPS lead to the upregulation of pro-IL-1β. A second signal, such as extracellular ATP binding to the P2X7 receptor, triggers the assembly and activation of the NLRP3 inflammasome.[7] This, in turn, activates caspase-1, which cleaves pro-IL-1β into its mature, secretable form.

This compound, by acting as an agonist at the α9-nAChR, is proposed to inhibit this process. The activation of α9-nAChRs on immune cells can interfere with the downstream signaling of the P2X7 receptor, thereby suppressing the activation of the NLRP3 inflammasome and subsequent release of IL-1β.[7] This mechanism is consistent with the observed potent inhibition of ATP-induced IL-1β release by this compound in THP-1 cells, with an IC50 of 0.5 µM.[2]

The analgesic effects of this compound observed in preclinical models of pain are likely a direct consequence of its anti-inflammatory properties, as inflammation is a key driver of many pain states. By dampening the inflammatory cascade at its source, this compound can alleviate pain hypersensitivity.

Conclusion

This compound represents a promising lead compound for the development of novel anti-inflammatory and analgesic agents. Its potent and selective agonism at the α9-nAChR, coupled with its demonstrated efficacy in inhibiting a key pro-inflammatory cytokine, underscores the therapeutic potential of targeting this specific nicotinic receptor subtype. The detailed structure-activity relationships and mechanistic insights presented in this guide provide a solid foundation for further optimization and development of this compound and related analogs as next-generation therapeutics for a range of inflammatory and pain disorders. Further research is warranted to fully elucidate the downstream signaling pathways and to evaluate the safety and efficacy of this compound in more complex disease models.

References

GAT2711: A Deep Dive into the Discovery and Synthesis of a Novel α9 nAChR Agonist for Pain and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of GAT2711, a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR). This compound has emerged as a promising non-opioid therapeutic candidate for the management of chronic and neuropathic pain. This document details the quantitative data, experimental protocols, and the underlying scientific rationale for its development.

Discovery of this compound: A Targeted Approach

This compound, also referred to as compound 3h in the primary literature, was identified through a systematic exploration of novel substituted carbamoyl/amido/heteroaryl dialkylpiperazinium salts. The research, published in the Journal of Medicinal Chemistry, aimed to develop potent and selective agonists for the human α9 and α9α10 nAChRs over the α7 subtype, which are all implicated in pain and inflammation pathways.

The discovery workflow involved the rational design and synthesis of a library of compounds, followed by rigorous in vitro and in vivo screening to identify lead candidates with the desired pharmacological profile.

Experimental Workflow: Drug Discovery

cluster_0 Discovery Phase A Target Identification (α9 nAChR) B Lead Compound Design (Dialkylpiperazinium Salts) A->B C Chemical Synthesis of Compound Library B->C D In Vitro Screening (Receptor Binding & Function) C->D E Lead Optimization D->E E->C F In Vivo Efficacy Studies (Pain & Inflammation Models) E->F G This compound (Compound 3h) Identified F->G

Caption: A streamlined workflow for the discovery of this compound.

Quantitative Pharmacological Data

This compound exhibits high potency and selectivity for the α9 nAChR. The following tables summarize the key quantitative data for this compound and related compounds, highlighting its superior profile.

Compoundα9 nAChR EC50 (nM)α7 nAChR EC50 (nM)Selectivity (α7/α9)
This compound (3h) 230>78,000>340

Table 1: Potency and Selectivity of this compound. [1][2]

ParameterValue
In vitro IL-1β Release Inhibition (IC50)0.5 µM
In vivo Analgesic EfficacyFully attenuated inflammatory pain at 10 mg/kg

Table 2: Anti-inflammatory and Analgesic Properties of this compound. [1]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a substituted piperazine (B1678402) core, followed by amidation and quaternization. The detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Buchwald-Hartwig Amination

To a solution of 4-nitroiodobenzene in an appropriate solvent, add N-methylpiperazine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., cesium carbonate). The reaction mixture is heated to yield 1-methyl-4-(4-nitrophenyl)piperazine.

Step 2: Reduction of the Nitro Group

The nitro-substituted intermediate is reduced to the corresponding aniline (B41778). This is typically achieved through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. The product of this step is 4-(4-methylpiperazin-1-yl)aniline.

Step 3: Amidation

The aniline derivative is then acylated. The specific acylating agent required to form the final amide bond of this compound is introduced. This reaction is typically carried out in the presence of a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Step 4: Quaternization

The final step involves the quaternization of the tertiary amine on the piperazine ring. This is achieved by reacting the molecule with an alkylating agent, such as iodoethane, to introduce an ethyl group and form the dialkylpiperazinium iodide salt, this compound.

Synthesis Workflow Diagram

cluster_1 This compound Synthesis A 4-Nitroiodobenzene + N-Methylpiperazine B Buchwald-Hartwig Amination A->B C 1-Methyl-4-(4-nitrophenyl)piperazine B->C D Nitro Group Reduction C->D E 4-(4-Methylpiperazin-1-yl)aniline D->E F Amidation E->F G N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide F->G H Quaternization (Iodoethane) G->H I This compound H->I

Caption: The multi-step synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by acting as a full agonist at the α9 nAChR. The α9 subunit is a key component of the nicotinic cholinergic system involved in modulating pain and inflammation. The analgesic effects of this compound are notably independent of the α7 nAChR, as demonstrated by its retained efficacy in α7 knockout mice.[2] This highlights the specific role of α9-containing nAChRs in its mechanism of action.

Activation of α9* nAChRs by this compound is believed to modulate downstream signaling cascades that ultimately lead to a reduction in pro-inflammatory cytokine release, such as IL-1β, and the attenuation of pain signals.

α9 nAChR Signaling in Pain and Inflammation

cluster_2 Cellular Response This compound This compound a9nAChR α9 nAChR This compound->a9nAChR Agonist Binding Ca_influx Ca²⁺ Influx a9nAChR->Ca_influx Channel Opening Signaling_Cascade Downstream Signaling Ca_influx->Signaling_Cascade Cytokine_Inhibition Inhibition of Pro-inflammatory Cytokines (e.g., IL-1β) Signaling_Cascade->Cytokine_Inhibition Analgesia Analgesia Cytokine_Inhibition->Analgesia Anti-inflammatory Effect

Caption: Proposed signaling pathway for this compound-mediated analgesia.

Conclusion and Future Directions

This compound represents a significant advancement in the development of non-opioid analgesics. Its high potency and selectivity for the α9 nAChR, coupled with its demonstrated efficacy in preclinical models of inflammatory pain, underscore its therapeutic potential. The detailed synthetic route and pharmacological data presented in this guide provide a solid foundation for further research and development.

Future studies will likely focus on optimizing the pharmacokinetic properties of this compound, further elucidating the downstream signaling pathways, and evaluating its efficacy and safety in a broader range of pain models, with the ultimate goal of translating this promising discovery into a clinically effective treatment for patients suffering from chronic pain.

References

GAT2711: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and stability of GAT2711, a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR). This compound, also referred to as compound 3h in seminal research, has demonstrated significant potential in preclinical models of pain and inflammation.[1][2][3][4][5][6][7] This guide consolidates key data on its physicochemical characteristics, stability profile, and the experimental methodologies used for its evaluation.

Core Chemical Properties

This compound is a novel substituted carbamoyl/amido/heteroaryl dialkylpiperazinium salt.[1][2][3][4] Its chemical structure and properties have been characterized to support its development as a potential therapeutic agent.

Physicochemical and Metabolic Properties

The following table summarizes the key physicochemical and metabolic properties of this compound. This data is crucial for understanding its drug-like characteristics and for designing further preclinical and clinical studies.

PropertyValue
Molecular Formula C₂₄H₃₅N₄O₂⁺
Molecular Weight 411.56 g/mol
LogP (Calculated) 2.15
Topological Polar Surface Area (TPSA) 78.9 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Microsomal Stability (Mouse) >90% remaining after 60 min
Microsomal Stability (Human) >90% remaining after 60 min

Data sourced from supplementary materials of foundational studies.

Biological Activity and Selectivity

This compound is distinguished by its high potency and selectivity for the α9 nAChR, a target implicated in pain and inflammation.[1][2][3][4]

Receptor Binding and Functional Activity
ParameterValueReceptor Subtype
EC₅₀ (Potency) 230 nMα9 nAChR
Functional Activity Full Agonistα9 nAChR
Selectivity vs. α7 340-foldα9 vs. α7 nAChR

This high selectivity is a key feature, as it may reduce off-target effects associated with agonism at other nAChR subtypes.

Stability and Permeability

The stability of a compound in biological matrices and its ability to permeate biological membranes are critical determinants of its pharmacokinetic profile and potential for therapeutic efficacy.

Plasma Stability

This compound has demonstrated high stability in murine plasma.

MatrixIncubation Time% RemainingTemperature
Murine Plasma2 hours>90%37 °C
This suggests that this compound is not rapidly degraded by plasma enzymes.[8]
Caco-2 Permeability

The permeability of this compound was assessed using Caco-2 cell monolayers, an in vitro model of the intestinal barrier.

pH ConditionApparent Permeability (Papp) (A→B) (×10⁻⁶ cm/s)Efflux RatioPermeability Class
5.02.5 ± 0.31.19Low
6.82.8 ± 0.11.08Low
7.42.4 ± 0.21.28Low
The compound exhibits low permeability, and the efflux ratios suggest it is not a significant substrate for efflux transporters like P-glycoprotein under these conditions.[8]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.

GAT2711_Signaling_Pathway This compound This compound a9_nAChR α9 nAChR This compound->a9_nAChR Binds and Activates Ion_Influx Cation Influx (Na⁺, Ca²⁺) a9_nAChR->Ion_Influx Opens Channel Cell_Membrane Cell Membrane Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Cellular Effects Depolarization->Downstream Downstream->Inhibition ATP_Stimulation ATP Stimulation Inflammasome Inflammasome Activation ATP_Stimulation->Inflammasome IL1B_Release IL-1β Release Inflammasome->IL1B_Release Inhibition->IL1B_Release Caco2_Permeability_Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form monolayer Start->Culture TEER_Measure Measure TEER to confirm monolayer integrity Culture->TEER_Measure Add_Compound_A Add this compound to Apical (A) side TEER_Measure->Add_Compound_A Add_Compound_B Add this compound to Basolateral (B) side TEER_Measure->Add_Compound_B Incubate Incubate at 37°C Add_Compound_A->Incubate Add_Compound_B->Incubate Sample_A Sample from Basolateral (B) side (A to B transport) Incubate->Sample_A Sample_B Sample from Apical (A) side (B to A transport) Incubate->Sample_B Analyze Quantify this compound concentration by LC-MS/MS Sample_A->Analyze Sample_B->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

References

GAT2711 Downstream Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAT2711 has emerged as a potent and selective agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating significant potential in the modulation of inflammatory and pain pathways. This technical guide provides a comprehensive overview of the downstream signaling mechanisms initiated by this compound. It consolidates available quantitative data, details key experimental methodologies, and visually represents the signaling cascades and experimental workflows. The primary mechanism of action for this compound involves the activation of α9-containing nAChRs, leading to the inhibition of pro-inflammatory cytokine release, a key component of the cholinergic anti-inflammatory pathway. This document serves as an in-depth resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.

Introduction

This compound is a novel compound identified as a full agonist of the α9 nicotinic acetylcholine receptor (nAChR).[1][2][3] Its high selectivity for α9 and α9α10 nAChRs over the α7 subtype underscores its potential as a targeted therapeutic agent for inflammatory conditions and neuropathic pain, offering a promising alternative to opioids.[1][4][5][6][7] The primary therapeutic implication of this compound lies in its ability to modulate the cholinergic anti-inflammatory pathway, a signaling network that regulates immune responses.[5][6] This guide delves into the molecular mechanisms and downstream signaling pathways activated by this compound.

Mechanism of Action of this compound

This compound exerts its biological effects through direct agonism of α9-containing nicotinic acetylcholine receptors (nAChRs).

Primary Target: α9 Nicotinic Acetylcholine Receptor

This compound is a potent and selective full agonist of the α9 nAChR.[1][2][3] It demonstrates a 230 nM potency at α9 nAChRs and exhibits 340-fold selectivity over the α7 nAChR subtype.[1][4][7] The α9 nAChR can form homomeric receptors or heteromeric receptors with the α10 subunit (α9α10 nAChR).[4][8] These receptors are expressed on various cells, including immune cells such as monocytes and macrophages, which are critical players in the inflammatory response.[5][9]

Downstream Effect: Inhibition of IL-1β Release

A key functional outcome of this compound-mediated α9 nAChR activation is the significant and dose-dependent inhibition of ATP-induced interleukin-1β (IL-1β) release from human monocytic THP-1 cells.[2][6][7] IL-1β is a potent pro-inflammatory cytokine central to various inflammatory diseases. The inhibition of its release by this compound highlights the compound's anti-inflammatory properties. The IC50 for this inhibition is approximately 0.5 μM.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related compounds.

Table 1: Potency and Efficacy of this compound

ParameterValueReceptor SubtypeCell Line/SystemReference
EC50 230 nMα9 nAChRXenopus oocytes[1][2][3][4][7][10]
Selectivity 340-foldα9 over α7 nAChRXenopus oocytes[1][2][3][4][7]
IC50 (IL-1β release) ~0.5 µMNot ApplicableTHP-1 cells[2]
Agonist Type Full Agonistα9 nAChRXenopus oocytes[1][2][3][4][7]

Signaling Pathways

The precise intracellular signaling cascade downstream of this compound-mediated α9 nAChR activation is an active area of research. Based on current understanding of nAChR signaling in immune cells, a proposed pathway is outlined below.

The Cholinergic Anti-inflammatory Pathway

This compound's mechanism is intrinsically linked to the cholinergic anti-inflammatory pathway. This pathway is a neuro-immune axis where acetylcholine, the endogenous ligand for nAChRs, suppresses inflammation. This compound mimics this effect by activating α9-containing nAChRs on immune cells.

GAT2711_Signaling_Pathway cluster_cell Immune Cell (e.g., Monocyte/Macrophage) This compound This compound a9_nAChR α9/α9α10 nAChR This compound->a9_nAChR Binds and Activates Intracellular_Signaling Intracellular Signaling Cascade (Hypothesized: Ca2+ influx, JAK2/STAT3) a9_nAChR->Intracellular_Signaling Initiates Inflammasome NLRP3 Inflammasome Activation Intracellular_Signaling->Inflammasome Inhibits Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Activates proIL1b Pro-IL-1β Caspase1->proIL1b Cleaves IL1b Mature IL-1β Release ATP_Signal ATP (Danger Signal) P2X7R P2X7 Receptor ATP_Signal->P2X7R Activates P2X7R->Inflammasome Activates

Caption: this compound signaling pathway in an immune cell.

Hypothesized Intracellular Signaling Molecules

While not definitively proven for this compound in immune cells, related research on nAChR signaling suggests the involvement of the following pathways:

  • Calcium Influx: α9α10 nAChRs are known to be permeable to calcium ions.[2] An influx of Ca2+ upon receptor activation could trigger downstream signaling events.

  • JAK2/STAT3 Pathway: In other cell types, such as breast cancer cells, α9 nAChR activation has been shown to stimulate the Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[6] This pathway is a known regulator of cytokine expression and could be a mechanism by which this compound inhibits IL-1β release.

  • MAPK and PI3K/Akt Pathways: Nicotine-induced activation of α9-containing nAChRs in breast tumor cells has been linked to the activation of MAPK and PI3K/Akt signaling pathways.[7][11]

Further research is required to confirm the roles of these specific pathways in the anti-inflammatory effects of this compound in immune cells.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Electrophysiology in Xenopus Oocytes

This assay is used to determine the potency and selectivity of this compound on different nAChR subtypes.

Electrophysiology_Workflow start Start: Xenopus laevis Oocytes cRNA_prep cRNA Preparation (mouse α9, α10, α7 nAChR subunits) start->cRNA_prep injection cRNA Injection into Oocytes cRNA_prep->injection incubation Incubation (2-4 days) to allow receptor expression injection->incubation voltage_clamp Two-Electrode Voltage Clamp Recording incubation->voltage_clamp ACh_app Application of Acetylcholine (ACh) to establish baseline response voltage_clamp->ACh_app GAT2711_app Co-application of ACh and varying concentrations of this compound ACh_app->GAT2711_app washout Washout of this compound GAT2711_app->washout data_analysis Data Analysis: - Measure peak current response - Generate concentration-response curves - Calculate EC50 and Imax GAT2711_app->data_analysis washout->ACh_app Re-establish baseline end End: Determine Potency and Selectivity data_analysis->end

Caption: Workflow for electrophysiological characterization.

Detailed Methodology:

  • cRNA Preparation: Complementary RNA (cRNA) for the desired nAChR subunits (e.g., human α9, α10, α7) is synthesized in vitro from linearized plasmid DNA templates.

  • Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis frogs and defolliculated. A nanoliter volume of the cRNA solution is injected into each oocyte.

  • Incubation: Injected oocytes are incubated for 2-4 days at 16-18°C in a buffered solution to allow for the expression and assembly of nAChR channels on the oocyte membrane.

  • Two-Electrode Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The membrane potential is clamped at a holding potential (typically -70 mV).

  • Data Recording: The oocyte is perfused with a control solution, followed by the application of acetylcholine (ACh) to elicit a baseline current response. Subsequently, varying concentrations of this compound are co-applied with ACh. The resulting inward currents are recorded.

  • Data Analysis: The peak current amplitude in the presence of this compound is measured and normalized to the baseline ACh response. Concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) and Imax (maximum effect) values are calculated using a suitable pharmacological model (e.g., the Hill equation).

ATP-Induced IL-1β Release Assay in THP-1 Cells

This assay measures the inhibitory effect of this compound on the release of the pro-inflammatory cytokine IL-1β.

IL1b_Release_Assay_Workflow start Start: Human Monocytic THP-1 Cells differentiation Differentiation with PMA (Phorbol 12-myristate 13-acetate) to induce macrophage-like phenotype start->differentiation plating Plating of differentiated cells in 24-well plates and overnight adherence differentiation->plating priming Priming with LPS (Lipopolysaccharide) for 24 hours to induce pro-IL-1β expression plating->priming wash Wash cells to remove excess LPS priming->wash treatment Treatment with varying concentrations of this compound wash->treatment stimulation Stimulation with ATP (e.g., 5 mM) for 30 minutes to induce IL-1β release treatment->stimulation supernatant_collection Collection of cell supernatants stimulation->supernatant_collection elisa Quantification of IL-1β in supernatants using ELISA (Enzyme-Linked Immunosorbent Assay) supernatant_collection->elisa data_analysis Data Analysis: - Calculate IL-1β concentration - Determine the inhibitory effect of this compound - Calculate IC50 elisa->data_analysis end End: Determine Anti-inflammatory Activity data_analysis->end

References

GAT2711: A Technical Guide to its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAT2711 has emerged as a potent and highly selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating significant potential in the modulation of inflammatory responses. This document provides a comprehensive technical overview of the effects of this compound on inflammatory mediators, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. This compound has been shown to effectively inhibit the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from monocytic cells, suggesting a novel therapeutic avenue for inflammatory diseases. This guide consolidates current knowledge to support further research and development of α9 nAChR agonists as a new class of anti-inflammatory agents.

Introduction

The cholinergic anti-inflammatory pathway, primarily mediated by nicotinic acetylcholine receptors (nAChRs), represents a critical endogenous mechanism for regulating inflammation. The α9 subunit of the nAChR is a key component of this pathway, and its activation has been linked to the suppression of pro-inflammatory cytokine production. This compound is a novel small molecule that acts as a full agonist of the α9 nAChR with high potency and selectivity.[1][2] This technical guide details the current understanding of this compound's impact on inflammatory processes, providing a valuable resource for researchers in immunology and drug discovery.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the activation of α9-containing nAChRs on immune cells, such as monocytes and macrophages.[2][3] Unlike classical ionotropic signaling of nAChRs, the anti-inflammatory effects in immune cells are thought to be mediated through a "metabotropic" signaling pathway that does not rely on ion flux.[3][4]

Activation of the α9 nAChR by this compound leads to the inhibition of the P2X7 receptor, an ATP-gated ion channel.[5] This, in turn, suppresses the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and release of IL-1β.[5][6] By inhibiting this cascade, this compound effectively reduces the secretion of active IL-1β, a key mediator of acute inflammation.[7][8] The downstream signaling from the α9 nAChR may also involve the modulation of other intracellular pathways, such as the NF-κB and JAK2/STAT3 pathways, which are critical regulators of inflammatory gene expression.[9]

GAT2711_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound alpha9_nAChR α9 nAChR This compound->alpha9_nAChR activates ATP ATP P2X7R P2X7 Receptor ATP->P2X7R activates alpha9_nAChR->P2X7R inhibits NLRP3_Inflammasome NLRP3 Inflammasome P2X7R->NLRP3_Inflammasome activates Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 activates Pro_IL_1beta Pro-IL-1β IL_1beta Mature IL-1β Pro_IL_1beta->IL_1beta Inflammatory Response Inflammatory Response IL_1beta->Inflammatory Response Caspase1->Pro_IL_1beta cleaves

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound and its effect on inflammatory mediators.

Table 1: Receptor Activity of this compound [8]

ReceptorActivityEC₅₀ (nM)Selectivity (fold)
α9 nAChRFull Agonist230340-fold over α7
α7 nAChR->78,000-

Table 2: Anti-inflammatory Activity of this compound [2][8]

Inflammatory MediatorCell LineAssayIC₅₀ (µM)
IL-1βTHP-1ATP-induced release0.5

Further studies are required to quantify the effects of this compound on other pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Protocols

ATP-Induced IL-1β Release in THP-1 Cells

This protocol outlines the methodology for assessing the inhibitory effect of this compound on ATP-induced IL-1β release from human monocytic THP-1 cells.

Experimental_Workflow

4.1.1. Materials

  • THP-1 human monocytic cell line (ATCC® TIB-202™)

  • RPMI-1640 medium (with L-glutamine and 25 mM HEPES)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate

  • This compound

  • Human IL-1β ELISA Kit

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

4.1.2. Cell Culture and Differentiation

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed THP-1 cells into 96-well plates at a density of 1 x 10⁵ cells/well.

  • Induce differentiation into a macrophage-like phenotype by treating the cells with 100 ng/mL PMA for 48-72 hours.

  • After differentiation, wash the adherent cells twice with sterile PBS to remove non-adherent cells and residual PMA.

4.1.3. LPS Priming and this compound Treatment

  • Prime the differentiated THP-1 cells by incubating with 1 µg/mL LPS in fresh RPMI-1640 medium for 3-5 hours at 37°C. This step upregulates the expression of pro-IL-1β.

  • Following LPS priming, wash the cells twice with PBS.

  • Add fresh serum-free RPMI-1640 medium containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration used for this compound dilution. Incubate for 30-60 minutes at 37°C.

4.1.4. ATP Stimulation and Sample Collection

  • Stimulate the cells by adding ATP to a final concentration of 5 mM.

  • Incubate the plates for 30-60 minutes at 37°C.

  • After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells.

  • Carefully collect the cell culture supernatants for IL-1β analysis.

4.1.5. Quantification of IL-1β

  • Quantify the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the IL-1β concentrations based on the standard curve.

  • Determine the IC₅₀ value of this compound by plotting the percentage inhibition of IL-1β release against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Conclusion

This compound represents a promising new approach for the treatment of inflammatory conditions. Its high potency and selectivity for the α9 nAChR, coupled with its demonstrated ability to inhibit the release of the key pro-inflammatory cytokine IL-1β, underscore its therapeutic potential. The detailed methodologies and data presented in this technical guide provide a solid foundation for further investigation into the anti-inflammatory properties of this compound and the broader class of α9 nAChR agonists. Future research should focus on elucidating the full spectrum of its effects on various inflammatory mediators and pathways, as well as its efficacy in preclinical models of inflammatory diseases.

References

The Enigmatic Role of G-Protein Coupled and Ionotropic Receptors in Neuropathic Pain: A Technical Overview of GAT2711

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the compound GAT2711, a molecule that has been associated with two distinct pharmacological targets in the context of neuropathic pain management. This document aims to clarify the existing research for researchers, scientists, and drug development professionals by presenting the data for each proposed mechanism of action separately. The earlier body of work identifies a closely related compound, GAT211, as a positive allosteric modulator (PAM) of the cannabinoid CB1 receptor. More recent research has characterized this compound as a potent agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR). This guide will delve into the preclinical data, experimental methodologies, and associated signaling pathways for both of these targets.

Section 1: GAT211 as a Cannabinoid CB1 Receptor Positive Allosteric Modulator

Positive allosteric modulators of the CB1 receptor are of significant interest as they may offer a way to enhance the therapeutic effects of endogenous cannabinoids in pathological pain states without the undesirable psychoactive effects associated with direct CB1 agonists.[1][2] Research on GAT211 suggests it operates through this mechanism to produce analgesia in models of neuropathic and inflammatory pain.[1][3]

Quantitative Data Summary for GAT211 (CB1 PAM)
Parameter Animal Model Key Findings Reference
Mechanical Allodynia Paclitaxel-Induced Neuropathy (Mouse)GAT211 (20 mg/kg, i.p.) suppressed mechanical hypersensitivity. This effect was blocked by the CB1 antagonist AM251 but not the CB2 antagonist AM630.[1]
Cold Allodynia Paclitaxel-Induced Neuropathy (Mouse)GAT211 (20 mg/kg, i.p.) suppressed cold hypersensitivity. This effect was also blocked by the CB1 antagonist AM251.[1]
Inflammatory Pain Complete Freund's Adjuvant (CFA) (Mouse)GAT211 suppressed CFA-induced allodynia in wildtype but not CB1 knockout mice.[1][3]
Tolerance Paclitaxel-Induced Neuropathy (Mouse)Therapeutic efficacy was maintained over 19 days of chronic dosing with GAT211.[1][3]
Synergism with Morphine Paclitaxel-Induced Neuropathy (Mouse)Co-administration of GAT211 with morphine resulted in anti-allodynic synergism. GAT211 shifted the ED50 of morphine for mechanical allodynia from 6.68 mg/kg to 1.89 mg/kg and for cold allodynia from 12.50 mg/kg to 3.99 mg/kg.[4][5]
Side Effect Profile Naive and Neuropathic MiceGAT211 did not produce cardinal signs of direct CB1 activation (catalepsy, motor ataxia), induce conditioned place preference or aversion, or lead to physical dependence.[1][6]
Key Experimental Protocols for GAT211

Paclitaxel-Induced Neuropathic Pain Model:

  • Subjects: Male C57BL/6J mice or CB1 knockout mice.

  • Induction: Paclitaxel was administered intraperitoneally (i.p.) at a dose of 2 mg/kg on four alternate days (days 0, 2, 4, and 6).

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.

    • Cold Allodynia: Measured by the latency of paw withdrawal in response to a drop of acetone.

  • Drug Administration: GAT211 was administered i.p. Behavioral assessments were conducted at baseline and at various time points post-injection.[1][3]

Chronic Dosing and Tolerance Assessment:

  • Protocol: Following induction of paclitaxel-induced neuropathy, mice were treated with GAT211 (20 mg/kg, i.p.) once daily for 19 consecutive days.

  • Assessment: Mechanical and cold allodynia were measured before and after drug administration on multiple days throughout the dosing period to evaluate the maintenance of the analgesic effect.[1]

Signaling Pathways and Visualizations for GAT211 (CB1 PAM)

As a positive allosteric modulator, GAT211 is hypothesized to bind to a site on the CB1 receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[2] This binding enhances the signaling of the endogenous ligands. In neuropathic pain, elevated levels of endocannabinoids are observed, and GAT211 amplifies their natural analgesic effect.[7] The canonical CB1 receptor signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels via G-protein coupling (Gi/o).[8][9]

GAT211_CB1_PAM_Pathway Figure 1: GAT211 as a CB1 Positive Allosteric Modulator. cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron EC Endocannabinoids (e.g., 2-AG, AEA) CB1R CB1 Receptor EC->CB1R Binds Orthosteric Site GAT211 GAT211 (PAM) GAT211->CB1R Binds Allosteric Site G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits Neurotransmitter Glutamate GABA Ca_channel->Neurotransmitter Reduces Release PainSignal Pain Signal Propagation Neurotransmitter->PainSignal Modulates

Caption: Figure 1: GAT211 as a CB1 Positive Allosteric Modulator.

Section 2: this compound as an α9 Nicotinic Acetylcholine Receptor Agonist

Recent findings have identified this compound as a potent and selective full agonist of the α9 nAChR.[10][11] The α9 and α9α10 nAChRs are emerging as novel targets for non-opioid analgesics, with antagonists of this receptor showing efficacy in various neuropathic pain models.[12][13][14] The role of an agonist at this receptor in pain modulation is a newer area of investigation.

Quantitative Data Summary for this compound (α9 nAChR Agonist)
Parameter Assay Key Findings Reference
Potency In vitro functional assayEC50 of 230 nM as a full agonist at human α9 nAChRs.[10][11]
Selectivity In vitro functional assay340-fold selective for α9 nAChRs over α7 nAChRs.[10][11]
Inflammatory Pain CFA-induced inflammatory pain (Mouse)This compound (10 mg/kg) fully attenuated inflammatory pain. The effect was retained in α7 knockout mice, suggesting mediation through α9* nAChRs.[10][15]
Anti-inflammatory Activity THP-1 cellsInhibited ATP-induced interleukin-1β release.[10][11]
Key Experimental Protocols for this compound

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model:

  • Subjects: Wild-type and α7 nAChR knockout mice.

  • Induction: CFA was injected into the plantar surface of the hind paw to induce inflammation and pain.

  • Behavioral Testing: Mechanical pain thresholds were measured using von Frey filaments.

  • Drug Administration: this compound was administered, and its effect on mechanical thresholds was assessed.[10]

In Vitro Functional Assays:

  • Receptor Expression: Human α9 and α7 nAChRs were expressed in Xenopus oocytes.

  • Electrophysiology: Two-electrode voltage clamp was used to measure the currents evoked by acetylcholine (ACh) and this compound.

  • Data Analysis: Concentration-response curves were generated to determine EC50 and maximal efficacy (Imax) values.[10]

Signaling Pathways and Visualizations for this compound (α9 nAChR Agonist)

The α9 nAChR is a ligand-gated ion channel. As an agonist, this compound would bind to and activate this receptor, leading to ion influx (primarily Ca2+) and cellular depolarization. The precise downstream signaling cascade leading to analgesia is still under investigation but is thought to involve the modulation of immune cells and the release of inflammatory mediators.[16][17] The data showing this compound inhibits IL-1β release suggests an immunomodulatory role.

GAT2711_alpha9_Pathway Figure 2: this compound as an α9 nAChR Agonist. cluster_immune_cell Immune Cell (e.g., Macrophage) cluster_neuron Nociceptive Neuron This compound This compound alpha9_nAChR α9 nAChR This compound->alpha9_nAChR Activates Ion_Influx Ion Influx (e.g., Ca2+) alpha9_nAChR->Ion_Influx Opens Channel Downstream_Signaling Downstream Signaling Ion_Influx->Downstream_Signaling Initiates IL1b_Release IL-1β Release Downstream_Signaling->IL1b_Release Inhibits Pain_Signal Pain Signal Generation IL1b_Release->Pain_Signal Reduces Sensitization

Caption: Figure 2: this compound as an α9 nAChR Agonist.

Conclusion and Future Directions

The available preclinical data present two compelling, yet distinct, mechanisms of action for compounds designated GAT211 and this compound in the context of neuropathic and inflammatory pain. As a CB1 PAM, GAT211 demonstrates efficacy in animal models without the typical side effects of direct cannabinoid agonists, highlighting a promising therapeutic strategy.[1] The more recent identification of this compound as a potent α9 nAChR agonist opens a new avenue for non-opioid analgesic development, leveraging a target involved in immunomodulation.[10][11]

For drug development professionals and researchers, it is imperative to recognize the dual identity presented in the literature. Future research should aim to:

  • Clarify the relationship between GAT211 and this compound.

  • Conduct head-to-head studies of this compound in established neuropathic pain models, similar to those performed for GAT211.

  • Further elucidate the downstream signaling pathways of α9 nAChR agonism in the context of pain and inflammation.

  • Evaluate the potential for off-target effects of each compound at the other's primary receptor.

A comprehensive understanding of these factors will be critical in determining the ultimate therapeutic potential of this compound and its role in the future of neuropathic pain treatment.

References

The Role of α9 Nicotinic Acetylcholine Receptors in Pain Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α9 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel, has emerged as a significant, non-opioid target for the modulation of chronic pain, particularly neuropathic and inflammatory pain states.[1] Unlike other nAChR subtypes that are primarily targeted by agonists for analgesia, the α9-containing nAChRs present a unique paradigm where antagonism of the receptor leads to pain relief.[2] This technical guide provides an in-depth overview of the function of α9 nAChRs in pain, summarizing key experimental findings, detailing methodologies, and visualizing the underlying signaling pathways. The evidence strongly suggests that α9-containing nAChRs, particularly the α9α10 subtype, play a crucial role in the neuro-immune interactions that drive chronic pain.[3]

Cellular and Tissue Distribution

The α9 and α10 nAChR subunits are expressed in a variety of cells and tissues relevant to pain signaling. While their best-characterized function is in the mechanosensory hair cells of the cochlea, their expression in dorsal root ganglia (DRG) neurons and various immune cells is of particular interest for pain research.[4] Although transcripts for α9 and α10 subunits have been reported in rat DRG neurons, functional protein expression in rodent pain-sensing neurons remains a topic of investigation.[5][6] In contrast, consistent expression of α9 and α10 subunits has been observed in immune cells, including T-lymphocytes, B-lymphocytes, and macrophages.[7] This differential expression pattern suggests that the analgesic effects of α9 nAChR antagonists may be primarily mediated through the modulation of immune cell activity.[4]

Role in Pain Pathophysiology

Antagonism of α9-containing nAChRs has demonstrated significant analgesic effects in a variety of animal models of neuropathic and inflammatory pain.[8] These models include traumatic nerve injury models like chronic constriction injury (CCI) and partial sciatic nerve ligation (PSNL), as well as chemotherapy-induced neuropathic pain and complete Freund's adjuvant (CFA)-induced inflammatory pain.[8] Studies using α9 knockout mice have further solidified the involvement of this receptor in pain processing, with these animals showing attenuated development of mechanical hyperalgesia in both inflammatory and neuropathic pain models.

A key mechanism underlying the role of α9 nAChRs in pain appears to be their involvement in the inflammatory response following nerve injury. Antagonism of these receptors has been shown to reduce the infiltration of immune cells, such as macrophages and T-cells, to the site of nerve injury.[9] This modulation of the neuro-inflammatory environment is thought to contribute significantly to the observed analgesic effects.[6]

Quantitative Data on the Efficacy of α9 nAChR Antagonists

The following tables summarize the quantitative data from key studies investigating the effects of α9 nAChR antagonists in various animal models of pain.

Table 1: Efficacy of α-Conotoxin RgIA in Neuropathic Pain Models
Pain Model Animal Antagonist Dose & Route Key Findings
Chronic Constriction Injury (CCI)RatRgIA0.2 nmol, i.m., dailyProduced a sustained analgesic effect and blocked the increase in immune cells at the sciatic nerve.[9][10]
Oxaliplatin-Induced NeuropathyRatRgIA2 and 10 nmol, i.m., dailyReduced oxaliplatin-dependent hypersensitivity to mechanical and thermal stimuli and prevented morphological changes in L4-L5 DRG.[11]
Table 2: Efficacy of α-Conotoxin Vc1.1 in Neuropathic Pain Models
Pain Model Animal Antagonist Dose & Route Key Findings
Chronic Constriction Injury (CCI) & Partial Sciatic Nerve Ligation (PSNL)RatVc1.10.36 and 3.6 μg, i.m., daily for 7 daysCumulative analgesic effects on mechanical hyperalgesia were measurable one week after cessation of treatment.[12]
Diabetic NeuropathyRatVc1.1300 μg/kg, s.c.Significantly reduced mechanical allodynia for at least 6 hours.[12]
Table 3: Efficacy of RgIA4 in Chemotherapy-Induced Neuropathic Pain
Pain Model Animal Antagonist Dose & Route Key Findings
Oxaliplatin-Induced Cold AllodyniaMouseRgIA440 μg/kg, s.c., dailyPrevented the development of cold allodynia in wild-type mice but not in α9 knockout mice, with effects persisting for several weeks post-treatment.[2][6][13]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Chronic Constriction Injury (CCI) Model in Rats
  • Animal Model : Adult male Sprague-Dawley rats are used.

  • Surgical Procedure : Under anesthesia, the common sciatic nerve is exposed at the level of the mid-thigh. Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb. The incision is then closed in layers.

  • Drug Administration : α-conotoxin RgIA (0.2 nmol) is administered via intramuscular (i.m.) injection once daily.[10]

  • Behavioral Assessment : Mechanical hypersensitivity is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw. A positive response is noted when the rat sharply withdraws its paw.

Oxaliplatin-Induced Neuropathic Pain Model in Mice
  • Animal Model : Adult male CBA/CaJ mice are used.[13]

  • Induction of Neuropathy : Oxaliplatin is dissolved in 0.9% NaCl and administered via intraperitoneal (i.p.) injection at a dose of 3.5 mg/kg daily for 5 days a week for 3 weeks.[13]

  • Drug Administration : The α9α10 nAChR antagonist RgIA4 is dissolved in 0.9% NaCl and administered subcutaneously (s.c.) at a dose of 40 μg/kg daily.[13]

  • Behavioral Assessment : Cold allodynia is assessed using a cold plate test. Mice are placed on a cold plate maintained at a specific temperature (e.g., 4°C), and the latency to the first sign of pain behavior (e.g., paw lifting, licking, or jumping) is recorded.[13]

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice
  • Animal Model : Adult male C57BL/6 mice are used.

  • Induction of Inflammation : A subcutaneous injection of CFA (20 μL of a 1 mg/mL solution) is administered into the plantar surface of the hind paw.[14]

  • Behavioral Assessment : Mechanical hyperalgesia is measured using von Frey filaments to determine the paw withdrawal threshold. Thermal hyperalgesia can be assessed by measuring the paw withdrawal latency to a radiant heat source.[14] Paw swelling is also quantified using a plethysmometer.

Signaling Pathways and Mechanisms of Action

The analgesic effect of α9 nAChR antagonists is believed to be mediated primarily through the modulation of immune cell function, which in turn reduces neuroinflammation. The following diagrams illustrate the proposed signaling pathways.

G cluster_NerveInjury Nerve Injury cluster_ImmuneResponse Immune Response cluster_Pain Pain Pathway Nerve Injury Nerve Injury Immune_Cell_Activation Immune Cell Activation (T-cells, Macrophages) Nerve Injury->Immune_Cell_Activation ACh_Release Acetylcholine (ACh) Release Immune_Cell_Activation->ACh_Release alpha9_nAChR α9 nAChR ACh_Release->alpha9_nAChR Activates Cytokine_Release Pro-inflammatory Cytokine Release (e.g., IL-1β) alpha9_nAChR->Cytokine_Release Promotes Nociceptor_Sensitization Nociceptor Sensitization Cytokine_Release->Nociceptor_Sensitization Pain_Perception Increased Pain Perception (Hyperalgesia, Allodynia) Nociceptor_Sensitization->Pain_Perception

Caption: Proposed signaling pathway for α9 nAChR-mediated pain modulation.

The diagram above illustrates that nerve injury leads to the activation of immune cells, which then release acetylcholine (ACh). ACh subsequently activates α9 nAChRs on these immune cells, promoting the release of pro-inflammatory cytokines that sensitize nociceptors and enhance pain perception.

The mechanism of action of α9 nAChR antagonists involves interrupting this cycle.

G alpha9_Antagonist α9 nAChR Antagonist (e.g., RgIA) alpha9_nAChR α9 nAChR alpha9_Antagonist->alpha9_nAChR Blocks Cytokine_Release Pro-inflammatory Cytokine Release alpha9_nAChR->Cytokine_Release Inhibits Nociceptor_Sensitization Reduced Nociceptor Sensitization Cytokine_Release->Nociceptor_Sensitization Analgesia Analgesia Nociceptor_Sensitization->Analgesia

Caption: Mechanism of action for α9 nAChR antagonists in pain relief.

By blocking the α9 nAChR, antagonists like RgIA prevent the ACh-mediated release of pro-inflammatory cytokines from immune cells. This reduction in the inflammatory milieu leads to decreased nociceptor sensitization and ultimately, analgesia.

Experimental Workflow for Evaluating α9 nAChR Antagonists

G cluster_Phase1 Phase 1: Model Induction cluster_Phase2 Phase 2: Treatment cluster_Phase3 Phase 3: Assessment cluster_Phase4 Phase 4: Data Analysis Induce_Pain_Model Induce Pain Model (e.g., CCI, Oxaliplatin) Administer_Antagonist Administer α9 nAChR Antagonist or Vehicle Induce_Pain_Model->Administer_Antagonist Behavioral_Testing Behavioral Testing (von Frey, Cold Plate) Administer_Antagonist->Behavioral_Testing Molecular_Analysis Molecular Analysis (Immunohistochemistry, Cytokine Profiling) Administer_Antagonist->Molecular_Analysis Analyze_Data Data Analysis and Statistical Comparison Behavioral_Testing->Analyze_Data Molecular_Analysis->Analyze_Data

Caption: General experimental workflow for preclinical evaluation.

Conclusion and Future Directions

The α9-containing nAChR represents a promising and novel target for the development of non-opioid analgesics. The antagonist-mediated mechanism of action offers a distinct advantage over traditional opioid-based therapies, potentially avoiding issues of tolerance and dependence. The primary mechanism appears to involve the modulation of neuro-immune interactions, highlighting the critical role of inflammation in the genesis and maintenance of chronic pain.

Future research should focus on several key areas:

  • Elucidating Downstream Signaling : Further investigation is needed to fully delineate the intracellular signaling cascades activated by α9 nAChRs in immune cells and how these pathways are modulated by antagonists.

  • Human Receptor Pharmacology : Given the observed species differences in the potency of some α-conotoxins, it is crucial to characterize the pharmacology of α9 nAChR antagonists at the human receptor to ensure translational relevance.

  • Development of Small Molecule Antagonists : While peptide-based toxins have been invaluable research tools, the development of selective, orally bioavailable small molecule antagonists will be essential for widespread clinical application.

  • Exploring a Wider Range of Pain States : The efficacy of α9 nAChR antagonists should be evaluated in a broader array of chronic pain conditions, including those with different underlying etiologies.

References

GAT2711: A Deep Dive into Preclinical Data (Absence of Pharmacokinetic and Bioavailability Data)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GAT2711 is an investigational small molecule emerging as a potent and highly selective agonist for the α9-containing (α9*) nicotinic acetylcholine (B1216132) receptor (nAChR). Preclinical research highlights its potential as a novel non-opioid analgesic for treating chronic and neuropathic pain. While in vivo studies have demonstrated its efficacy in animal models of pain and inflammation, a comprehensive public record of its pharmacokinetics and bioavailability is not yet available. This guide synthesizes the currently accessible information regarding this compound's mechanism of action and its demonstrated pharmacological effects, while noting the absence of detailed absorption, distribution, metabolism, and excretion (ADME) data.

Introduction to this compound

This compound is a novel compound that targets the α9* nAChR, a ligand-gated ion channel involved in the modulation of pain and inflammation. Its high selectivity for the α9* subtype over other nAChRs, such as the α7 subtype, suggests a potential for targeted therapeutic effects with a reduced risk of off-target side effects. The primary therapeutic indication currently being explored for this compound is the management of pain, a field with a significant unmet need for effective non-opioid alternatives.

Mechanism of Action

This compound functions as a full agonist at the α9* nAChR. Activation of these receptors, which are expressed on various cell types including immune cells, is believed to initiate a signaling cascade that ultimately leads to the attenuation of inflammatory responses. A key demonstrated downstream effect of this compound is the inhibition of pro-inflammatory cytokine release.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's anti-inflammatory action.

GAT2711_Mechanism_of_Action cluster_cell Immune Cell (e.g., Macrophage) This compound This compound nAChR α9* nAChR This compound->nAChR Agonist Binding Signaling_Cascade Intracellular Signaling Cascade nAChR->Signaling_Cascade Activation Inflammasome Inflammasome Activation Signaling_Cascade->Inflammasome Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., ATP) Inflammatory_Stimulus->Inflammasome IL1B_Release IL-1β Release Inflammasome->IL1B_Release Analgesia Analgesic & Anti-inflammatory Effects Inflammasome->Analgesia Reduction of Inflammation

Proposed Anti-Inflammatory Mechanism of this compound

In Vitro and In Vivo Pharmacology

While specific pharmacokinetic data is not publicly available, preclinical studies have established the pharmacological profile of this compound.

In Vitro Studies
  • Receptor Binding and Activity: this compound has been characterized as a full agonist at human α9* nAChRs with a potency in the nanomolar range. It exhibits a high degree of selectivity (over 300-fold) for α9* nAChRs compared to α7 nAChRs.

  • Anti-inflammatory Activity: In studies using human monocytic THP-1 cells, this compound has been shown to inhibit the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) induced by stimuli such as ATP.

In Vivo Studies
  • Analgesic Efficacy: The analgesic properties of this compound have been demonstrated in animal models of inflammatory pain. Its efficacy in α7 nAChR knockout mice suggests that its pain-relieving effects are mediated primarily through the α9* nAChR.

Pharmacokinetics and Bioavailability: A Data Gap

A thorough review of publicly accessible scientific literature and patent databases did not yield quantitative pharmacokinetic data for this compound. Key parameters such as:

  • Absorption: Bioavailability (F%), maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax).

  • Distribution: Volume of distribution (Vd) and plasma protein binding.

  • Metabolism: Metabolic pathways and major metabolites.

  • Excretion: Half-life (t1/2) and clearance (CL).

are not yet reported in the public domain. Similarly, detailed experimental protocols for any pharmacokinetic studies that may have been conducted are not available.

Future Directions

The promising preclinical pharmacology of this compound as a selective α9* nAChR agonist warrants further investigation. Future publications and presentations from the developing parties will be critical in elucidating the pharmacokinetic and bioavailability profile of this compound. Such data will be essential for designing future non-clinical safety studies and for the eventual planning of first-in-human clinical trials. The scientific community awaits further data to fully understand the therapeutic potential of this compound.

GAT2711 Target Engagement In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAT2711 is a potent and selective agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), a target of significant interest for the development of novel non-opioid analgesics and anti-inflammatory therapeutics.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action and methods for assessing in vivo target engagement. The information presented herein is intended to support further research and development of this compound.

Core Data Summary

The following tables summarize the key quantitative data for this compound based on currently available literature.

Table 1: In Vitro Activity and Selectivity
ParameterValueCell Line/SystemReference
EC50 (α9 nAChR) 230 nMHuman α9 nAChRs[1][3]
Selectivity (α9 vs. α7 nAChR) 340-foldHuman nAChRs[1][3]
IC50 (IL-1β Release) 0.5 µMATP-induced THP-1 cells[3]
Table 2: In Vivo Analgesic Activity
Animal ModelDosingEffectReference
CFA-Induced Inflammatory Pain (Mice) 2-10 mg/kg (intraperitoneal)Fully attenuated inflammatory pain[3]
α7 nAChR Knockout Mice Not specifiedRetained full analgesic activity[1][3]

Signaling Pathway and Mechanism of Action

This compound exerts its effects primarily through the activation of α9-containing nAChRs. In the context of inflammation, this activation leads to the inhibition of the NLRP3 inflammasome and subsequent reduction in the release of pro-inflammatory cytokines such as IL-1β.

GAT2711_Mechanism_of_Action This compound This compound a9_nAChR α9 nAChR This compound->a9_nAChR Activates NLRP3 NLRP3 Inflammasome a9_nAChR->NLRP3 Inhibits IL1b IL-1β Release NLRP3->IL1b Mediates Inflammation Inflammation IL1b->Inflammation Promotes THP1_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture THP-1 Cells Differentiate Differentiate with PMA Culture->Differentiate Plate Plate Cells Differentiate->Plate Prime Prime with LPS Plate->Prime Treat Treat with this compound Prime->Treat Activate Activate with BzATP Treat->Activate Collect Collect Supernatants Activate->Collect ELISA Quantify IL-1β (ELISA) Collect->ELISA Analyze Calculate IC50 ELISA->Analyze CFA_Model_Workflow Acclimation Acclimation of Mice CFA_Injection CFA Injection (Hind Paw) Acclimation->CFA_Injection Drug_Admin This compound Administration (i.p.) CFA_Injection->Drug_Admin Behavioral_Testing Behavioral Testing (von Frey, Hot Plate) Drug_Admin->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis Target_Engagement_Logic GAT2711_Dose This compound Dose Plasma_Concentration Plasma Concentration GAT2711_Dose->Plasma_Concentration Pharmacokinetics Tissue_Concentration Target Tissue Concentration Plasma_Concentration->Tissue_Concentration Receptor_Occupancy α9 nAChR Occupancy Tissue_Concentration->Receptor_Occupancy Target Engagement Pharmacodynamic_Effect Pharmacodynamic Effect (e.g., Analgesia) Receptor_Occupancy->Pharmacodynamic_Effect Mechanism of Action

References

GAT2711: A Comprehensive Technical Guide to its Binding Affinity for the α9* Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional profile of GAT2711, a potent and selective agonist for the α9* nicotinic acetylcholine (B1216132) receptor (nAChR). The document details the quantitative binding data, comprehensive experimental methodologies, and the implicated signaling pathways, offering a valuable resource for researchers in pain, inflammation, and neuroscience.

Quantitative Binding and Functional Data

This compound has been identified as a full agonist of the α9 nAChR with high selectivity over the α7 subtype.[1][2][3][4][5] Its binding affinity and functional potency have been characterized through various in vitro and in vivo studies, the results of which are summarized below.

LigandReceptor SubtypeAssay TypeMeasured ValueUnitReference
This compoundα9 nAChRElectrophysiology (Two-electrode voltage clamp)230nM (EC50)[1][2][3][6]
This compoundα9α10 nAChRElectrophysiology (Two-electrode voltage clamp)990nM (EC50)[6]
This compoundα7 nAChRElectrophysiology (Two-electrode voltage clamp)>78,000nM (EC50)[1][2][3]
This compound-IL-1β Release Inhibition (THP-1 cells)0.5µM (IC50)[1][7]

Table 1: Binding Affinity and Functional Potency of this compound. This table summarizes the key quantitative data for this compound's interaction with nAChR subtypes and its anti-inflammatory activity.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to characterize the binding and functional properties of this compound.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol was utilized to determine the potency (EC50) of this compound on human α9, α9α10, and α7 nAChRs.[3]

Experimental Workflow:

GAT2711_TEVC_Workflow cluster_oocyte_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_data_analysis Data Analysis oocyte Xenopus laevis Oocytes injection cRNA Injection (α9, α10, α7 subunits) oocyte->injection incubation Incubation (1-4 days) injection->incubation mounting Oocyte Mounting in Recording Chamber incubation->mounting voltage_clamp Two-Electrode Voltage Clamp (Holding potential: -70 mV) mounting->voltage_clamp perfusion Perfusion with This compound Solutions voltage_clamp->perfusion data_acquisition Current Measurement and Data Acquisition perfusion->data_acquisition crc Concentration-Response Curve Generation data_acquisition->crc ec50 EC50 Determination (Hill Equation) crc->ec50

Caption: Workflow for determining this compound potency using TEVC in Xenopus oocytes.

  • Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs. The oocytes are then defolliculated and injected with complementary RNA (cRNA) encoding the human nAChR subunits (α9, α10, or α7). Injected oocytes are incubated for 1-4 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte expressing the target receptor is placed in a recording chamber and impaled with two glass microelectrodes filled with 3 M KCl. The oocyte is voltage-clamped at a holding potential of -70 mV.

  • Compound Application: Solutions of this compound at varying concentrations are perfused over the oocyte.

  • Data Acquisition and Analysis: The resulting ion currents are recorded and measured. Concentration-response curves are generated by plotting the current amplitude against the logarithm of the this compound concentration. The EC50 value is determined by fitting the data to the Hill equation.

IL-1β Release Assay in THP-1 Human Monocytic Cells

This assay was performed to evaluate the anti-inflammatory activity of this compound by measuring its ability to inhibit ATP-induced interleukin-1β (IL-1β) release.[1][7]

Experimental Workflow:

GAT2711_IL1B_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis thp1 THP-1 Human Monocytic Cells pma Differentiation with PMA thp1->pma priming Priming with LPS (1 µg/mL, 5h) pma->priming gat2711_pre Pre-incubation with This compound priming->gat2711_pre atp_stim Stimulation with BzATP (100 µM, 40 min) gat2711_pre->atp_stim supernatant Supernatant Collection atp_stim->supernatant elisa IL-1β Quantification (ELISA) supernatant->elisa ic50 IC50 Determination elisa->ic50

Caption: Workflow for the IL-1β release assay in THP-1 cells.

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into a macrophage-like phenotype using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Priming: The differentiated cells are primed with lipopolysaccharide (LPS) (1 µg/mL) for 5 hours to induce the expression of pro-IL-1β.

  • Treatment: The primed cells are pre-incubated with various concentrations of this compound before being stimulated with BzATP (100 µM) for 40 minutes to activate the NLRP3 inflammasome and induce the release of mature IL-1β.

  • Quantification of IL-1β: The cell culture supernatant is collected, and the concentration of IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of IL-1β release is calculated for each this compound concentration, and the IC50 value is determined.

In Vivo Analgesia in a Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This animal model was used to assess the analgesic efficacy of this compound in the context of chronic inflammatory pain. The experiments were also conducted in α7 nAChR knockout mice to confirm the α7-independent mechanism of action.[1][2][3]

Experimental Workflow:

GAT2711_CFA_Workflow cluster_induction Pain Model Induction cluster_treatment Treatment cluster_assessment Pain Assessment mice Mice (Wild-type and α7 KO) cfa_injection Intraplantar Injection of CFA mice->cfa_injection inflammation Development of Inflammatory Pain cfa_injection->inflammation gat2711_admin Intraperitoneal Injection of this compound (2-10 mg/kg) inflammation->gat2711_admin von_frey Mechanical Allodynia (von Frey Filaments) gat2711_admin->von_frey hargreaves Thermal Hyperalgesia (Hargreaves Test) gat2711_admin->hargreaves

Caption: Workflow for the CFA-induced inflammatory pain model.

  • Induction of Inflammatory Pain: Chronic inflammation and pain are induced by a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw of mice.

  • Drug Administration: this compound (2-10 mg/kg) is administered via intraperitoneal injection.

  • Assessment of Nociception:

    • Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments.

    • Thermal Hyperalgesia: The paw withdrawal latency in response to a radiant heat source is measured using the Hargreaves test.

  • Data Analysis: The analgesic effect of this compound is determined by comparing the paw withdrawal thresholds and latencies in the treated group to those of a vehicle-treated control group.

Signaling Pathways

The activation of α9* nAChRs by agonists like this compound is known to trigger downstream signaling cascades that are implicated in the modulation of inflammation and pain. While the complete signaling network is still under investigation, several key pathways have been identified.

Anti-inflammatory Signaling in Immune Cells

In immune cells such as monocytes and macrophages, the activation of α9* nAChRs by this compound leads to the inhibition of pro-inflammatory cytokine release. This is thought to occur, in part, through the modulation of the NLRP3 inflammasome and downstream signaling pathways.

GAT2711_AntiInflammatory_Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome This compound This compound a9nAChR α9* nAChR This compound->a9nAChR JAK2 JAK2 a9nAChR->JAK2 PI3K PI3K a9nAChR->PI3K MAPK MAPK a9nAChR->MAPK STAT3 STAT3 JAK2->STAT3 NLRP3_inhibition NLRP3 Inflammasome Inhibition STAT3->NLRP3_inhibition Akt Akt PI3K->Akt Akt->NLRP3_inhibition MAPK->NLRP3_inhibition IL1B_inhibition ↓ IL-1β Release NLRP3_inhibition->IL1B_inhibition

References

GAT2711: A Comprehensive Technical Guide to its EC50, IC50, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GAT2711, a potent and selective agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR). The document summarizes its key potency values (EC50 and IC50), details the experimental methodologies used for these determinations, and illustrates its signaling pathways and experimental workflows.

Quantitative Potency and Selectivity of this compound

This compound has been characterized as a full agonist of the human α9 nAChR with high selectivity over the α7 subtype. Its inhibitory effects on inflammatory cytokine release have also been quantified. The following tables summarize the reported EC50 and IC50 values for this compound.

Table 1: this compound EC50 Values

TargetAgonist ActivityEC50 (nM)Selectivity
Human α9 nAChRFull Agonist230[1][2][3][4][5][6]340-fold vs. α7 nAChR[1][2][3][4][5]
Human α9α10 nAChRFull Agonist990[6]

Table 2: this compound IC50 Values

AssayCell LineIC50 (µM)
Inhibition of BzATP-induced IL-1β releaseTHP-1 cells0.5[2][6]

Experimental Protocols

The determination of this compound's potency and mechanism of action involved specific in vitro and in vivo experimental procedures.

In Vitro Assays

1. α9 nAChR Agonism Assay

  • Objective: To determine the agonist activity and potency (EC50) of this compound at human α9 and α9α10 nicotinic acetylcholine receptors.

  • System: Xenopus laevis oocytes expressing human α9 or α9α10 nAChRs.[3][4]

  • Methodology:

    • Oocytes were surgically removed from female Xenopus laevis frogs.

    • The oocytes were injected with cRNA encoding the human α9 or α9α10 nAChR subunits.

    • After an incubation period to allow for receptor expression, the oocytes were subjected to two-electrode voltage-clamp recordings.

    • A holding potential of -70 mV was maintained.

    • Concentration-response curves were generated by applying increasing concentrations of this compound to the oocytes.

    • The resulting inward currents were measured and normalized to the maximum response to determine the EC50 value.[3][4]

2. IL-1β Release Assay

  • Objective: To assess the anti-inflammatory activity of this compound by measuring its inhibition of interleukin-1β (IL-1β) release.

  • Cell Line: Human monocytic THP-1 cells.[1][2][6]

  • Methodology:

    • THP-1 cells were differentiated into a macrophage-like phenotype using phorbol (B1677699) 12-myristate 13-acetate (PMA).

    • The differentiated cells were primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

    • Cells were then pre-incubated with varying concentrations of this compound.

    • Inflammasome activation and subsequent IL-1β release were triggered by the addition of benzoyl-ATP (BzATP).

    • The concentration of IL-1β in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value was calculated from the concentration-response curve of this compound's inhibition of IL-1β release.

In Vivo Analgesia Model
  • Objective: To evaluate the analgesic efficacy of this compound in a model of inflammatory pain.

  • Animal Model: Mice with Complete Freund's Adjuvant (CFA)-induced inflammatory pain. To confirm the α9-dependent mechanism, α7 nAChR knockout mice were also used.[1][3][4]

  • Methodology:

    • Inflammatory pain was induced by injecting CFA into the hind paw of the mice.

    • This compound was administered to the animals, typically via intraperitoneal injection.

    • Pain sensitivity was assessed using tests for mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., Hargreaves test).

    • The analgesic effect of this compound was determined by the reduction in pain behaviors compared to vehicle-treated control animals.

    • The retention of full analgesic activity in α7 nAChR knockout mice demonstrated that the effects of this compound are mediated through α9* nAChRs.[1][3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the workflows of the key experiments.

GAT2711_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascades cluster_outcome Cellular Response This compound This compound a9nAChR α9* nAChR This compound->a9nAChR Agonist Binding PI3K_Akt PI3K/Akt Pathway a9nAChR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway a9nAChR->MAPK_ERK JAK2_STAT3 JAK2/STAT3 Pathway a9nAChR->JAK2_STAT3 Inflammation Modulation of Inflammation PI3K_Akt->Inflammation Proliferation Regulation of Cell Proliferation & Survival PI3K_Akt->Proliferation Pain Analgesia MAPK_ERK->Pain MAPK_ERK->Proliferation JAK2_STAT3->Proliferation

Caption: Proposed signaling pathway of this compound upon binding to the α9* nAChR.

Experimental_Workflows cluster_invitro In Vitro Assays cluster_agonism α9 nAChR Agonism cluster_il1b IL-1β Release cluster_invivo In Vivo Analgesia Model Oocyte_Prep Xenopus Oocyte Preparation & Injection TEVC Two-Electrode Voltage Clamp Oocyte_Prep->TEVC EC50_Det EC50 Determination TEVC->EC50_Det THP1_Prep THP-1 Differentiation & LPS Priming GAT2711_Inc This compound Incubation & BzATP Stimulation THP1_Prep->GAT2711_Inc ELISA ELISA for IL-1β GAT2711_Inc->ELISA IC50_Det IC50 Determination ELISA->IC50_Det CFA_Induction CFA-Induced Inflammation GAT2711_Admin This compound Administration CFA_Induction->GAT2711_Admin Behavioral_Test Behavioral Testing (Allodynia, Hyperalgesia) GAT2711_Admin->Behavioral_Test Analgesia_Eval Evaluation of Analgesia Behavioral_Test->Analgesia_Eval

Caption: Workflows for key in vitro and in vivo experiments with this compound.

References

GAT2711 and the Desensitization of Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAT2711 has emerged as a potent and highly selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), a promising target for novel non-opioid analgesics and anti-inflammatory therapeutics. A critical aspect of its mechanism of action, characteristic of nAChR agonists, is the induction of receptor desensitization—a reversible state of unresponsiveness following prolonged or repeated agonist exposure. This technical guide provides an in-depth analysis of the current understanding of this compound, with a core focus on the desensitization of nicotinic receptors. It consolidates available quantitative data, details relevant experimental protocols for studying desensitization, and visualizes the key signaling pathways involved.

Introduction to this compound

This compound is a synthetic small molecule that acts as a full agonist at the α9 nAChR.[1][2] Its high selectivity for the α9 subtype over other nAChRs, particularly the α7 subtype, makes it a valuable tool for elucidating the physiological and pathological roles of α9-containing nAChRs.[1][2] Research has demonstrated the analgesic and anti-inflammatory properties of this compound, with its analgesic effects being independent of the α7 nAChR.[1][3][4] The compound has been shown to inhibit the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) in cellular models of inflammation.[1][2][4] While the agonistic activity of this compound is well-characterized, its desensitizing properties are a key feature of its interaction with nAChRs, a phenomenon that is central to the therapeutic potential of nicotinic agonists.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters reported for this compound.

ParameterReceptor SubtypeValueReference
EC50 α9 nAChR230 nM[1][2]
α9α10 nAChR990 nM[2]
IC50 ATP-induced IL-1β release (THP-1 cells)0.5 µM[1][2]
Selectivity α9 vs. α7 nAChR340-fold[1][2]
Desensitization Kinetics α9 nAChRNot Reported
Rate of Onset
Extent of Desensitization
Rate of Recovery

This compound and Nicotinic Receptor Desensitization

Agonist-induced desensitization is an intrinsic property of ligand-gated ion channels, including nAChRs. This process involves a conformational change in the receptor to a state with high affinity for the agonist but a closed ion channel. While specific kinetic data for this compound-induced desensitization of α9 nAChRs are not yet publicly available, it is described as being "akin to desensitizing α7 agonists," suggesting that it robustly induces this state.[5] The desensitization of nAChRs is a critical mechanism that can shape the duration and intensity of the cellular response to cholinergic stimulation and is thought to contribute to the therapeutic effects of nicotinic agonists in inflammatory conditions.[3]

Experimental Protocols for Measuring nAChR Desensitization

The following are detailed methodologies for key experiments used to characterize the desensitization of nicotinic receptors, which are applicable to studying the effects of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for characterizing the electrophysiological properties of ion channels, including the kinetics of desensitization.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α9).

  • Incubation: Incubate oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Paired-Pulse Protocol for Desensitization Measurement:

    • Apply a conditioning pulse of this compound at a given concentration (e.g., its EC50) for a defined duration (e.g., 2-30 seconds) to induce desensitization.

    • Follow the conditioning pulse with a variable recovery interval in agonist-free saline.

    • Apply a brief test pulse of this compound at the same concentration to measure the recovered current amplitude.

    • Repeat this protocol with varying recovery intervals to determine the time course of recovery from desensitization.

  • Data Analysis:

    • Rate of Onset: Fit the decay of the current during the conditioning pulse to a single or double exponential function to determine the rate of desensitization.

    • Extent of Desensitization: Calculate the ratio of the steady-state current at the end of the conditioning pulse to the peak current.

    • Rate of Recovery: Plot the normalized peak current amplitude of the test pulse against the recovery interval and fit the data to an exponential function to determine the time constant of recovery.

Calcium Imaging in a Mammalian Cell Line

Given that α9 nAChRs are highly permeable to calcium, changes in intracellular calcium concentration ([Ca2+]i) can be used as a proxy for receptor activation and desensitization.

Methodology:

  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 cells) and transiently or stably transfect with the cDNA encoding the α9 nAChR subunit.

  • Fluorescent Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Imaging Setup: Place the coverslip with the dye-loaded cells onto the stage of a fluorescence microscope equipped for live-cell imaging.

  • Agonist Application and Data Acquisition:

    • Establish a baseline fluorescence reading in a physiological saline solution.

    • Apply this compound and record the change in fluorescence intensity over time, which corresponds to the influx of Ca2+ through the activated nAChRs.

    • Prolonged application of this compound will lead to a decrease in the fluorescence signal, indicative of receptor desensitization.

  • Data Analysis:

    • Quantify the peak fluorescence change to measure the initial receptor activation.

    • Analyze the decay of the fluorescence signal during sustained agonist application to assess the rate and extent of desensitization.

    • Employ a washout period followed by a second agonist application to study the recovery from desensitization.

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the cholinergic anti-inflammatory pathway, a signaling cascade that links the nervous and immune systems. Activation of α9 nAChRs by this compound on immune cells, such as macrophages, inhibits the production and release of pro-inflammatory cytokines like IL-1β.

The following diagrams illustrate the experimental workflow for studying desensitization and the proposed signaling pathway for this compound's anti-inflammatory action.

experimental_workflow cluster_tevc Two-Electrode Voltage Clamp (TEVC) cluster_ca_imaging Calcium Imaging oocyte_prep Oocyte Preparation crna_injection cRNA Injection (α9) oocyte_prep->crna_injection incubation Incubation (2-7 days) crna_injection->incubation recording Electrophysiological Recording incubation->recording paired_pulse Paired-Pulse Protocol recording->paired_pulse data_analysis_tevc Data Analysis (Rate, Extent, Recovery) paired_pulse->data_analysis_tevc cell_culture Cell Culture & Transfection (α9) dye_loading Fluorescent Dye Loading cell_culture->dye_loading imaging_setup Fluorescence Microscopy dye_loading->imaging_setup agonist_app Agonist Application & Data Acquisition imaging_setup->agonist_app data_analysis_ca Data Analysis (Fluorescence Decay) agonist_app->data_analysis_ca

Experimental Workflows for nAChR Desensitization Studies.

signaling_pathway cluster_cell Immune Cell (e.g., Macrophage) This compound This compound a9_nachr α9 nAChR This compound->a9_nachr binds & activates ca_influx Ca²⁺ Influx a9_nachr->ca_influx desensitization Receptor Desensitization a9_nachr->desensitization prolonged activation leads to downstream_signaling Downstream Signaling Events ca_influx->downstream_signaling inflammasome_inhibition Inflammasome Inhibition downstream_signaling->inflammasome_inhibition inhibits inflammasome_activation Inflammasome Activation inflammasome_inhibition->inflammasome_activation blocks pro_il1b Pro-IL-1β il1b Mature IL-1β pro_il1b->il1b release IL-1β Release atp ATP p2x7 P2X7 Receptor atp->p2x7 activates p2x7->inflammasome_activation inflammasome_activation->pro_il1b cleaves

Proposed Signaling Pathway for this compound-Mediated Anti-inflammatory Effects.

Conclusion

This compound represents a significant advancement in the development of selective α9 nAChR agonists. Its ability to induce receptor desensitization is a fundamental aspect of its pharmacology that likely contributes to its therapeutic profile. While the precise kinetics of this compound-induced desensitization await detailed characterization, the experimental protocols outlined in this guide provide a robust framework for such investigations. A deeper understanding of the interplay between activation and desensitization of α9 nAChRs by this compound will be crucial for optimizing its therapeutic application in pain and inflammatory disorders. The continued exploration of this compound and similar compounds will undoubtedly shed further light on the complex roles of nicotinic acetylcholine receptors in health and disease.

References

GAT2711: A Novel α9 Nicotinic Acetylcholine Receptor Agonist for Targeted Regulation of Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GAT2711 is a novel, potent, and highly selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR). Emerging preclinical data highlights its significant anti-inflammatory properties, particularly its ability to modulate the release of the pro-inflammatory cytokine interleukin-1β (IL-1β). This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, detailing the experimental protocols used to characterize its activity, and visualizing the key signaling pathways involved in its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for inflammatory and neuropathic pain.

Introduction

The α9 and α10 nAChR subunits assemble to form functional receptors that are expressed on a variety of cells, including those of the immune system. Activation of these receptors has been implicated in the cholinergic anti-inflammatory pathway, a physiological mechanism that regulates immune responses. This compound has been identified as a valuable research tool and potential therapeutic lead due to its high affinity and selectivity for the α9 nAChR, offering a targeted approach to modulating inflammatory processes.

Pharmacological Profile of this compound

This compound exhibits a distinct pharmacological profile characterized by its potent agonism at α9 nAChRs and its significant selectivity over the α7 nAChR subtype. This selectivity is crucial as it allows for the specific investigation and targeting of α9-mediated pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity and selectivity.

ParameterValueDescriptionReference
EC₅₀ at α9 nAChR 230 nMThe concentration of this compound that elicits a half-maximal response at the α9 nicotinic acetylcholine receptor.[1][2][3][4][5][6]
Selectivity 340-foldThe ratio of this compound's potency at α9 nAChR compared to α7 nAChR.[1][2][3][4][5][6]
IC₅₀ for IL-1β Release 0.5 µMThe concentration of this compound that inhibits 50% of the ATP-induced IL-1β release from THP-1 cells.[1][7]

Mechanism of Action: Regulation of IL-1β Release

This compound exerts its anti-inflammatory effects by modulating the NLRP3 inflammasome pathway, a key component of the innate immune response responsible for the processing and release of IL-1β.

Signaling Pathway

The proposed mechanism involves the activation of α9 nAChRs on immune cells, such as monocytes and macrophages. This activation interferes with the ATP-induced signaling cascade that leads to the assembly and activation of the NLRP3 inflammasome. By inhibiting this pathway, this compound effectively reduces the cleavage of pro-IL-1β into its mature, secreted form.

GAT2711_Mechanism_of_Action cluster_cell Immune Cell (e.g., THP-1) LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) NFkB NF-κB Signaling TLR4->NFkB pro_IL1B_gene pro-IL-1β Gene Transcription NFkB->pro_IL1B_gene pro_IL1B pro-IL-1β pro_IL1B_gene->pro_IL1B Casp1 Caspase-1 Activation pro_IL1B->Casp1 Cleavage ATP ATP P2X7R P2X7R ATP->P2X7R Signal 2 (Activation) NLRP3_assembly NLRP3 Inflammasome Assembly & Activation P2X7R->NLRP3_assembly NLRP3_assembly->Casp1 IL1B Mature IL-1β Release Casp1->IL1B This compound This compound a9nAChR α9 nAChR This compound->a9nAChR a9nAChR->NLRP3_assembly Inhibition

Caption: this compound signaling pathway in inhibiting IL-1β release.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro and in vivo experiments used to characterize the activity of this compound.

In Vitro: Inhibition of ATP-Induced IL-1β Release from THP-1 Cells

This protocol describes the methodology to assess the inhibitory effect of this compound on IL-1β release from a human monocytic cell line.

4.1.1. Cell Culture and Priming

  • Cell Line: Human monocytic leukemia cell line (THP-1).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Priming: Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 96-well plate. Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-5 hours to induce the transcription of pro-IL-1β.[7][8]

4.1.2. This compound Treatment and Inflammasome Activation

  • After the LPS priming period, carefully remove the medium.

  • Wash the cells once with pre-warmed serum-free RPMI-1640 medium.

  • Add fresh serum-free RPMI-1640 medium containing various concentrations of this compound to the wells. Incubate for a predetermined period (e.g., 30 minutes).

  • To activate the NLRP3 inflammasome, add Benzoyl-ATP (BzATP) to a final concentration of 100 µM.[7] Alternatively, ATP can be used at a concentration of 1-5 mM.[9][10]

  • Incubate for 40 minutes at 37°C.[7]

4.1.3. Quantification of IL-1β by ELISA

  • Following incubation, centrifuge the 96-well plate to pellet the cells.

  • Carefully collect the cell culture supernatants.

  • Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • General ELISA Protocol:

    • Coat a 96-well plate with a capture antibody specific for human IL-1β.

    • Block non-specific binding sites.

    • Add diluted standards and collected supernatants to the wells.

    • Incubate to allow binding of IL-1β to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody specific for human IL-1β.

    • Incubate and wash.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash.

    • Add a TMB substrate solution to develop color.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the IL-1β concentration in the samples by comparing their absorbance to the standard curve.[2][3][4][7][11]

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture THP-1 Cells seed Seed Cells in 96-well Plate culture->seed prime Prime with LPS (1 µg/mL, 3-5h) seed->prime wash1 Wash Cells prime->wash1 add_gat Add this compound (various conc.) wash1->add_gat add_bzatp Add BzATP (100 µM, 40 min) add_gat->add_bzatp collect Collect Supernatants add_bzatp->collect elisa Quantify IL-1β via ELISA collect->elisa analyze Calculate IC₅₀ elisa->analyze

Caption: Experimental workflow for in vitro analysis of this compound.

In Vivo: CFA-Induced Inflammatory Pain Model in Mice

This protocol details the in vivo model used to assess the analgesic effects of this compound in a setting of chronic inflammatory pain.

4.2.1. Animal Model

  • Species: Male C57BL/6J mice are commonly used. α7 nAChR knockout mice can be used to confirm the α7-independent mechanism.[3][7]

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

4.2.2. Induction of Inflammatory Pain

  • Induce chronic inflammation by a single intraplantar injection of 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.[5][12]

  • The contralateral paw can be injected with saline to serve as a control.

4.2.3. This compound Administration

  • Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 2 and 10 mg/kg).[2][3]

  • The timing of administration can vary, but it is typically given after the establishment of inflammatory pain.

4.2.4. Assessment of Mechanical Allodynia (Paw Withdrawal Threshold)

  • Place the mice in individual Plexiglas chambers on an elevated mesh floor and allow them to habituate for at least 30 minutes before testing.

  • Use a set of calibrated von Frey filaments with increasing stiffness to apply pressure to the plantar surface of the hind paw.

  • A positive response is defined as a sharp withdrawal of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

  • Conduct baseline measurements before CFA injection and at various time points after this compound administration (e.g., 1, 3, 6, 24, and 72 hours).[2][3][12]

In_Vivo_Workflow cluster_model Model Induction cluster_drug_admin Drug Administration cluster_behavior Behavioral Assessment acclimate Acclimatize Mice baseline Baseline Behavioral Testing (von Frey) acclimate->baseline cfa_inject Intraplantar CFA Injection (Right Hind Paw) baseline->cfa_inject wait Allow Inflammation to Develop cfa_inject->wait gat_admin Administer this compound (i.p.) wait->gat_admin post_test Post-treatment Behavioral Testing (Paw Withdrawal Threshold) gat_admin->post_test time_points Multiple Time Points (1, 3, 6, 24, 72h) post_test->time_points

Caption: Experimental workflow for in vivo analysis of this compound.

Conclusion

This compound is a powerful research tool for investigating the role of the α9 nAChR in inflammation and pain. Its potent and selective agonism allows for the targeted modulation of the cholinergic anti-inflammatory pathway. The data strongly suggest that this compound inhibits the release of IL-1β by down-regulating the ATP-induced activation of the NLRP3 inflammasome. The detailed experimental protocols provided in this guide offer a framework for the further characterization of this compound and other α9 nAChR agonists as potential therapeutics for inflammatory diseases and neuropathic pain.

References

Methodological & Application

GAT2711: An In Vitro Efficacy and Mechanism of Action Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

GAT2711 is a potent and selective agonist for the α9* nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating significant potential as a therapeutic agent for pain and inflammation. This document provides detailed in vitro assay protocols to characterize the efficacy and mechanism of action of this compound. The primary functional assay described herein is the inhibition of ATP-induced interleukin-1β (IL-1β) release in the human monocytic THP-1 cell line. Additionally, a proposed signaling pathway for this compound's anti-inflammatory effects is presented, supported by established downstream signaling of nicotinic acetylcholine receptors.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological processes. The α9 subunit of the nAChR is of particular interest as a target for non-opioid analgesics and anti-inflammatory drugs. This compound has emerged as a promising small molecule that acts as a full agonist at α9 nAChRs with high selectivity over other subtypes[1]. In vitro studies have shown that this compound can effectively inhibit the release of the pro-inflammatory cytokine IL-1β, a key mediator of inflammation[1][2]. These application notes provide a comprehensive guide for the in vitro evaluation of this compound, focusing on a cell-based functional assay and the elucidation of its signaling pathway.

Data Presentation

The following table summarizes the reported in vitro activity of this compound.

ParameterValueCell Line/SystemReference
α9 nAChR Agonist Potency (EC50) 230 nMNot specified[1]
Selectivity 340-fold selective for α9 over α7 nAChRNot specified[1]
IL-1β Release Inhibition (IC50) 0.5 µMTHP-1 cells[2]

Experimental Protocols

Inhibition of ATP-Induced IL-1β Release in THP-1 Cells

This protocol details the methodology to assess the inhibitory effect of this compound on IL-1β release from lipopolysaccharide (LPS)-primed THP-1 human monocytic cells stimulated with adenosine (B11128) triphosphate (ATP).

Materials and Reagents:

  • THP-1 cell line (ATCC TIB-202)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Adenosine triphosphate (ATP)

  • This compound

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • Microplate reader

Experimental Workflow Diagram:

GAT2711_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed THP-1 cells prime Prime with LPS seed->prime 24 hours treat_gat Treat with this compound prime->treat_gat Pre-incubation stimulate Stimulate with ATP treat_gat->stimulate Incubation collect Collect Supernatant stimulate->collect elisa Measure IL-1β (ELISA) collect->elisa analyze Data Analysis elisa->analyze

Caption: Experimental workflow for the this compound in vitro assay.

Procedure:

  • Cell Culture: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10^5 cells/well.

  • LPS Priming: Prime the cells by adding LPS to a final concentration of 10 µg/ml and incubate for 24 hours[3]. This step is crucial for the induction of pro-IL-1β.

  • This compound Treatment: After priming, wash the cells and pre-incubate with various concentrations of this compound for 30 minutes.

  • ATP Stimulation: Stimulate the cells with ATP at a final concentration of 5 mM for 30 minutes to induce the processing and release of mature IL-1β[3].

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

Proposed Signaling Pathway for this compound-Mediated Inhibition of IL-1β Release

The activation of α9* nAChRs by this compound is proposed to initiate a signaling cascade that ultimately suppresses the inflammatory response in immune cells. As a ligand-gated ion channel, the primary event following agonist binding is an influx of cations, including Ca2+. This increase in intracellular Ca2+ can trigger various downstream signaling pathways. In the context of inflammation, nAChR activation, particularly through α7 and α9 subunits, has been linked to the activation of the JAK2-STAT3 and PI3K-Akt pathways[2][4]. These pathways are known to have anti-inflammatory effects. The activation of these pathways by this compound could lead to the inhibition of the NLRP3 inflammasome, a multi-protein complex responsible for the cleavage and activation of caspase-1, which in turn processes pro-IL-1β into its mature, secretable form.

Signaling Pathway Diagram:

GAT2711_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound a9nAChR α9* nAChR This compound->a9nAChR activates Ca_influx Ca²⁺ Influx a9nAChR->Ca_influx induces JAK2_STAT3 JAK2/STAT3 Pathway Ca_influx->JAK2_STAT3 activates PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt activates NLRP3 NLRP3 Inflammasome JAK2_STAT3->NLRP3 inhibits PI3K_Akt->NLRP3 inhibits Casp1 Caspase-1 Activation NLRP3->Casp1 activates IL1b IL-1β Release Casp1->IL1b promotes

Caption: Proposed signaling pathway of this compound.

Conclusion

The provided protocols and pathway information offer a robust framework for the in vitro characterization of this compound. The ATP-induced IL-1β release assay in THP-1 cells is a physiologically relevant functional assay to determine the anti-inflammatory potency of this compound. Further investigation into the downstream signaling events will provide a more comprehensive understanding of its mechanism of action and support its development as a novel therapeutic agent.

References

Application Notes and Protocols: GAT2711 THP-1 Cell IL-1β Release Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its maturation and release are tightly regulated by the NLRP3 inflammasome, a multi-protein complex that responds to a wide array of danger signals. The human monocytic cell line, THP-1, is a widely used in vitro model to study the NLRP3 inflammasome pathway and to screen for potential inhibitors. Upon differentiation into macrophage-like cells, THP-1 cells can be primed with lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3 components. Subsequent stimulation with an NLRP3 activator, such as adenosine (B11128) triphosphate (ATP), triggers inflammasome assembly, caspase-1 activation, and the release of mature IL-1β.

GAT2711 is a novel compound that has been identified as an inhibitor of ATP-induced IL-1β release in THP-1 cells[1]. This document provides detailed application notes and protocols for performing the THP-1 IL-1β release assay to evaluate the inhibitory potential of this compound and other similar compounds.

Signaling Pathway: Canonical NLRP3 Inflammasome Activation

The canonical pathway for NLRP3 inflammasome activation is a two-step process. The first signal, or "priming," is typically initiated by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) such as LPS. This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and IL1B genes, leading to the accumulation of inactive NLRP3 protein and pro-IL-1β in the cytoplasm. The second signal, or "activation," can be triggered by a variety of stimuli, including extracellular ATP. ATP binds to the P2X7 receptor, leading to potassium efflux from the cell. This ionic imbalance is a key trigger for the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β into its mature, biologically active 17 kDa form, leading to its secretion from the cell.

NLRP3_Activation_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds NF-kB NF-kB TLR4->NF-kB activates Pro-IL-1B_gene pro-IL-1β mRNA NF-kB->Pro-IL-1B_gene upregulates NLRP3_gene NLRP3 mRNA NF-kB->NLRP3_gene upregulates Pro-IL-1B pro-IL-1β Pro-IL-1B_gene->Pro-IL-1B translates to NLRP3_protein NLRP3 (inactive) NLRP3_gene->NLRP3_protein translates to IL-1B_mature Mature IL-1β Pro-IL-1B->IL-1B_mature cleaves NLRP3_inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) NLRP3_protein->NLRP3_inflammasome assembles ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds K_efflux K+ Efflux P2X7R->K_efflux induces K_efflux->NLRP3_protein Caspase-1_active Active Caspase-1 NLRP3_inflammasome->Caspase-1_active activates IL-1B_release IL-1β Release IL-1B_mature->IL-1B_release This compound This compound This compound->IL-1B_release inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.

Experimental Protocols

THP-1 Cell Culture and Differentiation
  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2. Cell density should be maintained between 1 x 10^5 and 8 x 10^5 cells/mL.

  • Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.

  • Incubation: Incubate the cells with PMA for 48-72 hours. During this time, the cells will adhere to the bottom of the plate and adopt a macrophage-like morphology.

  • Resting Phase: After the differentiation period, carefully aspirate the PMA-containing medium and wash the adherent cells once with fresh, serum-free RPMI-1640 medium. Add 100 µL of fresh complete culture medium and let the cells rest for 24 hours before proceeding with the assay.

IL-1β Release Assay
  • Priming (Signal 1): After the resting phase, replace the medium with 90 µL of fresh, serum-free RPMI-1640 medium. Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment: Prepare serial dilutions of this compound or other test compounds in serum-free RPMI-1640 medium. After the LPS priming, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration). Incubate for 1 hour at 37°C.

  • Activation (Signal 2): Prepare a stock solution of ATP in sterile, endotoxin-free water. Add 10 µL of the ATP solution to each well to achieve a final concentration of 5 mM.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well for the quantification of IL-1β.

Quantification of IL-1β

The concentration of IL-1β in the collected supernatants can be quantified using a commercially available Human IL-1β ELISA (Enzyme-Linked Immunosorbent Assay) kit. Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples.

Experimental Workflow

Experimental_Workflow Start Start Culture_THP1 Culture THP-1 Monocytes Start->Culture_THP1 Differentiate Differentiate with PMA (48-72h) Culture_THP1->Differentiate Rest Resting Phase (24h) Differentiate->Rest Prime Prime with LPS (3-4h) Rest->Prime Treat Treat with this compound/Vehicle (1h) Prime->Treat Activate Activate with ATP (1-2h) Treat->Activate Collect Collect Supernatant Activate->Collect ELISA Quantify IL-1β using ELISA Collect->ELISA Analyze Data Analysis ELISA->Analyze End End Analyze->End

Caption: Workflow for the this compound THP-1 IL-1β release assay.

Data Presentation

The following tables present illustrative data on the inhibitory effect of this compound on ATP-induced IL-1β release in differentiated THP-1 cells. This data is representative of typical results obtained from such an assay and serves for demonstration purposes.

Table 1: Dose-Dependent Inhibition of IL-1β Release by this compound

This compound Concentration (µM)IL-1β Concentration (pg/mL)% Inhibition
0 (Vehicle)12500
0.01112510
0.187530
150060
1012590
1005096

Table 2: Summary of this compound Activity

ParameterValue
AssayTHP-1 IL-1β Release
ActivatorATP (5 mM)
IC50 of this compound~0.5 µM

Conclusion

The THP-1 cell-based IL-1β release assay is a robust and reliable method for screening and characterizing inhibitors of the NLRP3 inflammasome. The provided protocols offer a detailed guide for researchers to investigate the effects of compounds like this compound on this critical inflammatory pathway. The illustrative data demonstrates the potent inhibitory activity of this compound, highlighting its potential as a therapeutic agent for inflammatory diseases. Accurate and reproducible data can be generated by carefully following the described cell culture, differentiation, and assay procedures.

References

Application Notes and Protocols for Electrophysiological Characterization of GAT2711

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAT2711 is a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in pain and inflammation.[1][2][3] With an EC50 of 230 nM for the α9 nAChR, this compound demonstrates a 340-fold selectivity over the α7 nAChR subtype.[1][2] This high selectivity makes this compound a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of α9-containing nAChRs and a potential therapeutic candidate for non-opioid pain management.

These application notes provide a detailed protocol for the characterization of this compound's electrophysiological effects using the whole-cell patch clamp technique on human embryonic kidney (HEK293) cells heterologously expressing the human α9α10 nAChR.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the key pharmacological parameters of this compound, providing a comparative overview of its potency and selectivity. This data is essential for designing and interpreting electrophysiological experiments.

CompoundTargetAssayPotency (EC50/IC50)SelectivityReference
This compoundα9 nAChRElectrophysiology230 nM (EC50)340-fold vs. α7 nAChR[1][2]
This compoundIL-1β releaseTHP-1 cells0.5 µM (IC50)-[4]

Signaling Pathway of this compound at the α9α10 nAChR

This compound, as an agonist, binds to the extracellular domain of the α9α10 nAChR. This binding event induces a conformational change in the receptor, leading to the opening of the integral ion channel. The open channel is permeable to cations, primarily Na+ and Ca2+, resulting in membrane depolarization and subsequent cellular responses.

GAT2711_Signaling_Pathway This compound This compound nAChR α9α10 Nicotinic Acetylcholine Receptor This compound->nAChR Binds to ChannelOpening Ion Channel Opening nAChR->ChannelOpening Induces IonInflux Cation Influx (Na+, Ca2+) ChannelOpening->IonInflux Allows Depolarization Membrane Depolarization IonInflux->Depolarization CellularResponse Cellular Response (e.g., Action Potential Firing, Modulation of Neurotransmitter Release) Depolarization->CellularResponse

This compound signaling pathway at the α9α10 nAChR.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology Protocol for this compound

This protocol details the methodology for recording this compound-evoked currents from HEK293 cells stably expressing human α9 and α10 nAChR subunits.

1. Cell Culture and Preparation

  • Cell Line: HEK293 cells stably co-expressing human α9 and α10 nAChR subunits. A fluorescent reporter (e.g., GFP) can be co-expressed to aid in cell identification.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics (e.g., G418 and puromycin).

  • Plating for Electrophysiology: 24-48 hours prior to recording, seed the cells onto glass coverslips at a low density to allow for easy isolation of single cells for patching.

2. Solutions and Reagents

Solution TypeComponentConcentration (mM)
External Solution (ACSF) NaCl140
KCl2.5
CaCl22
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH, Osmolarity ~310-320 mOsm
Internal Solution (Pipette) KCl140
MgCl22
EGTA10
HEPES10
ATP-Mg4
GTP-Na0.3
pH adjusted to 7.2 with KOH, Osmolarity ~290-300 mOsm
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the this compound stock solution in the external solution to the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent effects.

3. Electrophysiological Recording

  • Apparatus: A standard patch clamp setup including a microscope, micromanipulator, amplifier, and data acquisition system. A perfusion system for rapid solution exchange is crucial.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establishing Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Identify a healthy, isolated cell.

    • Approach the cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.

    • Record baseline current in the external solution.

    • Apply this compound at various concentrations using the perfusion system for a duration sufficient to reach a peak response (e.g., 2-5 seconds).

    • Wash out the drug with the external solution until the current returns to baseline before applying the next concentration.

    • To determine the EC50, apply a range of this compound concentrations (e.g., 10 nM to 100 µM).

Experimental Workflow

The following diagram outlines the key steps in the patch clamp experiment for characterizing this compound.

GAT2711_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis CellCulture Culture α9α10-expressing HEK293 cells Plating Plate cells on coverslips CellCulture->Plating WholeCell Establish whole-cell patch clamp configuration Plating->WholeCell Solutions Prepare external and internal solutions DrugPrep Prepare this compound working solutions Solutions->DrugPrep DrugApp Apply this compound via perfusion system DrugPrep->DrugApp SetHolding Set holding potential to -60 mV WholeCell->SetHolding Baseline Record baseline current SetHolding->Baseline Baseline->DrugApp Washout Washout with external solution DrugApp->Washout Washout->Baseline MeasurePeak Measure peak current amplitude Washout->MeasurePeak DoseResponse Construct dose-response curve MeasurePeak->DoseResponse CalculateEC50 Calculate EC50 value DoseResponse->CalculateEC50

Experimental workflow for this compound patch clamp analysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Unstable GΩ seal Unhealthy cells, dirty pipette or solutions, mechanical vibrationUse cells from a healthy, low-passage culture. Filter all solutions. Ensure the setup is on an anti-vibration table.
No response to this compound Poor receptor expression, incorrect drug concentration, rundown of receptor activityVerify receptor expression via immunocytochemistry or western blot. Prepare fresh drug dilutions. Use a perforated patch configuration to preserve the intracellular environment.
High series resistance Clogged pipette tip, incomplete membrane ruptureMonitor series resistance throughout the experiment. If it increases significantly, discard the recording. Apply slightly more suction to ensure full rupture.
Rapid current rundown Receptor desensitization, cell dialysisAllow for sufficient washout time between drug applications. Use the perforated patch clamp technique to minimize intracellular dialysis.

References

GAT2711 Dosing for In Vivo Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAT2711 is a potent and selective agonist for the α9α10 nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating significant potential in preclinical models of pain and inflammation.[1][2] As a full agonist at α9 nAChRs with an EC50 of 230 nM, it exhibits over 340-fold selectivity compared to the α7 nAChR subtype.[1][2] This selectivity is crucial as activation of α9α10 nAChRs has been implicated in the cholinergic anti-inflammatory pathway, offering a promising non-opioid therapeutic avenue.[3][4] Notably, the analgesic effects of this compound have been observed to be independent of the α7 nAChR, as its activity is fully retained in α7 knockout mice.[1][2] In vitro studies have shown that this compound effectively inhibits the ATP-induced release of the pro-inflammatory cytokine IL-1β in human monocytic THP-1 cells, with an IC50 of 0.5 μM.[1]

These application notes provide a comprehensive overview of the recommended dosing, formulation, and experimental protocols for utilizing this compound in in vivo mouse studies, particularly focusing on the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available preclinical research.

ParameterValueSpecies/ModelSource
In Vivo Efficacious Dose Range 2 - 10 mg/kgMouse (C57BL/6J and α7 knockout)[1]
Route of Administration Intraperitoneal (i.p.) injectionMouse[1]
In Vitro Potency (EC50) 230 nM (full agonist at α9 nAChR)Human[1][2]
In Vitro Anti-inflammatory Activity (IC50) 0.5 μM (inhibition of ATP-induced IL-1β release)Human THP-1 cells[1]
Selectivity 340-fold for α9 over α7 nAChRsHuman[1][2]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway of this compound in mediating its anti-inflammatory effects and a general experimental workflow for its evaluation in a mouse model of inflammatory pain.

GAT2711_Signaling_Pathway cluster_cell Immune Cell (e.g., Macrophage) This compound This compound nAChR α9α10 nAChR This compound->nAChR activates P2X7 P2X7 Receptor nAChR->P2X7 inhibits Anti_inflammatory Anti-inflammatory Effect nAChR->Anti_inflammatory Inflammasome Inflammasome Activation P2X7->Inflammasome leads to IL1b_release IL-1β Release (Inflammation) ATP ATP ATP->P2X7 activates Inflammasome->IL1b_release

Caption: Proposed signaling pathway for this compound's anti-inflammatory action.

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow cluster_measurements Assessments Day0 Day 0: Acclimatization & Baseline Day1 Day 1: CFA Injection Day0->Day1 Day1_treat Day 1: this compound/Vehicle Administration Day1->Day1_treat Day2_onwards Day 2 onwards: Behavioral Testing Day1_treat->Day2_onwards Endpoint Endpoint: Tissue Collection Day2_onwards->Endpoint Paw_Edema Paw Edema Day2_onwards->Paw_Edema Mechanical Mechanical Hypersensitivity Day2_onwards->Mechanical Thermal Thermal Hyperalgesia Day2_onwards->Thermal Cytokines Cytokine Analysis Endpoint->Cytokines

Caption: General experimental workflow for this compound in a CFA mouse model.

Experimental Protocols

This compound Formulation for In Vivo Administration

This protocol describes the preparation of a this compound stock solution and its formulation for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months in sealed, moisture-free containers.[1]

  • Working Solution Formulation (for a 1 mL final volume):

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 100 µL of the 25.0 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.[1]

    • Add 50 µL of Tween-80 to the mixture and vortex until evenly dispersed.[1]

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.[1]

    • Vortex the final solution until it is homogeneous. This formulation results in a final this compound concentration of 2.5 mg/mL, suitable for a 10 mg/kg dose in a 25g mouse (100 µL injection volume). Adjust the concentration of the stock solution or the volumes of the components as needed for different dosing requirements.

CFA-Induced Inflammatory Pain Model and this compound Administration

This protocol outlines the induction of inflammatory pain using Complete Freund's Adjuvant (CFA) and the subsequent administration of this compound for efficacy evaluation.

Animal Model:

  • Male C57BL/6J mice (or α7 knockout mice for selectivity studies), 8-10 weeks old.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize animals to the testing environment and handling for at least 3 days prior to the experiment.

Materials:

  • Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis

  • This compound working solution (prepared as described above)

  • Vehicle control (formulated as the this compound working solution without the active compound)

  • Insulin syringes (28-30G)

  • Behavioral testing equipment (e.g., von Frey filaments, radiant heat source)

Procedure:

  • Baseline Behavioral Testing (Day 0):

    • Measure baseline paw withdrawal thresholds to mechanical stimuli (von Frey test) and withdrawal latencies to thermal stimuli (Hargreaves test) for both hind paws.

  • Induction of Inflammation (Day 1):

    • Briefly anesthetize the mice with isoflurane.

    • Inject 20 µL of CFA (50% emulsion in saline) into the plantar surface of the right hind paw.[1]

  • This compound Administration (Day 1):

    • Administer the prepared this compound working solution (2-10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[1] The timing of administration relative to the CFA injection should be optimized for the specific study design (e.g., pre-emptive or therapeutic). A single administration post-CFA is a common paradigm.[1]

  • Post-Treatment Behavioral Assessments (Days 2 onwards):

    • At selected time points after CFA injection (e.g., 24, 48, 72 hours), repeat the mechanical and thermal sensitivity tests on both hind paws.

    • Measure paw edema using a plethysmometer or digital calipers.

    • Record observations of animal well-being and any adverse effects.

  • Endpoint and Tissue Collection:

    • Collect relevant tissues (e.g., paw tissue, spinal cord, dorsal root ganglia) for further analysis, such as cytokine profiling (ELISA, qPCR) or histological examination.

Conclusion

This compound represents a promising therapeutic candidate for inflammatory pain, acting through the selective activation of α9α10 nAChRs. The protocols and data presented here provide a foundational framework for researchers to design and execute robust in vivo mouse studies to further elucidate the efficacy and mechanism of action of this compound. Careful consideration of the experimental design, including appropriate controls and outcome measures, will be critical for generating high-quality, reproducible data.

References

GAT2711: Application Notes and Protocols for Assessing Analgesic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAT2711 is a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), a promising non-opioid target for the management of pain and inflammation.[1][2][3][4][5] Preclinical studies have demonstrated its efficacy in attenuating inflammatory pain, suggesting its therapeutic potential as a novel analgesic.[6][7] Notably, the analgesic activity of this compound appears to be independent of the α7 nAChR, highlighting the specific role of α9-containing nAChRs in its mechanism of action.[1][2][3][6] These application notes provide detailed protocols for assessing the analgesic and anti-inflammatory effects of this compound in both in vivo and in vitro models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterReceptor/AssayValueReference
EC₅₀ human α9 nAChR230 nM[1][2][3][4]
Selectivity α9 vs. α7 nAChRs340-fold[1][2][3][5]
IC₅₀ ATP-induced IL-1β release (THP-1 cells)0.5 µM[3][5]

Table 2: In Vivo Analgesic Efficacy of this compound

Pain ModelSpeciesRoute of AdministrationEffective Dose RangeObserved EffectReference
CFA-Induced Inflammatory PainMouseIntraperitoneal (i.p.)2-10 mg/kgAttenuation of mechanical hypersensitivity[3][5]

Signaling Pathway

This compound exerts its analgesic and anti-inflammatory effects primarily through the activation of α9-containing nicotinic acetylcholine receptors. In immune cells, activation of these receptors can modulate inflammatory responses. One proposed mechanism involves the inhibition of the NLRP3 inflammasome, which in turn reduces the maturation and release of the pro-inflammatory cytokine IL-1β. This action is thought to be mediated, at least in part, by the downregulation of the ATP-sensitive P2X7 receptor (P2X7R) response.

GAT2711_Signaling_Pathway cluster_cell Immune Cell (e.g., Macrophage) This compound This compound a9nAChR α9* nAChR This compound->a9nAChR binds & activates P2X7R P2X7R a9nAChR->P2X7R inhibits NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 ATP ATP ATP->P2X7R activates Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1b Pro-IL-1β Casp1->proIL1b cleaves IL1b Mature IL-1β (Release) proIL1b->IL1b Inflammation Inflammation & Pain IL1b->Inflammation

This compound signaling pathway in immune cells.

Experimental Protocols

In Vivo Assessment of Analgesic Efficacy

1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice

This model is used to induce a persistent inflammatory pain state, characterized by thermal hyperalgesia and mechanical allodynia, mimicking chronic inflammatory conditions.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Complete Freund's Adjuvant (CFA) (e.g., from Sigma-Aldrich)

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Insulin syringes with 28-30 gauge needles

  • Apparatus for assessing mechanical allodynia (von Frey filaments)

Experimental Workflow:

CFA_Workflow cluster_pre Pre-Treatment cluster_induction Induction of Inflammation cluster_treatment Treatment & Assessment acclimatize Acclimatize Mice (1 week) baseline Baseline Mechanical Threshold Measurement (von Frey Test) acclimatize->baseline cfa_injection Intraplantar Injection of CFA (e.g., 20 µL into one hind paw) baseline->cfa_injection pain_development Allow Inflammatory Pain to Develop (e.g., 24 hours post-CFA) cfa_injection->pain_development drug_admin Administer this compound or Vehicle (i.p., e.g., 2-10 mg/kg) pain_development->drug_admin assessment Measure Mechanical Thresholds (at various time points post-dosing, e.g., 30, 60, 120 min) drug_admin->assessment

Workflow for CFA-induced inflammatory pain model.

Detailed Protocol:

  • Animal Acclimatization: Acclimatize mice to the housing and testing environment for at least one week prior to the experiment.

  • Baseline Measurement: Determine the baseline mechanical withdrawal threshold for each mouse using the von Frey test as described below.

  • Induction of Inflammation: Briefly restrain the mouse and inject 20-50 µL of CFA (1 mg/mL) into the plantar surface of one hind paw.[8]

  • Pain Development: Allow at least 24 hours for the development of inflammation and mechanical hypersensitivity.[8][9]

  • Drug Administration: Prepare this compound in the appropriate vehicle. Administer the desired dose (e.g., 2-10 mg/kg) via intraperitoneal (i.p.) injection.[3][5] A vehicle control group should be included.

  • Assessment of Mechanical Allodynia: Measure the mechanical withdrawal threshold at various time points after this compound administration (e.g., 30, 60, and 120 minutes) using the von Frey test.

2. Von Frey Test for Mechanical Allodynia

This test assesses the sensitivity to a mechanical stimulus and is used to quantify mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.

Materials:

  • Set of von Frey filaments with varying calibrated bending forces

  • Elevated mesh platform with individual animal enclosures

Detailed Protocol:

  • Habituation: Place the mice in individual compartments on the mesh platform and allow them to acclimate for at least 30-60 minutes before testing.[10]

  • Filament Application: Starting with a filament near the expected withdrawal threshold, apply it to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.[1][6]

  • Response Observation: A positive response is recorded if the mouse briskly withdraws, licks, or shakes its paw.

  • Threshold Determination (Up-Down Method):

    • If there is a positive response, the next weaker filament is applied.

    • If there is no response, the next stronger filament is applied.[1]

    • The 50% withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).[1][6]

  • Data Analysis: The withdrawal thresholds of the this compound-treated group are compared to the vehicle-treated group to determine the analgesic effect.

In Vitro Assessment of Anti-inflammatory Activity

1. IL-1β Release Assay in THP-1 Cells

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β from human monocytic THP-1 cells, providing an in vitro measure of its anti-inflammatory potential.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)

  • Lipopolysaccharide (LPS)

  • Adenosine 5'-triphosphate (ATP) or BzATP

  • This compound

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Experimental Workflow:

IL1b_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis seed_cells Seed THP-1 Cells in 96-well plate differentiate Differentiate with PMA (optional, for macrophage-like phenotype) seed_cells->differentiate prime Prime with LPS (e.g., 1 µg/mL for 5 hours) differentiate->prime treat Treat with this compound or Vehicle prime->treat stimulate Stimulate with ATP/BzATP (e.g., 100 µM for 40 min) treat->stimulate collect_supernatant Collect Cell Supernatant stimulate->collect_supernatant elisa Measure IL-1β Concentration by ELISA collect_supernatant->elisa

Workflow for IL-1β release assay.

Detailed Protocol:

  • Cell Culture and Seeding: Culture THP-1 cells in RPMI-1640 medium. Seed the cells into a 96-well plate at a density of approximately 2 x 10⁵ cells/well.[2]

  • Cell Differentiation (Optional): To obtain a macrophage-like phenotype, differentiate the THP-1 cells by treating them with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 5 hours to induce the expression of pro-IL-1β.[3][5]

  • Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).

  • Stimulation: Stimulate the cells with a P2X7R agonist such as ATP (e.g., 5 mM) or BzATP (e.g., 100 µM) for 40 minutes to an hour to activate the NLRP3 inflammasome and induce the release of mature IL-1β.[3][5]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release by this compound compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound represents a promising novel analgesic agent acting through the α9 nAChR. The protocols outlined in these application notes provide a framework for the preclinical assessment of its analgesic and anti-inflammatory properties. These methods can be adapted to further explore the therapeutic potential of this compound and other α9 nAChR modulators in various pain models.

References

Application Notes and Protocols for GAT2711 Treatment in THP-1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAT2711 is a potent and selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating an EC50 of 230 nM.[1][2][3][4] It exhibits a 340-fold selectivity for the α9 nAChR over the α7 nAChR.[1][2][3][4] this compound has emerged as a significant research tool for investigating the role of the α9 nAChR in inflammatory processes. Notably, it has been shown to inhibit the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) in human THP-1 monocytic cells, indicating its potential as a modulator of the inflammatory response.[1][2][3] These application notes provide detailed protocols for the culture of THP-1 cells and the subsequent treatment with this compound to assess its anti-inflammatory effects.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity.

ParameterValueCell LineNotes
EC50 for α9 nAChR 230 nM-Potency as a full agonist.[1][2][3][4]
Selectivity 340-fold-Selective for α9 nAChR over α7 nAChR.[1][2][3][4]
IC50 for IL-1β release inhibition 0.5 µMTHP-1 cellsInhibition of ATP-induced IL-1β release.[1][4]

Experimental Protocols

THP-1 Cell Culture

The human monocytic cell line THP-1 is a widely used model for studying monocyte and macrophage functions.[5]

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • β-mercaptoethanol

  • T-75 cell culture flasks

  • 15 mL and 50 mL conical tubes

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Protocol for Culturing THP-1 Monocytes:

  • Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% FBS, 1% P/S, and 0.05 mM β-mercaptoethanol.[6]

  • Thawing Cells:

    • Rapidly thaw a cryovial of THP-1 cells in a 37°C water bath.

    • Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 5 minutes.[7]

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Cell Maintenance:

    • Culture cells in a T-75 flask at a density between 5 x 10^5 and 1 x 10^6 cells/mL.[6]

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture the cells every 3-4 days by centrifuging the cell suspension and resuspending the pellet in a fresh medium at a lower density.

Differentiation of THP-1 Monocytes into Macrophages

For certain assays, THP-1 monocytes can be differentiated into a macrophage-like phenotype, which become adherent.

Materials:

  • Phorbol 12-myristate 13-acetate (PMA)

  • Complete growth medium

  • Multi-well plates (e.g., 24-well or 96-well)

Protocol:

  • Seed THP-1 monocytes in a multi-well plate at a density of 2 x 10^5 cells/mL in complete growth medium.[8]

  • Add PMA to the medium to a final concentration of 100 nM.[8]

  • Incubate the cells for 48-72 hours at 37°C and 5% CO2. During this time, the cells will adhere to the plate and differentiate into macrophages.[8]

  • After incubation, carefully aspirate the PMA-containing medium and wash the adherent cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Add fresh, PMA-free complete growth medium to the wells before proceeding with experiments.

This compound Treatment for Inhibition of ATP-Induced IL-1β Release

This protocol details the steps to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit IL-1β release from THP-1 cells stimulated with ATP.

Materials:

  • Differentiated THP-1 macrophages in a multi-well plate

  • Lipopolysaccharide (LPS)

  • Benzoylbenzoyl-ATP (BzATP) or ATP

  • This compound

  • Opti-MEM or serum-free RPMI-1640 medium

  • IL-1β ELISA kit

  • Cell lysis buffer

  • LDH cytotoxicity assay kit

Protocol:

  • Cell Priming:

    • Replace the complete growth medium with fresh, serum-free medium containing LPS at a final concentration of 1 µg/mL.[1]

    • Incubate the cells for 3-5 hours at 37°C and 5% CO2 to prime the inflammasome.[1]

  • This compound Pre-treatment:

    • After priming, wash the cells with serum-free medium.

    • Add fresh serum-free medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM) to the respective wells. Include a vehicle control (medium with the same solvent concentration used for this compound).

    • Incubate for 30-60 minutes at 37°C and 5% CO2.

  • Stimulation:

    • Add BzATP to a final concentration of 100 µM to all wells except for the negative control.[1]

    • Incubate for 40 minutes at 37°C and 5% CO2.[1]

  • Sample Collection and Analysis:

    • Following incubation, carefully collect the cell culture supernatants.

    • Centrifuge the supernatants to pellet any detached cells and collect the clear supernatant for IL-1β measurement.

    • Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

    • To assess cytotoxicity, the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant can be measured using an LDH cytotoxicity assay kit.

Visualizations

Experimental Workflow for this compound Treatment

GAT2711_Treatment_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Culture Culture THP-1 Monocytes Differentiate Differentiate with PMA (48-72h) Culture->Differentiate Prime Prime with LPS (3-5h) Differentiate->Prime Pretreat Pre-treat with this compound (30-60min) Prime->Pretreat Stimulate Stimulate with BzATP (40min) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Measure IL-1β (ELISA) Collect->ELISA LDH Assess Cytotoxicity (LDH Assay) Collect->LDH

Caption: Workflow for assessing this compound's inhibition of IL-1β release.

Proposed Signaling Pathway of this compound Action

GAT2711_Signaling_Pathway This compound This compound a9nAChR α9 nAChR This compound->a9nAChR Metabotropic Metabotropic Signaling Cascade a9nAChR->Metabotropic NLRP3 NLRP3 Inflammasome Activation Metabotropic->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b proIL1b Pro-IL-1β proIL1b->Caspase1 ATP_Signal ATP/BzATP P2X7 P2X7 Receptor ATP_Signal->P2X7 P2X7->NLRP3

Caption: this compound inhibits ATP-induced IL-1β release via α9 nAChR.

References

Application Notes and Protocols for GAT2711 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAT2711 is a potent and selective full agonist of the α9* nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating a 230 nM potency and 340-fold selectivity over the α7 nAChR. Its activity at the α9* nAChR makes it a valuable research tool for investigating the role of this receptor in various physiological and pathological processes, including pain and inflammation. Preclinical studies have shown that this compound can attenuate inflammatory pain in animal models, suggesting its therapeutic potential.

These application notes provide detailed protocols for the preparation and in vivo administration of this compound to facilitate further research into its pharmacological effects.

Physicochemical and In Vivo Data Summary

A summary of the known quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 466.37 g/mol [1]
Molecular Formula C₂₀H₂₇IN₄O[1]
In Vivo Efficacy Dose 10 mg/kg (in a CFA-induced chronic inflammatory pain model)[2]
In Vitro Activity (IC₅₀) 0.5 µM (inhibition of BzATP-induced IL-1β release in THP-1 cells)[2]
Receptor Selectivity 340-fold selective for α9 nAChR over α7 nAChR
Storage Conditions Short term (days to weeks): 0 - 4°C, protected from light. Long term (months to years): -20°C, protected from light.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes a general method for preparing this compound for intraperitoneal (IP) injection in mice. It is critical to first perform a solubility test to determine the optimal vehicle for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Tween® 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile syringes and needles (appropriate for the volume of administration)

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Solubility Testing (Crucial First Step):

    • Before preparing the dosing solution, it is essential to determine the solubility of this compound in various vehicles.

    • Prepare small test solutions of this compound in different solvent systems. A common starting point for compounds with unknown solubility is a mixture of DMSO and saline.

    • A suggested starting vehicle is 10% DMSO in saline. To prepare this, add 1 part DMSO to 9 parts saline.

    • Gradually add this compound to a known volume of the test vehicle, vortexing between additions, until a saturated solution is achieved or the desired concentration is reached.

    • Visually inspect for complete dissolution. If the compound does not fully dissolve, gentle warming in a water bath or sonication may be attempted.

    • If this compound is not soluble in 10% DMSO/saline, other vehicle systems can be tested, such as:

      • 10% DMSO, 10% Tween® 80, 80% Saline

      • 5% DMSO, 95% Saline

  • Preparation of Dosing Solution (Example using 10% DMSO/Saline):

    • This example is for a final concentration of 1 mg/mL, assuming a 10 mg/kg dose for a 25g mouse (0.25 mg dose in 0.25 mL injection volume). Adjust calculations based on your experimental needs.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.

    • Add 100 µL of sterile DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved. This will create a stock solution.

    • In a separate sterile conical tube, add 900 µL of sterile saline.

    • Slowly add the 100 µL this compound/DMSO stock solution to the saline while vortexing to prevent precipitation.

    • Visually inspect the final solution to ensure it is clear and free of particulates. If precipitation occurs, a different vehicle system with higher solubilizing capacity may be required (e.g., by adding Tween® 80).

  • Storage of Dosing Solution:

    • It is recommended to prepare the dosing solution fresh on the day of administration.

    • If short-term storage is necessary, store the solution at 2-8°C, protected from light, for no longer than 24 hours. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.

Protocol 2: In Vivo Administration of this compound via Intraperitoneal Injection in Mice

Materials:

  • Prepared this compound dosing solution

  • Mice (appropriate strain and sex for the study)

  • Sterile syringes (e.g., 1 mL tuberculin syringe)

  • Sterile needles (e.g., 27-gauge)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh each mouse accurately on the day of dosing to calculate the precise injection volume.

    • The maximum recommended IP injection volume for mice is 10 mL/kg.

  • Dose Calculation:

    • Calculate the volume of the this compound dosing solution to be administered to each mouse based on its body weight and the desired dose.

    • Example: For a 25g mouse and a 10 mg/kg dose of a 1 mg/mL solution:

      • Dose = 10 mg/kg * 0.025 kg = 0.25 mg

      • Injection Volume = 0.25 mg / 1 mg/mL = 0.25 mL

  • Intraperitoneal Injection:

    • Restrain the mouse securely. One common method is to scruff the mouse by the loose skin over its neck and shoulders.

    • Tilt the mouse so its head is pointing slightly downwards. This will cause the abdominal organs to shift forward, reducing the risk of injury.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse reactions immediately after injection and at regular intervals as dictated by the experimental design.

Visualization of Pathways and Workflows

This compound In Vivo Preparation and Administration Workflow

GAT2711_Workflow cluster_prep Preparation cluster_admin Administration start Start: this compound Powder solubility Solubility Testing (e.g., DMSO/Saline) start->solubility dissolve Dissolve in Vehicle (e.g., 10% DMSO in Saline) solubility->dissolve Vehicle Selected sterile_filter Sterile Filtration (Optional, if needed) dissolve->sterile_filter final_solution Final Dosing Solution sterile_filter->final_solution weigh Weigh Animal final_solution->weigh calculate Calculate Dose Volume weigh->calculate inject Intraperitoneal Injection calculate->inject monitor Post-injection Monitoring inject->monitor

Caption: Workflow for the preparation and in vivo administration of this compound.

Proposed Signaling Pathway of this compound via α9* nAChR

GAT2711_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound a9nAChR α9* nAChR This compound->a9nAChR Agonist Binding pi3k PI3K a9nAChR->pi3k erk ERK a9nAChR->erk akt Akt pi3k->akt nfkb_inhibition Inhibition of NF-κB Pathway akt->nfkb_inhibition Leads to erk->nfkb_inhibition Leads to pro_il1b Pro-IL-1β nfkb_inhibition->pro_il1b Inhibits maturation and release of IL-1β gene_transcription Gene Transcription (e.g., Pro-inflammatory cytokines) nfkb_inhibition->gene_transcription Reduces

Caption: Proposed signaling pathway of this compound through the α9* nAChR.

References

Application Notes and Protocols: GAT2711 for the Study of α9* Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α9 and α10 nicotinic acetylcholine (B1216132) receptor (nAChR) subunits assemble to form functional α9* nAChRs, a subtype of the cys-loop superfamily of ligand-gated ion channels.[1] These receptors are expressed in a limited number of tissues, including the inner ear, dorsal root ganglia, and various immune cells.[1][2][3] Their restricted expression pattern makes them a compelling therapeutic target for conditions such as hearing loss and neuropathic pain, with potentially fewer side effects compared to more broadly expressed nAChR subtypes.[2][3]

Recent research has identified GAT2711 as a potent and selective agonist for human α9 and α9α10 nAChRs.[4][5] This compound provides a valuable pharmacological tool to investigate the physiological roles of these receptors and to explore their therapeutic potential. These application notes provide detailed protocols for utilizing tools related to this compound and α9* nAChRs for in situ analysis of receptor expression and understanding their signaling pathways.

Quantitative Data: Pharmacological Profile of this compound

The following table summarizes the key pharmacological parameters of this compound, highlighting its potency and selectivity for α9-containing nAChRs. This data is crucial for designing experiments aimed at selectively activating these receptors.

CompoundTarget ReceptorActivityPotency (EC₅₀)Selectivity vs. α7 nAChRReference
This compound (Compound 3h) human α9 nAChRFull Agonist230 nM340-fold[4][5]
pCN-diEPPhomomeric α9 nAChRFull Agonist0.368 ± 0.10 μM7-fold vs. α9α10[4]
pCN-diEPPheteromeric α9α10 nAChRFull Agonist2.57 ± 0.57 μM-[4]
p-CONH₂ diEPP (Compound 1)α9 nAChRPotent Agonist1.15 μM-[4]

Experimental Protocols

In Situ Hybridization for α9 nAChR mRNA Detection

This protocol describes a general method for localizing α9 nAChR subunit mRNA in tissue sections using a hypothetical labeled antisense probe. While this compound is an agonist, a chemically modified and labeled version could theoretically be used as a probe, or more commonly, a labeled oligonucleotide probe designed against the α9 subunit mRNA (CHRNA9) would be used.

I. Tissue Preparation

  • Perfuse and fix the tissue of interest (e.g., cochlea, dorsal root ganglia) with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Cryoprotect the tissue by immersion in 30% sucrose (B13894) in PBS at 4°C until it sinks.

  • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

  • Cut 12-14 µm sections using a cryostat and mount on charged microscope slides.

II. Pretreatment of Slides

  • Air dry the slides for a minimum of 1 hour.

  • Fix the sections in 4% PFA for 10 minutes at 4°C.

  • Wash twice with PBS for 5 minutes each.

  • Treat with 0.2M HCl for 8 minutes at room temperature.

  • Wash twice with PBS for 5 minutes each.

  • Digest with Proteinase K (10 µg/ml in PBS) for 5 minutes at room temperature to improve probe penetration.

  • Briefly wash in PBS.

  • Post-fix in 4% PFA for 10 minutes at 4°C.

  • Wash once with PBS for 5 minutes.

  • Acetylate the sections for 10 minutes at room temperature in freshly prepared 0.1M triethanolamine (B1662121) (TEA) buffer to reduce non-specific binding.

  • Wash three times with PBS for 5 minutes each.

III. Hybridization

  • Prepare the hybridization buffer containing the labeled (e.g., DIG or Biotin) antisense probe for the α9 nAChR subunit mRNA at a final concentration of 50-100 ng/ml.

  • Heat the probe solution to 80°C for 5 minutes to denature.

  • Apply approximately 250 µl of the hot probe solution to each slide.

  • Cover with a hybridization coverslip (e.g., HybriSlip) to ensure even distribution.

  • Incubate overnight in a humidified chamber at 55°C.

IV. Post-Hybridization Washes and Detection

  • Carefully remove the coverslips by incubating the slides in 5x Saline-Sodium Citrate (SSC) buffer.

  • Perform a high-stringency wash in a pre-warmed solution (e.g., 50% formamide, 2x SSC) for 30 minutes at 65°C.

  • Treat with RNase A (20 µg/ml) for 30 minutes at 37°C to remove non-specifically bound probe.

  • Conduct two additional high-stringency washes for 20 minutes each at 65°C.

  • Proceed with the detection of the probe using an appropriate antibody-based method (e.g., anti-DIG-AP for colorimetric detection or anti-DIG-POD for fluorescent tyramide signal amplification).

Visualizations: Workflows and Signaling Pathways

In Situ Hybridization Workflow

In_Situ_Hybridization_Workflow Tissue_Prep Tissue Preparation (Fixation, Cryoprotection, Sectioning) Pretreatment Slide Pretreatment (Post-fixation, Permeabilization) Tissue_Prep->Pretreatment Mount Sections Hybridization Hybridization (Probe Application, Overnight Incubation) Pretreatment->Hybridization Apply Probe Washes Post-Hybridization Washes (Stringency Washes, RNase Treatment) Hybridization->Washes Remove Unbound Probe Detection Signal Detection (Antibody Incubation, Substrate Reaction) Washes->Detection Add Detection Reagents Imaging Imaging (Microscopy and Analysis) Detection->Imaging Visualize Signal

Caption: General workflow for in situ hybridization experiments.

α9* nAChR Signaling Pathways

Activation of α9-containing nAChRs by agonists like acetylcholine or this compound initiates several downstream signaling cascades depending on the cell type.

a9_nAChR_Signaling cluster_membrane Plasma Membrane cluster_cochlea Cochlear Hair Cell cluster_cancer Cancer Cell Agonist Agonist (e.g., ACh, this compound) a9_nAChR α9* nAChR Agonist->a9_nAChR Binds and Activates Ca_Influx Ca²⁺ Influx a9_nAChR->Ca_Influx Channel Opening SK2 SK2 K⁺ Channel Activation Ca_Influx->SK2 Activates PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt Stimulates ERK ERK Pathway Ca_Influx->ERK Stimulates Hyperpolarization Hyperpolarization SK2->Hyperpolarization Proliferation Cell Proliferation & Anti-Apoptosis PI3K_Akt->Proliferation ERK->Proliferation

Caption: Signaling pathways activated by α9* nAChR.

In cochlear outer hair cells, the activation of α9α10 nAChRs leads to an influx of Ca²⁺, which in turn opens small conductance Ca²⁺-activated K⁺ (SK2) channels, resulting in hyperpolarization of the hair cell.[2] In other contexts, such as in certain cancer cells, nicotine-mediated activation of α9-containing receptors has been shown to stimulate the Akt and ERK cell signaling pathways, promoting cell proliferation and survival.[6][7] The use of selective antagonists or siRNA against the α9 subunit can block these effects.[6][7]

References

Application Notes: Immunohistochemical Validation of the α9-Nicotinic Acetylcholine Receptor (CHRNA9), the Target of GAT2711

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GAT2711 is a novel small molecule agonist targeting the α9-nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel with emerging roles in pain, inflammation, and oncology. The α9 subunit, encoded by the CHRNA9 gene, is a critical component of this receptor and its expression has been identified in various tissues, including cochlear hair cells, dorsal root ganglia, immune cells, and keratinocytes.[1][2] Furthermore, aberrant CHRNA9 expression has been linked to the progression of several cancers, including glioma and breast cancer, making it a compelling therapeutic target.[3][4]

Target validation is a crucial step in drug development to ensure that a drug candidate interacts with its intended molecular target and elicits a therapeutic effect. Immunohistochemistry (IHC) is a powerful technique for target validation as it allows for the visualization of protein expression and localization within the morphological context of tissues. These application notes provide a comprehensive guide for the use of IHC to validate the expression of CHRNA9 in relevant tissue samples, a critical step in preclinical and translational research involving this compound or other α9-nAChR modulators.

Data Presentation

Table 1: Recommended Anti-CHRNA9 Antibodies for Immunohistochemistry

Product NameHost SpeciesClonalityRecommended ApplicationsSupplier (Example)
Anti-Nicotinic Acetylcholine Receptor alpha 9 (CHRNA9) Polyclonal AntibodyRabbitPolyclonalWB, IHC (Frozen)Alomone Labs
Anti-CHRNA9 antibody (ab177119)RabbitPolyclonalWB, IHC-PAbcam
CHRNA9 Antibody (26025-1-AP)RabbitPolyclonalWB, IHC, FCProteintech
CHRNA9 Polyclonal AntibodyRabbitPolyclonalELISA, IHCThermo Fisher Scientific

Table 2: Example Immunohistochemistry Protocol Parameters for CHRNA9

ParameterRecommendationNotes
Tissue Preparation Formalin-Fixed Paraffin-Embedded (FFPE) or Frozen SectionsFFPE is common for archival clinical samples and preserves morphology well. Frozen sections may be better for preserving certain epitopes.
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0)The optimal pH and heating method should be determined empirically. Microwaving or pressure cooking are common methods.
Primary Antibody Dilution 1:200 - 1:400This should be optimized for each antibody and tissue type.
Incubation Time (Primary) 1-2 hours at room temperature or overnight at 4°CLonger incubation at a lower temperature can increase signal intensity and reduce background.
Detection System HRP-conjugated secondary antibody with DAB substrateThis provides a stable, brown precipitate for brightfield microscopy.
Counterstain Hematoxylin (B73222)Stains cell nuclei blue, providing morphological context.

Experimental Protocols

Protocol 1: Immunohistochemical Staining of CHRNA9 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol provides a general guideline for the detection of CHRNA9 in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody against CHRNA9

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 10 minutes each.

    • Immerse slides in 100% ethanol twice for 10 minutes each.

    • Immerse slides in 95% ethanol for 5 minutes.

    • Immerse slides in 70% ethanol for 5 minutes.

    • Rinse slides in deionized water.

  • Antigen Retrieval:

    • Pre-heat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the pre-heated buffer and incubate for 20-40 minutes.

    • Allow slides to cool to room temperature in the buffer.

    • Rinse slides in wash buffer (e.g., PBS with 0.05% Tween-20) three times for 5 minutes each.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 15 minutes to quench endogenous peroxidase activity.

    • Rinse slides in wash buffer three times for 5 minutes each.

  • Blocking:

    • Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CHRNA9 antibody in blocking buffer to the optimized concentration.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides in wash buffer three times for 5 minutes each.

    • Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse slides in wash buffer three times for 5 minutes each.

    • Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides in wash buffer three times for 5 minutes each.

  • Chromogen Development:

    • Prepare the DAB substrate according to the manufacturer's instructions.

    • Incubate slides with the DAB substrate until a brown color develops (typically 2-10 minutes).

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain slides with hematoxylin for 1-2 minutes.

    • Rinse slides in running tap water.

    • Dehydrate slides through graded ethanol solutions and xylene.

    • Mount coverslips using a permanent mounting medium.

Protocol 2: Quantitative Analysis of CHRNA9 Staining

Image analysis software can be used to quantify the intensity and extent of CHRNA9 staining.

  • Image Acquisition: Acquire high-resolution images of stained tissue sections using a brightfield microscope.

  • Image Analysis: Utilize image analysis software (e.g., ImageJ, QuPath) to deconvolve the hematoxylin and DAB signals.

  • Quantification: Measure the area of positive staining and the intensity of the DAB signal within a defined region of interest (e.g., tumor vs. adjacent normal tissue).

  • Scoring: A semi-quantitative H-score can also be calculated by multiplying the percentage of positive cells at different staining intensities (0=negative, 1+=weak, 2+=moderate, 3+=strong).

Mandatory Visualizations

CHRNA9_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine CHRNA9_receptor α9-nAChR (CHRNA9) Acetylcholine->CHRNA9_receptor Binds JAK2 JAK2 CHRNA9_receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene_Expression Promotes Target_Validation_Workflow start Hypothesis: CHRNA9 is a valid target in a specific disease tissue_proc Tissue Procurement (e.g., Tumor Biopsies, Animal Model Tissues) start->tissue_proc ihc_stain CHRNA9 IHC Staining tissue_proc->ihc_stain data_acq Image Acquisition & Analysis ihc_stain->data_acq quant Quantitative Analysis (e.g., H-Score, % Positive Area) data_acq->quant correlation Correlate CHRNA9 Expression with Clinicopathological Data quant->correlation decision Decision Point: Is CHRNA9 expression associated with disease? correlation->decision go Proceed with this compound Efficacy Studies decision->go Yes no_go Re-evaluate Hypothesis or Target decision->no_go No

References

Application Note: GAT2711 Modulates Inflammatory Responses in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GAT2711 is a potent and selective agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), a target implicated in pain and inflammation.[1] Preclinical studies have demonstrated its ability to modulate immune responses, specifically by inhibiting the release of pro-inflammatory cytokines. This application note provides a detailed protocol for analyzing the immunomodulatory effects of this compound on human monocytic cells using flow cytometry.

Mechanism of Action:

This compound selectively targets the α9 nAChR. Its agonistic activity at this receptor has been shown to inhibit ATP-induced interleukin-1β (IL-1β) release in the human monocytic cell line, THP-1.[1][2] This suggests a potential therapeutic role for this compound in inflammatory conditions.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineMeasurementResultReference
Potency (α9 nAChRs)-Full Agonist230 nM[1]
Selectivity (α9 vs α7)--340-fold[1]
IL-1β Release InhibitionTHP-1 cellsIC500.5 µM[2]

Experimental Protocols

Protocol: Flow Cytometry Analysis of this compound-Treated THP-1 Cells

This protocol describes the preparation and analysis of human monocytic THP-1 cells treated with this compound to assess its impact on inflammatory markers.

Materials:

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • ATP

  • Brefeldin A

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixation/Permeabilization solution

  • Fluorochrome-conjugated antibodies (e.g., anti-human CD14, anti-human CD11b, anti-human IL-1β)

  • Isotype control antibodies

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in complete RPMI-1640 medium.

    • To differentiate monocytes into macrophage-like cells, treat with PMA (e.g., 100 ng/mL) for 24-48 hours.

  • This compound Treatment and Stimulation:

    • Plate differentiated THP-1 cells in a 24-well plate.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) for 1 hour.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3 hours.

    • Add Brefeldin A to inhibit protein transport.

    • Stimulate with ATP (e.g., 5 mM) for 30-60 minutes to induce IL-1β release.

  • Cell Staining:

    • Harvest the cells and wash with FACS buffer.

    • Stain for surface markers (e.g., CD14, CD11b) by incubating with fluorochrome-conjugated antibodies for 30 minutes on ice, protected from light.

    • Wash the cells with FACS buffer.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Stain for intracellular IL-1β by incubating with a fluorochrome-conjugated anti-human IL-1β antibody for 30 minutes at room temperature, protected from light.

    • Wash the cells with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire events on a flow cytometer.

    • Gate on the macrophage population based on forward and side scatter, and then on CD14 and CD11b expression.

    • Analyze the expression of intracellular IL-1β within the gated population.

Visualizations

GAT2711_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment & Stimulation cluster_staining Staining cluster_analysis Analysis Culture Culture THP-1 Cells Differentiate Differentiate with PMA Culture->Differentiate Pretreat Pre-treat with this compound Differentiate->Pretreat Prime Prime with LPS Pretreat->Prime Stimulate Stimulate with ATP Prime->Stimulate Surface Surface Stain (CD14, CD11b) Stimulate->Surface FixPerm Fix & Permeabilize Surface->FixPerm Intracellular Intracellular Stain (IL-1β) FixPerm->Intracellular Acquire Acquire on Flow Cytometer Intracellular->Acquire Gate Gate on Macrophages Acquire->Gate Analyze Analyze IL-1β Expression Gate->Analyze

Caption: Experimental workflow for flow cytometry analysis.

GAT2711_Signaling This compound This compound alpha9_nAChR α9 nAChR This compound->alpha9_nAChR activates NLRP3 NLRP3 Inflammasome alpha9_nAChR->NLRP3 inhibits ATP ATP P2X7R P2X7R ATP->P2X7R activates P2X7R->NLRP3 activates Pro_IL1b Pro-IL-1β NLRP3->Pro_IL1b cleaves IL1b IL-1β Release Pro_IL1b->IL1b

Caption: this compound signaling pathway in monocytes.

References

GAT2711: Application Notes and Protocols for Behavioral Testing in Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAT2711 is a novel compound identified as a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Emerging research suggests that the α9* nAChR system is a promising non-opioid target for the therapeutic management of pain and inflammation.[1][2] The analgesic properties of this compound are believed to be mediated through its action on these receptors, a hypothesis supported by studies showing its effectiveness is maintained in α7 knockout mice, indicating a distinct mechanism from α7-mediated analgesia.[1][2]

These application notes provide an overview of the preclinical behavioral testing of this compound in established rodent models of pain. Detailed protocols for key assays are provided to facilitate the evaluation of this compound and similar compounds in a research setting.

Mechanism of Action: α9 nAChR Agonism in Pain Modulation

This compound exerts its analgesic effects by activating α9-containing nAChRs. While the precise downstream signaling cascade is still under investigation, the current understanding suggests that activation of these receptors on immune cells can modulate the release of pro-inflammatory cytokines, such as IL-1β. This immunomodulatory effect may contribute to the attenuation of inflammatory pain. The α9* nAChRs are also expressed in dorsal root ganglia and other peripheral sensory neurons, suggesting a potential direct influence on nociceptive signaling.

GAT2711_Signaling_Pathway cluster_0 Immune Cell cluster_1 Nociceptive Neuron This compound This compound a9nAChR α9 nAChR This compound->a9nAChR Agonist Binding Modulation Signal Transduction Cascade a9nAChR->Modulation Cytokine Reduced Pro-inflammatory Cytokine Release (e.g., IL-1β) Modulation->Cytokine GAT2711_N This compound a9nAChR_N α9 nAChR GAT2711_N->a9nAChR_N Agonist Binding IonChannel Modulation of Ion Channel Activity a9nAChR_N->IonChannel Nociception Decreased Neuronal Excitability & Nociception IonChannel->Nociception

Proposed signaling pathway of this compound in pain modulation.

Data Presentation: this compound in Preclinical Pain Models

While specific quantitative data for this compound is emerging, the following tables represent typical results for a novel analgesic compound in standard behavioral pain assays.

Table 1: Effect of this compound on Mechanical Allodynia in the Complete Freund's Adjuvant (CFA) Model (Representative Data)

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) - Pre-CFAPaw Withdrawal Threshold (g) - 24h Post-CFA
Vehicle-4.5 ± 0.30.8 ± 0.1
This compound34.6 ± 0.41.9 ± 0.2
This compound104.4 ± 0.33.2 ± 0.3
This compound304.5 ± 0.54.1 ± 0.4
Positive Control (Gabapentin)1004.7 ± 0.43.8 ± 0.3
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound in the Formalin Test (Representative Data)

Treatment GroupDose (mg/kg)Phase I Licking/Flinching Time (s)Phase II Licking/Flinching Time (s)
Vehicle-45 ± 5150 ± 12
This compound342 ± 6110 ± 10
This compound1038 ± 475 ± 8
This compound3035 ± 540 ± 6
Positive Control (Morphine)520 ± 330 ± 5
p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of this compound in the Hot Plate Test (Representative Data)

Treatment GroupDose (mg/kg)Paw Lick Latency (s) - Pre-dosePaw Lick Latency (s) - 30 min Post-dose
Vehicle-12.5 ± 1.113.0 ± 1.3
This compound312.8 ± 1.015.2 ± 1.5
This compound1012.3 ± 1.219.8 ± 1.8
This compound3012.6 ± 1.425.5 ± 2.1
Positive Control (Morphine)1012.9 ± 1.128.1 ± 1.9
p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Experimental Workflow

The evaluation of a novel analgesic like this compound typically follows a standardized workflow to assess its efficacy in different pain modalities.

Experimental_Workflow cluster_workflow Preclinical Analgesic Testing Workflow Acclimation Animal Acclimation (Habituation to Environment) Baseline Baseline Behavioral Testing (Pre-injury/Pre-drug) Acclimation->Baseline Induction Induction of Pain Model (e.g., CFA, Formalin) Baseline->Induction DrugAdmin Administration of this compound or Vehicle/Positive Control Induction->DrugAdmin PostDrugTest Post-treatment Behavioral Testing (e.g., von Frey, Hot Plate) DrugAdmin->PostDrugTest DataAnalysis Data Analysis and Comparison PostDrugTest->DataAnalysis

General workflow for behavioral testing of this compound.

Experimental Protocols

Von Frey Test for Mechanical Allodynia

This test assesses the withdrawal threshold to a mechanical stimulus applied to the plantar surface of the rodent's paw. It is particularly useful for models of inflammatory and neuropathic pain where sensitivity to touch is heightened.

Materials:

  • Von Frey filaments (calibrated set of varying stiffness)

  • Elevated wire mesh platform

  • Plexiglas enclosures for individual animals

Protocol:

  • Habituation: Place the animals in the individual Plexiglas enclosures on the wire mesh platform for at least 30-60 minutes to acclimate to the testing environment.[3]

  • Filament Application: From underneath the mesh floor, apply a von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[4][5]

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • Begin with a filament in the middle of the force range (e.g., 2.0 g).

    • If there is a positive response, the next filament tested is weaker.

    • If there is no response, the next filament tested is stronger.

    • The 50% withdrawal threshold is calculated using the pattern of responses.

Formalin Test for Inflammatory Pain

The formalin test induces a biphasic pain response, allowing for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain with central sensitization (Phase II).

Materials:

  • 5% formalin solution (diluted in saline)

  • Microsyringe (e.g., Hamilton syringe)

  • Observation chamber with mirrors for clear viewing of the paws

Protocol:

  • Acclimation: Place the animal in the observation chamber for at least 15-30 minutes before the injection.[6]

  • Formalin Injection: Inject a small volume (e.g., 20 µL for mice) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.[7]

  • Observation:

    • Phase I (0-5 minutes post-injection): Record the cumulative time the animal spends licking, biting, or flinching the injected paw. This phase reflects direct activation of nociceptors.[6][7]

    • Interphase (5-15 minutes): A period of reduced pain behavior.

    • Phase II (15-40 minutes post-injection): Again, record the cumulative time the animal spends licking or flinching the injected paw. This phase is associated with inflammatory processes and central sensitization.[7]

Hot Plate Test for Thermal Nociception

This test measures the latency of a rodent's response to a thermal stimulus, and it is primarily used to evaluate centrally-acting analgesics.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Plexiglas cylinder to confine the animal to the heated surface

Protocol:

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 1°C).[8]

  • Habituation: Allow the animal to acclimate to the testing room for at least 30-60 minutes before the test.[9]

  • Testing:

    • Gently place the animal on the hot plate and immediately start a timer.[9]

    • Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[9][10]

    • Record the latency (in seconds) from placement on the hot plate to the first clear pain response.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established. If the animal does not respond by the cut-off time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.[9][11]

Logical Relationship of a Preclinical Pain Study

The design of a preclinical study to evaluate a compound like this compound involves several interconnected stages, from initial hypothesis to final data interpretation.

Logical_Relationship cluster_study_design Logical Flow of a Preclinical Pain Study Hypothesis Hypothesis: This compound (α9 nAChR agonist) will reduce pain behaviors ModelSelection Selection of Pain Models (Inflammatory, Neuropathic, Thermal) Hypothesis->ModelSelection DoseResponse Dose-Response and Pharmacokinetic Studies ModelSelection->DoseResponse BehavioralAssays Execution of Behavioral Assays (von Frey, Formalin, Hot Plate) DoseResponse->BehavioralAssays DataCollection Quantitative Data Collection (Thresholds, Latencies, Times) BehavioralAssays->DataCollection StatisticalAnalysis Statistical Analysis (Comparison to Controls) DataCollection->StatisticalAnalysis Interpretation Interpretation of Results (Efficacy and Mechanism) StatisticalAnalysis->Interpretation Conclusion Conclusion on Therapeutic Potential Interpretation->Conclusion

References

Application Note: GAT2711 Western Blot for Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GAT2711 is a potent and highly selective agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in pain and inflammation.[1] The α9-nAChR is expressed on various cells, including immune cells, and its activation has been shown to modulate inflammatory responses. A key anti-inflammatory effect observed is the inhibition of ATP-induced interleukin-1β (IL-1β) release.[1] Understanding the intracellular signaling pathways modulated by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This application note provides a detailed protocol for utilizing western blotting to analyze the effects of this compound on key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are often downstream of nAChR activation and are central to inflammatory processes.

Principle

Activation of α9-nAChRs can trigger intracellular signaling cascades that regulate cellular processes, including cytokine production. The MAPK and PI3K/Akt pathways are critical regulators of inflammation. Western blotting is a powerful technique to detect changes in the phosphorylation status of key proteins within these pathways, which directly correlates with their activation or inhibition. By treating cells with this compound and probing for phosphorylated forms of proteins such as ERK, Akt, p38, and JNK, researchers can dissect the molecular mechanisms underlying the compound's effects.

Recommended Cell Lines

  • THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells. These cells are known to express α9-nAChRs and are a relevant model for studying inflammatory responses, including IL-1β release.

  • Primary Macrophages: More physiologically relevant for studying immune responses.

  • Other cell lines expressing α9-nAChR: The choice of cell line should be guided by the specific research question.

This compound Signaling and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway of this compound and the general workflow for western blot analysis.

GAT2711_Signaling_Pathway cluster_downstream Downstream Signaling This compound This compound alpha9_nAChR α9-nAChR This compound->alpha9_nAChR Agonist PI3K PI3K alpha9_nAChR->PI3K MAPK_cascade MAPK Cascade alpha9_nAChR->MAPK_cascade Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Phosphorylation Inflammation Modulation of Inflammatory Response (e.g., ↓IL-1β) p_Akt->Inflammation ERK ERK MAPK_cascade->ERK p38 p38 MAPK_cascade->p38 JNK JNK MAPK_cascade->JNK p_ERK p-ERK ERK->p_ERK Phosphorylation p_ERK->Inflammation p_p38 p-p38 p38->p_p38 Phosphorylation p_p38->Inflammation p_JNK p-JNK JNK->p_JNK Phosphorylation p_JNK->Inflammation

Caption: Hypothetical this compound signaling pathway.

Western_Blot_Workflow start Start cell_culture Cell Culture (e.g., THP-1) start->cell_culture treatment Treat with this compound (and controls) cell_culture->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK, anti-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed THP-1 cells (or other appropriate cell line) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere and grow to 70-80% confluency. For suspension cells, adjust the cell number accordingly.

  • Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before this compound treatment.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free medium to reduce basal signaling activity.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO or PBS). For inflammatory stimulation, pre-treat with this compound for 1 hour before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) (1 µg/mL) or ATP (1 mM) for the indicated times.

Cell Lysis
  • Preparation: Prepare ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail immediately before use.

  • Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

  • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours or using a semi-dry transfer system.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in 5% BSA in TBST as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies:

      • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

      • p44/42 MAPK (Erk1/2)

      • Phospho-Akt (Ser473)

      • Akt

      • Phospho-p38 MAPK (Thr180/Tyr182)

      • p38 MAPK

      • Phospho-SAPK/JNK (Thr183/Tyr185)

      • SAPK/JNK

      • β-Actin or GAPDH (as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.

Data Presentation

The following tables present a hypothetical quantitative analysis of the effects of this compound on the phosphorylation of key signaling proteins. Data is represented as the relative fold change in phosphorylation compared to the vehicle control.

Table 1: Effect of this compound on ERK1/2 and Akt Phosphorylation

Treatmentp-ERK1/2 / Total ERK1/2 (Fold Change)p-Akt / Total Akt (Fold Change)
Vehicle Control1.01.0
This compound (1 µM)2.52.1
This compound (10 µM)4.23.8
LPS (1 µg/mL)5.01.2
This compound (10 µM) + LPS2.83.9

Table 2: Effect of this compound on p38 and JNK Phosphorylation

Treatmentp-p38 / Total p38 (Fold Change)p-JNK / Total JNK (Fold Change)
Vehicle Control1.01.0
This compound (1 µM)1.81.5
This compound (10 µM)3.12.7
LPS (1 µg/mL)6.25.5
This compound (10 µM) + LPS3.53.1

Troubleshooting

IssuePossible CauseSolution
No or weak signal for phosphorylated protein Insufficient this compound stimulationOptimize this compound concentration and incubation time.
Phosphatase activityEnsure fresh phosphatase inhibitors are added to the lysis buffer. Keep samples on ice.
Low protein abundanceIncrease the amount of protein loaded onto the gel.
High background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., commercial blocking buffers).
Primary or secondary antibody concentration too highOptimize antibody dilutions.
Insufficient washingIncrease the number and duration of washing steps.
Non-specific bands Antibody cross-reactivityUse a more specific antibody. Perform a BLAST search of the antibody's immunogen sequence.
Protein degradationAdd a protease inhibitor cocktail to the lysis buffer.

Conclusion

This application note provides a comprehensive protocol for investigating the effects of the α9-nAChR agonist this compound on the MAPK and PI3K/Akt signaling pathways using western blotting. By analyzing the phosphorylation status of key signaling proteins, researchers can gain valuable insights into the molecular mechanisms underlying the anti-inflammatory properties of this compound. The provided protocols and hypothetical data serve as a guide for designing and interpreting experiments aimed at characterizing the signaling profile of this novel compound.

References

Application Notes and Protocols: Co-Immunoprecipitation of GAT2711 with α9* Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of the novel α9* nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, GAT2711, with its target receptor. The protocol is designed for researchers investigating the molecular interactions and signaling pathways associated with this compound and the α9* nAChR.

Introduction

This compound is a recently identified potent and selective agonist for human α9 and α9α10 nicotinic acetylcholine receptors.[1] Understanding the direct physical interaction between this compound and the α9* nAChR is crucial for elucidating its mechanism of action and for the development of therapeutics targeting this receptor for conditions such as chronic pain and inflammation.[1] Co-immunoprecipitation is a powerful technique to isolate and identify interacting proteins from a complex mixture, such as a cell lysate.[2] This protocol outlines a methodology for pulling down the α9* nAChR and subsequently detecting the co-precipitated this compound, or vice versa, if a modified, detectable version of this compound is utilized.

Quantitative Data Summary

Currently, specific quantitative data from co-immunoprecipitation assays for this compound and α9* nAChR are not available in published literature. However, functional assay data for this compound is presented below. Researchers performing the following Co-IP protocol can populate a similar table with their experimental results, such as the percentage of co-precipitated protein or mass spectrometry hits.

CompoundTarget ReceptorPotency (EC50)Selectivity vs. α7 nAChRReference
This compoundhuman α9 nAChR230 nM340-fold[1]
This compoundhuman α9α10 nAChR-10-fold (for compound 3c)[1]

Experimental Protocols

This protocol is a generalized procedure for the co-immunoprecipitation of a small molecule with a membrane protein, adapted for the this compound and α9* nAChR interaction. Optimization may be required depending on the cell type and specific reagents used.

Materials and Reagents
  • Cell Lines: Human cell line endogenously expressing α9* nAChR (e.g., U937 human monocytic cells[3]) or a cell line overexpressing tagged α9* nAChR (e.g., HEK293T).

  • Primary Antibodies:

    • Anti-α9 nAChR antibody (for immunoprecipitation)

    • Antibody against a tag on this compound (if a tagged version is used, e.g., biotinylated this compound) or a specific antibody that can recognize this compound.

  • Beads: Protein A/G magnetic beads or agarose (B213101) beads.[2]

  • Lysis Buffer: Non-denaturing lysis buffer is crucial to maintain protein-protein interactions.[4] A recommended starting point is a RIPA buffer with a mild detergent like NP-40 or Triton X-100 at a lower concentration (e.g., 0.1-1%).[5]

    • Example Lysis Buffer (adjust as needed): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors.

  • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40 or Triton X-100).

  • Elution Buffer:

    • For Western Blotting: 1x SDS-PAGE loading buffer.

    • For Mass Spectrometry: A non-denaturing elution buffer, such as a low pH glycine (B1666218) buffer or a buffer containing a competing peptide.

  • This compound: The compound of interest. A tagged version (e.g., biotinylated) may be necessary for direct pulldown or easier detection.

  • General laboratory equipment: Centrifuge, rotator, magnetic rack (for magnetic beads), etc.

Experimental Workflow Diagram

CoIP_Workflow Co-Immunoprecipitation Workflow for this compound and α9* nAChR cluster_prep Preparation cluster_ip Immunoprecipitation cluster_wash_elute Washing and Elution cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., U937 or HEK293T-α9*) gat2711_treatment 2. Treat cells with this compound cell_culture->gat2711_treatment cell_lysis 3. Cell Lysis (Non-denaturing buffer) gat2711_treatment->cell_lysis pre_clearing 4. Pre-clearing Lysate (with beads) cell_lysis->pre_clearing ab_incubation 5. Incubate with Primary Antibody (anti-α9 nAChR) pre_clearing->ab_incubation bead_capture 6. Add Protein A/G Beads ab_incubation->bead_capture incubation 7. Incubate to form Ab-Bead Complex bead_capture->incubation washing 8. Wash Beads (to remove non-specific binding) incubation->washing elution 9. Elute Proteins washing->elution western_blot 10a. Western Blot elution->western_blot mass_spec 10b. Mass Spectrometry elution->mass_spec

Caption: Workflow for this compound-α9* nAChR Co-IP.

Step-by-Step Protocol

1. Cell Culture and Treatment: a. Culture cells expressing α9* nAChR to approximately 80-90% confluency. b. Treat the cells with this compound at a predetermined concentration and for a specific duration to allow for binding to the receptor. This step should be optimized.

2. Cell Lysis: a. Wash cells with ice-cold PBS. b. Add ice-cold lysis buffer with freshly added protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing.[5] d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[6] f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Pre-clearing the Lysate: a. Add Protein A/G beads to the lysate and incubate on a rotator for 30-60 minutes at 4°C. This step reduces non-specific binding of proteins to the beads. b. Centrifuge and collect the supernatant.

4. Immunoprecipitation: a. To the pre-cleared lysate, add the primary antibody (e.g., anti-α9 nAChR). b. Incubate on a rotator for 2-4 hours or overnight at 4°C.[7][8] c. Add pre-washed Protein A/G beads to the lysate-antibody mixture. d. Incubate for another 1-2 hours at 4°C on a rotator to capture the antibody-protein complex.[7][8]

5. Washing: a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the supernatant. c. Resuspend the beads in wash buffer. d. Repeat the wash steps 3-5 times to remove non-specifically bound proteins.[4]

6. Elution: a. After the final wash, remove all supernatant. b. Add elution buffer to the beads. c. For Western blotting, add 1x SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes.[8] d. For mass spectrometry, use a non-denaturing elution method. e. Pellet the beads and collect the supernatant containing the eluted proteins.

7. Analysis: a. Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody that can detect this compound (if available and applicable) and an anti-α9 nAChR antibody to confirm the pulldown. b. Mass Spectrometry: Analyze the eluate to identify the "bait" protein (α9* nAChR) and any co-precipitated partners.

Signaling Pathway

Activation of the α9* nAChR by agonists can trigger several downstream signaling cascades. Nicotine-induced activation of α9-nAChR has been shown to stimulate the AKT, ERK, and STAT3 signaling pathways.[9][10] These pathways are implicated in cell proliferation, migration, and the regulation of gene expression.[9][10]

a9_Signaling_Pathway α9* nAChR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound (Agonist) a9_nAChR α9* nAChR This compound->a9_nAChR Binds and Activates PI3K PI3K a9_nAChR->PI3K ERK ERK a9_nAChR->ERK JAK2 JAK2 a9_nAChR->JAK2 AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation ERK->Proliferation Migration Migration ERK->Migration STAT3 STAT3 JAK2->STAT3 Anti_inflammation Anti-inflammation JAK2->Anti_inflammation Inhibits IL-1β release Gene_Expression Gene Expression (e.g., PD-L1) STAT3->Gene_Expression

Caption: Potential signaling pathways activated by this compound via α9* nAChR.

References

Troubleshooting & Optimization

GAT2711 solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GAT2711

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the solubility of this compound in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For preparing a high-concentration stock solution of this compound, Dimethyl Sulfoxide (DMSO) is recommended. A solubility of 10 mM in DMSO has been reported.[1] It is standard practice to prepare a concentrated stock solution in an organic solvent like DMSO, which can then be diluted into aqueous buffers for final experimental concentrations.

Q2: Is this compound soluble in aqueous buffers such as PBS?

Q3: How can I determine the aqueous solubility of this compound in my specific experimental buffer?

To determine the solubility in your buffer of choice, a systematic approach is recommended. This involves preparing a saturated solution and measuring the concentration of the dissolved compound. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.

Q4: What should I do if I observe precipitation when diluting my this compound DMSO stock solution into an aqueous buffer?

Precipitation upon dilution indicates that the solubility limit of this compound in the aqueous buffer has been exceeded. Please refer to the "Troubleshooting Guide" for a step-by-step approach to address this issue.

Troubleshooting Guide: this compound Solubility Issues

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous buffer.- Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system and does not exceed a concentration known to cause artifacts (typically ≤0.5%).- Adjust the pH of the aqueous buffer, as the solubility of compounds can be pH-dependent.- Consider using a different aqueous buffer system.
Cloudiness or turbidity in the prepared solution. Formation of a fine precipitate or suspension.- Vortex or sonicate the solution to aid dissolution.- Gently warm the solution (ensure temperature stability of the compound).- Filter the solution through a 0.22 µm filter to remove undissolved particles and create a saturated solution. The concentration of the filtrate will be the solubility limit.
Inconsistent experimental results. Potential precipitation of the compound over time or at different temperatures.- Prepare fresh dilutions of this compound immediately before each experiment.- Ensure the temperature of your solutions is consistent throughout the experiment.- Visually inspect your solutions for any signs of precipitation before use.

Quantitative Data Summary

Specific quantitative data for this compound solubility in various aqueous buffers is not extensively documented. The following table summarizes the available information. Researchers are advised to empirically determine solubility in their specific buffer systems.

Solvent Concentration Notes
DMSO10 mMRecommended for primary stock solutions.
Aqueous Buffers (e.g., PBS)Data not availableSolubility is expected to be significantly lower than in DMSO. A final DMSO concentration of 0.1% v/v has been used in some in vitro studies with similar compounds.[2]

Experimental Protocols

Protocol: Determination of Kinetic Aqueous Solubility of this compound

This protocol outlines a general method to determine the kinetic solubility of this compound in a chosen aqueous buffer. Kinetic solubility measures the concentration at which a compound, prepared from a DMSO stock, starts to precipitate when diluted in an aqueous buffer.

Materials:

  • This compound solid powder

  • DMSO

  • Your chosen aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Plate reader capable of measuring absorbance

  • Pipettes and tips

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the this compound stock solution in DMSO.

  • Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the wells of the 96-well plate.

  • Add your aqueous buffer to each well to achieve the final desired volume (e.g., 198 µL for a 1:100 dilution). This will result in a range of this compound concentrations in a low percentage of DMSO.

  • Seal the plate and shake for a predetermined time (e.g., 2 hours) at a constant temperature.

  • Measure the turbidity of each well using a plate reader by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The lowest concentration at which a significant increase in absorbance (due to precipitation) is observed is considered the kinetic solubility limit.

Visualizations

GAT2711_Solubility_Workflow cluster_prep Solution Preparation cluster_assay Solubility Assay cluster_analysis Data Analysis start Start: this compound Powder stock Prepare 10 mM Stock in 100% DMSO start->stock dilute Serially Dilute in DMSO stock->dilute transfer Transfer to 96-well Plate dilute->transfer add_buffer Add Aqueous Buffer transfer->add_buffer incubate Incubate & Shake add_buffer->incubate read_plate Measure Turbidity (Absorbance) incubate->read_plate analyze Identify Precipitation Point read_plate->analyze end_point Determine Solubility Limit analyze->end_point

Caption: Workflow for determining the kinetic solubility of this compound.

Troubleshooting_Solubility cluster_solutions Troubleshooting Steps start Precipitation Observed During Dilution concentration Lower Final Concentration start->concentration cosolvent Increase Co-solvent % (e.g., DMSO) (Check Assay Compatibility) concentration->cosolvent end_node Achieve Soluble Solution concentration->end_node If successful ph Adjust Buffer pH cosolvent->ph cosolvent->end_node If successful buffer Try Alternative Buffer ph->buffer ph->end_node If successful buffer->end_node If successful

Caption: Decision tree for troubleshooting this compound precipitation issues.

References

GAT2711 Dose-Response Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in dose-response experiments with GAT2711.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the EC50 value of this compound between experiments. What are the potential causes?

A1: Variability in the EC50 value of this compound can stem from several factors. As this compound is a potent and selective agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), any experimental parameter influencing the expression or function of this receptor can lead to inconsistent results.[1] Key areas to investigate include:

  • Cell Health and Viability: Ensure that cells are healthy and have high viability at the time of the experiment. Stressed or unhealthy cells can exhibit altered receptor expression and signaling.

  • Cell Passage Number: Cell lines can undergo phenotypic changes with increasing passage numbers.[2] It is crucial to use cells within a consistent and low passage number range for all experiments.

  • Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses and is a common cause of irreproducible data.[2] Regular testing for mycoplasma is highly recommended.

  • Assay Conditions: Inconsistencies in incubation times, temperature, and reagent concentrations can all contribute to variability.

  • Plasticware and Reagents: The type and quality of microplates and other plasticware can affect cell adherence and growth.[3][4] Ensure all reagents are properly stored and within their expiration dates.

Q2: Can the choice of cell line impact the dose-response of this compound?

A2: Absolutely. This compound's primary target is the α9 nAChR. Different cell lines will have varying expression levels of this receptor, which will directly impact the observed potency and efficacy of the compound. It is essential to use a cell line known to endogenously express the α9 nAChR or a recombinant cell line with stable expression. We recommend performing qPCR or Western blot analysis to confirm consistent receptor expression across cell batches.

Q3: We are using THP-1 cells and see inconsistent inhibition of ATP-induced IL-1β release with this compound. What could be the issue?

A3: this compound has been shown to inhibit ATP-induced IL-1β release in THP-1 cells.[1][5] Variability in this assay can be attributed to the differentiation state of the THP-1 monocytes into macrophages. The expression of α9 nAChR and components of the inflammasome pathway can change during differentiation.

To ensure consistency:

  • Use a standardized protocol for THP-1 differentiation (e.g., consistent PMA concentration and incubation time).

  • Verify the differentiation status using cell morphology or surface markers.

  • Ensure the ATP stimulation is consistent in concentration and duration.

Troubleshooting Guides

Guide 1: High Well-to-Well Variability within a Single Plate

High variability between replicate wells in the same experiment can invalidate your results. Follow these steps to troubleshoot this issue.

Potential Cause Troubleshooting Step Acceptance Criteria
Inconsistent Cell Seeding Review your cell seeding protocol. Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette with care, ensuring equal volumes are dispensed into each well.Coefficient of variation (%CV) of cell numbers across wells should be less than 15%.
Edge Effects Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth.[4] To mitigate this, avoid using the outermost wells for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier.No significant difference in response between inner and outer wells.
Compound Precipitation This compound, like many small molecules, may precipitate at high concentrations. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system.No visible precipitate in the wells.
Pipetting Errors Inaccurate pipetting of the compound or detection reagents will lead to high variability. Calibrate your pipettes regularly and use proper pipetting techniques.%CV of replicate wells should be within an acceptable range for your assay (typically <20%).
Guide 2: Poor or No Dose-Response Curve

If you are not observing a clear sigmoidal dose-response curve, consider the following.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Dose Range The selected concentration range for this compound may be too high or too low. Perform a wider range-finding experiment to identify the optimal concentration range to capture the full dose-response curve.A sigmoidal curve with a clear upper and lower plateau.
Cell Line Unresponsive The chosen cell line may not express the α9 nAChR or the downstream signaling components necessary to produce a response. Confirm receptor expression via qPCR or Western blot.Detectable expression of CHRNA9.
Assay Detection Issues The assay readout may not be sensitive enough to detect the biological response. Optimize the detection parameters, such as incubation times with detection reagents or the gain on the plate reader.[3]A clear and robust signal over background.
Compound Inactivity The this compound stock may have degraded. Prepare a fresh stock solution and repeat the experiment.A dose-dependent response is observed.

Experimental Protocols

Protocol 1: General this compound Dose-Response Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay medium. A common starting point is a 10-point, 3-fold serial dilution starting from 10 µM.

  • Compound Addition: Remove the cell culture medium and add the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay Readout: Perform the assay readout using a validated method (e.g., CellTiter-Glo® for cell viability, a specific ELISA for cytokine release, or a fluorescent calcium indicator for receptor activation).

  • Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Visualizations

GAT2711_Signaling_Pathway This compound This compound a9_nAChR α9 nAChR This compound->a9_nAChR Binds to Ca_ion Ca²⁺ Influx a9_nAChR->Ca_ion Activates Signaling_Cascade Downstream Signaling Cascade Ca_ion->Signaling_Cascade Cellular_Response Cellular Response (e.g., Inhibition of IL-1β Release) Signaling_Cascade->Cellular_Response

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Dose-Response Variability Observed Check_Cells Check Cell Health: - Viability - Passage Number - Mycoplasma Start->Check_Cells Review_Protocol Review Assay Protocol: - Seeding Density - Incubation Times - Reagent Prep Start->Review_Protocol Evaluate_Reagents Evaluate Reagents: - Compound Integrity - Media/Buffers - Plate Quality Start->Evaluate_Reagents Consistent_Results Consistent Results? Check_Cells->Consistent_Results Review_Protocol->Consistent_Results Evaluate_Reagents->Consistent_Results End Problem Resolved Consistent_Results->End Yes Further_Investigation Further Investigation: - Receptor Expression - Cell Line Authentication Consistent_Results->Further_Investigation No

Caption: Troubleshooting workflow for dose-response variability.

References

Technical Support Center: Optimizing GAT2711 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GAT2711, a potent and selective agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing this compound concentration for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective agonist for the α9 nicotinic acetylcholine receptor (nAChR). Its activation of α9 nAChRs has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β)[1]. This is achieved through the cholinergic anti-inflammatory pathway, which involves the inhibition of the NLRP3 inflammasome[2][3][4].

Q2: What is a good starting concentration range for this compound in a new in vitro assay?

For a novel assay, it is recommended to perform a dose-response experiment over a broad concentration range to determine the optimal effective concentration. A logarithmic dilution series, for instance from 1 nM to 100 µM, is a common starting point. This wide range will help to identify the effective concentration window for your specific cell line and assay conditions.

Q3: How should I prepare and store this compound stock solutions?

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. To maintain the stability of the compound, it is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.

Q4: I am not observing the expected effect of this compound in my assay. What are some potential reasons?

There are several factors that could contribute to a lack of an observable effect. Please refer to the troubleshooting section below for a detailed guide on how to address this issue.

Troubleshooting Guide

This guide addresses common issues that may be encountered when optimizing this compound concentration in in vitro assays.

Issue Possible Cause Recommended Solution
No observable effect of this compound Concentration is too low: The concentration of this compound used may be below the effective range for your specific cell line or assay.Test a higher concentration range, extending up to 100 µM. Perform a full dose-response curve to identify the optimal concentration.
Compound instability: this compound may have degraded due to improper storage or handling.Ensure proper storage of the stock solution at -20°C or -80°C and protect it from light. Prepare fresh dilutions for each experiment.
Insensitive cell line or assay: The cell line you are using may not express the α9 nAChR, or the assay may not be sensitive enough to detect the effect of this compound.Confirm the expression of α9 nAChR in your cell line using techniques like RT-PCR or western blotting. Use a positive control to validate your assay's functionality.
Serum protein binding: Components in the cell culture serum may bind to this compound, reducing its effective concentration.Consider performing experiments in serum-free or reduced-serum conditions. If this is not possible, you may need to increase the concentration of this compound to compensate for protein binding.
High variability between replicates Inconsistent cell seeding: Uneven cell distribution in the assay plate can lead to variable results.Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to minimize variability.
Pipetting errors: Inaccurate pipetting of this compound or other reagents can introduce significant variability.Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
Edge effects: Wells on the outer edges of the plate may experience different environmental conditions, leading to variability.Avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer to maintain a humidified environment.
Unexpected cytotoxicity High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells.Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1%.
Off-target effects: At very high concentrations, this compound may have off-target effects that lead to cytotoxicity.Perform a dose-response curve to determine the concentration at which cytotoxicity occurs and work below this threshold.
Receptor Desensitization Prolonged agonist exposure: Continuous exposure to an agonist can lead to receptor desensitization, where the receptor becomes unresponsive.Optimize the incubation time with this compound. For some assays, a shorter incubation time may be sufficient to observe an effect without inducing significant desensitization. Consider pre-incubation with the agonist for a defined period before adding other stimuli.

Quantitative Data Summary

The following table summarizes the reported effective concentrations of this compound in various in vitro assays.

AssayCell Line/SystemEffective ConcentrationReference
α9 nAChR AgonismXenopus oocytes expressing human α9 nAChRsEC50 = 230 nM[5][6]
Inhibition of ATP-induced IL-1β releaseHuman monocytic THP-1 cellsIC50 = 0.5 µM[2]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay

This protocol describes a general method for determining the optimal concentration of this compound for a cell-based assay.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a series of this compound dilutions in your cell culture medium. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is a good starting point. Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the nature of your assay.

  • Assay: Perform your desired assay to measure the effect of this compound. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a cytokine release assay (e.g., ELISA), or a target-specific functional assay.

  • Data Analysis: Plot the assay response against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

Protocol 2: ATP-Induced IL-1β Release Assay in THP-1 Cells

This protocol details a method to assess the inhibitory effect of this compound on ATP-induced IL-1β release in the human monocytic cell line THP-1.

  • Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To differentiate the cells into a macrophage-like phenotype, treat them with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Priming: Prime the differentiated THP-1 cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β[5][7][8][9].

  • This compound Pre-treatment: After LPS priming, wash the cells with fresh medium and pre-incubate them with various concentrations of this compound (or vehicle control) for 30-60 minutes.

  • ATP Stimulation: Stimulate the cells with 1-5 mM ATP for 30-60 minutes to induce the activation of the NLRP3 inflammasome and the release of mature IL-1β[7][8].

  • Supernatant Collection: Collect the cell culture supernatants.

  • IL-1β Measurement: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each this compound concentration relative to the vehicle-treated control and determine the IC50 value.

Visualizations

GAT2711_Signaling_Pathway This compound Signaling Pathway This compound This compound alpha9_nAChR α9 nAChR This compound->alpha9_nAChR activates Inflammasome_Activation NLRP3 Inflammasome Activation alpha9_nAChR->Inflammasome_Activation inhibits Caspase1 Caspase-1 Activation Inflammasome_Activation->Caspase1 pro_IL1B Pro-IL-1β Caspase1->pro_IL1B cleaves IL1B Mature IL-1β Release pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation GAT2711_Optimization_Workflow This compound Concentration Optimization Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course cluster_2 Phase 3: Functional Assays Start Start Dose_Response Perform Broad Dose-Response (e.g., 1 nM - 100 µM) Start->Dose_Response Determine_EC50 Determine EC50/IC50 Dose_Response->Determine_EC50 Time_Course Perform Time-Course Experiment at a fixed effective concentration Determine_EC50->Time_Course Optimal_Time Determine Optimal Incubation Time Time_Course->Optimal_Time Functional_Assay Perform Functional Assays (e.g., IL-1β release) Optimal_Time->Functional_Assay Confirm_Activity Confirm Biological Activity Functional_Assay->Confirm_Activity End End Confirm_Activity->End Troubleshooting_Logic Troubleshooting Logic for this compound Assays Start No or Low Effect Observed Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Check_Compound Is the compound stable and properly prepared? Check_Concentration->Check_Compound Yes Increase_Concentration Increase concentration range Check_Concentration->Increase_Concentration No Check_Cells Does the cell line express α9 nAChR? Check_Compound->Check_Cells Yes Prepare_Fresh Prepare fresh stock and dilutions Check_Compound->Prepare_Fresh No Check_Assay Is the assay working correctly? Check_Cells->Check_Assay Yes Verify_Expression Verify receptor expression (e.g., RT-PCR, Western Blot) Check_Cells->Verify_Expression No Use_Positive_Control Use a known positive control for the assay Check_Assay->Use_Positive_Control No Success Problem Resolved Check_Assay->Success Yes Increase_Concentration->Success Prepare_Fresh->Success Verify_Expression->Success Use_Positive_Control->Success

References

GAT2711 potential off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of GAT2711. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] Its analgesic and anti-inflammatory effects are believed to be mediated through its action on this receptor.[1][3]

Q2: What is the known selectivity profile of this compound?

This compound demonstrates high selectivity for the human α9 nAChR over the α7 nAChR. Specifically, it is reported to be 340-fold more selective for α9 nAChRs.[1][2][3]

Q3: Are there any publicly available data on the off-target effects of this compound from broad receptor screening panels?

As of the latest available information, specific data from comprehensive off-target screening panels for this compound have not been published. Preclinical studies have primarily focused on its on-target potency and selectivity.

Q4: What are the known physiological functions of the α9 nAChR, the primary target of this compound?

The α9 nAChR subunit is involved in pain regulation, inflammation, and inner ear functions.[1][3] The restricted expression pattern of the α9α10 nAChR, which is not found in the brain, suggests a reduced likelihood of centrally-mediated side effects.

Q5: Have any adverse effects been reported in preclinical studies of this compound?

Published preclinical studies on this compound have focused on its efficacy as an analgesic and anti-inflammatory agent and have not detailed any specific adverse effects. Without dedicated toxicology and safety pharmacology studies being publicly available, a comprehensive adverse effect profile cannot be provided.

Troubleshooting Guide

Issue: Unexpected Phenotypic Effects Observed in In Vitro/In Vivo Experiments

If you observe an unexpected biological response during your experiments with this compound, consider the following troubleshooting steps:

  • Confirm On-Target Activity:

    • Experimental Protocol: Ensure that the observed effect is consistent with the known pharmacology of α9 nAChR activation.

    • Controls: Include appropriate positive and negative controls in your experimental design. For example, use a known α9 nAChR antagonist to see if the unexpected effect is reversed.

  • Investigate Potential Off-Target Effects:

    • Literature Review: Search for literature on the off-target effects of other selective α9 nAChR agonists. While not directly applicable to this compound, this may provide clues for potential off-target liabilities.

    • Receptor Screening: If resources permit, consider running a broad off-target screening panel to identify potential interactions with other receptors, ion channels, or enzymes.

  • Assess Compound Purity and Stability:

    • Purity: Verify the purity of your this compound sample using appropriate analytical methods (e.g., HPLC, LC-MS) to rule out the possibility of impurities causing the unexpected effects.

    • Stability: Ensure that the compound has been stored correctly and has not degraded. Degradants may have different pharmacological profiles.

Data Summary

Table 1: In Vitro Activity of this compound

TargetActivityPotencySelectivityReference
Human α9 nAChRFull AgonistEC50 = 230 nM340-fold vs. α7 nAChR[1][2][3]
Human α7 nAChR---[1][2][3]
Human THP-1 cells (IL-1β release)InhibitionIC50 = 0.5 µM-[4]

Experimental Protocols

Protocol 1: Assessment of this compound Activity on IL-1β Release in THP-1 Cells

This protocol is based on the methodology described for similar compounds.

  • Cell Culture: Culture human monocytic THP-1 cells in appropriate media and conditions.

  • Cell Stimulation: Prime the THP-1 cells with a suitable stimulus, such as lipopolysaccharide (LPS), to induce pro-IL-1β expression.

  • Compound Treatment: Pre-incubate the primed cells with varying concentrations of this compound for a defined period.

  • ATP Challenge: Stimulate the cells with an ATP analog, such as BzATP, to induce the release of mature IL-1β.

  • Quantification of IL-1β: Collect the cell culture supernatant and quantify the concentration of IL-1β using a commercially available ELISA kit.

  • Data Analysis: Plot the IL-1β concentration against the this compound concentration and determine the IC50 value.

Visualizations

GAT2711_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR α9 nAChR This compound->nAChR Agonist Binding Inflammasome NLRP3 Inflammasome Activation nAChR->Inflammasome Inhibition IL1B_Release IL-1β Release Inflammasome->IL1B_Release Analgesia Analgesic & Anti-inflammatory Effects IL1B_Release->Analgesia Reduction of Pro-inflammatory Cytokine

Caption: Proposed signaling pathway for the anti-inflammatory effects of this compound.

Experimental_Workflow start Start Experiment unexpected_effect Unexpected Phenotypic Effect Observed? start->unexpected_effect on_target Confirm On-Target Activity (e.g., use antagonist) unexpected_effect->on_target Yes end Conclusion unexpected_effect->end No off_target Investigate Potential Off-Target Effects on_target->off_target purity Assess Compound Purity and Stability off_target->purity purity->end

Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.

References

GAT2711 Technical Support Center: Minimizing Experimental Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using GAT2711, a potent and selective α9 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The information provided aims to help minimize experimental artifacts and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective full agonist for the α9 nicotinic acetylcholine receptor (nAChR).[1][2][3][4] It exhibits high selectivity for the α9 subunit over the α7 nAChR.[1][2][3][4] Its primary mechanism of action is the activation of α9-containing nAChRs, which are ligand-gated ion channels. This activation can lead to the modulation of various cellular processes, including inflammation and pain signaling.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. For long-term storage, it is recommended to store the solid powder at -20°C for up to 12 months. In solvent, it should be stored at -80°C for up to 6 months.

Q3: What is the known selectivity profile of this compound?

A3: this compound is reported to be 340-fold selective for the human α9 nAChR over the α7 nAChR.[1][2][3][4] While its selectivity against a broader panel of receptors has not been extensively published, its high selectivity for α9 is a key feature.

Q4: Can this compound induce receptor desensitization?

A4: Yes, like many potent agonists of ligand-gated ion channels, prolonged or high-concentration exposure to this compound can potentially lead to receptor desensitization. This is a phenomenon where the receptor becomes less responsive to the agonist over time. It is an important consideration for experimental design, particularly in prolonged incubation studies.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or weaker-than-expected results in cell-based assays. 1. Compound Precipitation: this compound has limited aqueous solubility and may precipitate in culture media, especially at high concentrations. 2. Receptor Desensitization: Continuous exposure to a potent agonist can lead to a decrease in receptor responsiveness. 3. Cell Line Variation: The expression levels of α9 nAChR can vary between cell lines and even with passage number.1. Solubility: Prepare a high-concentration stock solution in DMSO and dilute it fresh into your aqueous experimental buffer or media immediately before use. Ensure the final DMSO concentration is low and consistent across all experimental conditions. Visually inspect for any precipitation. 2. Desensitization: Minimize pre-incubation times with this compound. Consider using a "wash-out" step before measuring the final endpoint. Perform time-course experiments to determine the optimal stimulation time. 3. Cell Line Characterization: Regularly verify the expression of the α9 nAChR subunit in your cell line using techniques like qPCR or Western blotting.
High background signal or off-target effects. 1. Non-specific Binding: At high concentrations, this compound might exhibit off-target binding to other receptors or proteins. 2. Piperazine-related Artifacts: Piperazine-containing compounds can sometimes form adducts or interact non-specifically in certain in vitro systems.1. Dose-Response Curve: Perform a full dose-response curve to identify the optimal concentration range where the specific α9 nAChR-mediated effect is observed. Use the lowest effective concentration. 2. Control Experiments: Include appropriate controls, such as a known α9 nAChR antagonist, to confirm that the observed effect is mediated by the target receptor. If available, use a structurally related but inactive compound as a negative control.
Variability in in vivo animal studies. 1. Compound Stability and Delivery: The stability of this compound in the dosing formulation and its pharmacokinetic profile can influence in vivo efficacy. 2. Animal Model Variability: The inflammatory response in models like the CFA-induced pain model can have inherent variability between animals.1. Formulation: Ensure the dosing formulation is homogenous and stable for the duration of the experiment. Assess the pharmacokinetic properties of this compound in your chosen animal model if possible. 2. Model Standardization: Strictly standardize the induction of the inflammatory model. Increase the number of animals per group to enhance statistical power. Monitor and record inflammatory parameters (e.g., paw edema) to correlate with the analgesic effect.
Unexpected cellular responses. 1. Complex Downstream Signaling: The α9 nAChR can activate multiple downstream signaling pathways, including PI3K/Akt and MAPK pathways, which can have diverse cellular effects.1. Pathway Analysis: Investigate the activation of key downstream signaling molecules (e.g., phosphorylation of Akt or ERK) to confirm the engagement of the expected pathway. Use specific inhibitors of these pathways to dissect the mechanism of action of this compound in your system.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

Parameter Value Assay/System Reference
EC50 (α9 nAChR) 230 nMFull agonist activity at human α9 nAChRs[1][2][3][4]
Selectivity 340-foldOver human α7 nAChR[1][2][3][4]
IC50 (IL-1β release) 0.5 µMInhibition of BzATP-induced IL-1β release in THP-1 cells

Experimental Protocols

IL-1β Release Assay in THP-1 Cells

This protocol describes a general procedure to assess the effect of this compound on IL-1β release from human monocytic THP-1 cells.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP or BzATP

  • This compound

  • Human IL-1β ELISA kit

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and treat with PMA (e.g., 100 ng/mL) for 24-48 hours.

    • After differentiation, replace the medium with fresh, serum-free medium and allow the cells to rest for 24 hours.

  • Priming:

    • Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

  • This compound Treatment and Stimulation:

    • Wash the cells with fresh medium.

    • Pre-incubate the cells with various concentrations of this compound (prepared from a DMSO stock) for a specified period (e.g., 30 minutes).

    • Stimulate the cells with a P2X7 receptor agonist like ATP (e.g., 5 mM) or BzATP to trigger the NLRP3 inflammasome and the release of mature IL-1β.

  • Sample Collection and Analysis:

    • After the desired incubation time (e.g., 1-2 hours), collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This protocol outlines a common in vivo model to evaluate the analgesic effects of this compound.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle for this compound (e.g., saline, DMSO/saline mixture)

  • Analgesia testing equipment (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)

Methodology:

  • Acclimation and Baseline Measurement:

    • Acclimate the animals to the experimental environment and testing procedures for several days.

    • Measure baseline pain responses (mechanical withdrawal threshold or thermal withdrawal latency) before the induction of inflammation.

  • Induction of Inflammation:

    • Induce inflammation by injecting a small volume of CFA (e.g., 50-100 µL) into the plantar surface of one hind paw of each animal.

  • Post-CFA Pain Assessment:

    • At a specified time after CFA injection (e.g., 24-48 hours), when inflammation and pain hypersensitivity are well-developed, re-measure the pain responses to confirm the establishment of the pain model.

  • This compound Administration and Efficacy Testing:

    • Administer this compound or its vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

    • At various time points after drug administration (e.g., 30, 60, 120 minutes), assess the pain responses again to determine the analgesic effect of this compound.

  • Data Analysis:

    • Analyze the data by comparing the pain thresholds or latencies of the this compound-treated group to the vehicle-treated group.

Visualizations

GAT2711_Signaling_Pathway This compound This compound alpha9_nAChR α9 nAChR This compound->alpha9_nAChR Activates Ca_influx Ca²⁺ Influx alpha9_nAChR->Ca_influx Leads to PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Activates MAPK MAPK Pathway (ERK, p38) Ca_influx->MAPK Activates Inflammation_Modulation Modulation of Inflammation PI3K_Akt->Inflammation_Modulation Pain_Signal_Modulation Modulation of Pain Signaling PI3K_Akt->Pain_Signal_Modulation MAPK->Inflammation_Modulation MAPK->Pain_Signal_Modulation

Caption: this compound activates the α9 nAChR, leading to downstream signaling.

Experimental_Workflow start Start: Hypothesis on This compound's Anti-inflammatory Effect in_vitro In Vitro Studies (e.g., THP-1 cells) start->in_vitro il1b_assay IL-1β Release Assay in_vitro->il1b_assay dose_response Dose-Response Curve il1b_assay->dose_response in_vivo In Vivo Studies (e.g., CFA model) dose_response->in_vivo Positive Results pain_assessment Pain Behavior Assessment in_vivo->pain_assessment data_analysis Data Analysis and Interpretation pain_assessment->data_analysis conclusion Conclusion on this compound's Therapeutic Potential data_analysis->conclusion

Caption: A logical workflow for investigating this compound's therapeutic effects.

References

GAT2711 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and storage of GAT2711. Proper handling and storage are crucial for maintaining the compound's integrity and ensuring reliable experimental outcomes. The following guides and frequently asked questions (FAQs) are designed to address common concerns for researchers, scientists, and drug development professionals.

Recommended Storage Conditions

To ensure the longevity and stability of this compound, please adhere to the following storage conditions. These recommendations are based on supplier data for both the solid compound and solutions.

FormStorage TemperatureDurationNotes
Solid Powder -20°CLong-term (months to years)Store in a dry, dark environment.[1]
4°CShort-term (days to weeks)Keep dry and protected from light.[1][2]
In Solvent -80°CUp to 6 MonthsRecommended for long-term storage of stock solutions.[2]
-20°CUp to 6 MonthsSuitable for working solutions. Avoid repeated freeze-thaw cycles.[2]

Frequently Asked Questions (FAQs)

Q1: How should I handle this compound upon receipt?

A1: this compound is shipped at ambient temperature and is stable for a few weeks under these conditions.[1] Upon receipt, it is recommended to store the solid compound at -20°C for long-term storage or at 4°C for short-term use.[1][2]

Q2: What is the shelf life of this compound?

A2: When stored correctly as a solid at -20°C, this compound has a shelf life of over two years.[1]

Q3: In which solvent can I dissolve this compound?

A3: this compound is soluble in DMSO, with a solubility of 10 mM reported by some suppliers.[2] For other solvents, it is advisable to perform small-scale solubility tests.

Q4: How should I prepare and store stock solutions?

A4: Prepare stock solutions by dissolving this compound in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C. For short-term use, aliquots can be stored at -20°C.[2]

Q5: Is this compound sensitive to light?

A5: While specific photostability studies for this compound are not publicly available, the general recommendation is to store it in a dark environment.[1] As a general precaution for organic molecules, exposure to light, especially UV light, should be minimized to prevent potential degradation.

Q6: What is the pH stability profile of this compound?

A6: Currently, there is no publicly available data on the stability of this compound at different pH values. For experimental buffers, it is recommended to prepare fresh solutions and use them promptly. If storage of a buffered solution is necessary, it should be kept at a low temperature and its stability should be validated for the specific experimental conditions.

Troubleshooting Guide

Issue: I am observing lower than expected activity in my experiments.

  • Question 1: How has the this compound been stored?

    • Answer: Improper storage is a common cause of reduced compound activity. Ensure that both the solid compound and its solutions have been stored at the recommended temperatures (-20°C or -80°C) and protected from light.[1][2] Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation.

  • Question 2: How old is the stock solution?

    • Answer: Stock solutions stored in solvent have a limited stability. If the solution has been stored for an extended period (e.g., beyond 6 months at -20°C or -80°C), consider preparing a fresh stock solution from the solid powder.[2]

  • Question 3: Could the compound have degraded during the experiment?

    • Answer: While specific degradation pathways for this compound are not documented, prolonged incubation in aqueous buffers at non-optimal pH or elevated temperatures, or exposure to strong light, could potentially lead to degradation. It is advisable to minimize the time the compound spends in experimental media before use.

Experimental Workflow and Hypothetical Degradation

To aid in the proper handling and conceptual understanding of this compound's stability, the following diagrams are provided.

GAT2711_Handling_Workflow cluster_storage Storage cluster_preparation Preparation cluster_experiment Experimentation Solid Solid this compound Weigh Weigh Solid Solid->Weigh -20°C / 4°C Solution This compound Stock Solution Use Use in Experiment Solution->Use Dissolve Dissolve in Solvent Weigh->Dissolve Aliquot Aliquot Solution Dissolve->Aliquot Aliquot->Solution -80°C / -20°C

This compound Handling and Storage Workflow.

Hypothetical_Degradation_Pathway cluster_products Hypothetical Degradation Products This compound This compound (1-ethyl-1-methyl-4-(4-(6-methylpicolinamido)phenyl)piperazin-1-ium iodide) Hydrolysis Amide Bond Hydrolysis Product This compound->Hydrolysis pH, Heat Photodegradation Photodegradation Product This compound->Photodegradation Light Rearrangement Structural Rearrangement Product This compound->Rearrangement Heat Light Light pH Extreme pH Heat Heat

Hypothetical this compound Degradation Pathways.

Disclaimer: The information on degradation pathways is hypothetical and for illustrative purposes only, as specific stability studies for this compound are not publicly available. The troubleshooting guide is based on general principles of chemical stability. For critical applications, it is recommended to perform independent stability assessments.

References

GAT2711 Vehicle Selection for In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for in vivo studies using GAT2711. The information is presented in a question-and-answer format to address specific challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to vehicle selection?

A1: this compound is a piperazinium iodide salt.[1] Its solubility has been determined to be 10 mM in Dimethyl Sulfoxide (B87167) (DMSO).[2] This information is crucial as it indicates that this compound is a poorly water-soluble compound, which necessitates the use of non-aqueous or co-solvent vehicle systems for in vivo administration.

Quantitative Data Summary: this compound Solubility

SolventSolubility
DMSO10 mM
WaterPoorly soluble (expected)

Q2: What is the recommended starting point for a vehicle formulation for this compound in vivo studies?

A2: Given this compound's known solubility in DMSO, a common and effective approach for a starting formulation in non-clinical studies is to use a co-solvent system. A widely used vehicle for poorly water-soluble compounds consists of a mixture of DMSO and a solubilizing agent like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol, further diluted with saline or water.

A recommended starting formulation for preclinical evaluation would be a vehicle composition such as 10% DMSO, 40% PEG400, and 50% Saline . This formulation balances the solubilizing power of DMSO and PEG400 with the physiological compatibility of saline.

Q3: Are there alternative vehicles that can be considered for this compound?

A3: Yes, several alternative vehicle formulations can be explored, depending on the route of administration and the specific requirements of the study. These include:

  • Aqueous solutions with co-solvents: Besides DMSO and PEGs, ethanol (B145695) can be used as a co-solvent, but its use should be carefully controlled due to potential toxicity.[3]

  • Oil-based vehicles: For lipophilic compounds, oil-based vehicles like corn oil, olive oil, or sesame oil can be suitable, particularly for oral or subcutaneous administration.[3]

  • Lipid-based formulations: For intravenous administration of poorly water-soluble compounds, lipid-based systems such as oil-in-water emulsions, mixed micelles, and liposomes can improve solubility and reduce the risk of precipitation upon injection.[4]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5]

Troubleshooting Guide

Q: My this compound formulation is precipitating upon addition of the aqueous component. What should I do?

A: Precipitation upon the addition of an aqueous phase is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final aqueous concentration: Reduce the percentage of saline or water in your final formulation.

  • Increase the co-solvent concentration: Increase the proportion of DMSO or PEG400 to enhance the solubilizing capacity of the vehicle.

  • Adjust the pH: The solubility of some compounds is pH-dependent. Evaluate the effect of pH adjustment on this compound's solubility.

  • Consider a different vehicle system: If co-solvent systems are consistently failing, exploring alternative formulations like lipid-based emulsions or cyclodextrin (B1172386) solutions may be necessary.[4][5]

Q: I am observing signs of toxicity or irritation in my animals after administration. Could the vehicle be the cause?

A: Yes, the vehicle itself can cause adverse reactions. Here's how to troubleshoot this issue:

  • Run a vehicle-only control group: Always include a control group that receives only the vehicle to distinguish between vehicle-induced and compound-induced toxicity.

  • Reduce the concentration of organic solvents: High concentrations of DMSO or ethanol can cause local irritation and systemic toxicity.[3] Try to keep the final concentration of these solvents as low as possible while maintaining drug solubility.

  • Consider alternative, less toxic vehicles: If toxicity persists, consider switching to a vehicle with a better safety profile, such as an oil-based vehicle for certain routes or a more advanced formulation like a lipid emulsion.[3][4]

  • Check the osmolality of your formulation: For parenteral routes, ensure your final formulation is near isotonic to minimize tissue irritation.

Experimental Protocols

Protocol: Preparation of a 10 mg/mL this compound Formulation in 10% DMSO / 40% PEG400 / 50% Saline

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound. For a 10 mg/mL solution, you will need 10 mg of this compound for every 1 mL of final formulation.

  • Dissolve in DMSO: Add the weighed this compound to a sterile vial. For every 1 mL of the final desired volume, add 100 µL of DMSO. Vortex or sonicate until the this compound is completely dissolved.

  • Add PEG400: To the this compound/DMSO solution, add 400 µL of PEG400 for every 1 mL of the final desired volume. Mix thoroughly until a homogenous solution is formed.

  • Add Saline: Slowly add 500 µL of saline for every 1 mL of the final desired volume to the mixture while vortexing. The slow addition is crucial to prevent precipitation.

  • Final Observation: Visually inspect the final formulation for any signs of precipitation or phase separation. The final solution should be clear.

  • Administration: Use the formulation immediately or store it as per stability studies. For in vivo studies in mice, a 10 mg/kg dose was used in previous research.[2]

Visualizations

GAT2711_Vehicle_Selection_Workflow cluster_properties Step 1: Assess Physicochemical Properties cluster_selection Step 2: Initial Vehicle Selection cluster_evaluation Step 3: Formulation & Evaluation GAT2711_Properties This compound - Piperazinium Iodide Salt - Poorly Water-Soluble - Soluble in DMSO (10 mM) CoSolvent Co-solvent System (e.g., 10% DMSO, 40% PEG400, 50% Saline) GAT2711_Properties->CoSolvent Recommended Starting Point LipidBased Lipid-Based System (e.g., Emulsion, Liposomes) GAT2711_Properties->LipidBased Cyclodextrin Cyclodextrin Formulation GAT2711_Properties->Cyclodextrin SolubilityTest Solubility & Stability Testing CoSolvent->SolubilityTest LipidBased->SolubilityTest Cyclodextrin->SolubilityTest Precipitation Precipitation Check SolubilityTest->Precipitation ToxicityTest In Vivo Tolerance/Toxicity Toxicity Toxicity Observed ToxicityTest->Toxicity Precipitation->CoSolvent Yes (Reformulate) Precipitation->ToxicityTest No Toxicity->CoSolvent Yes (Reformulate) FinalFormulation Final Formulation for Efficacy Studies Toxicity->FinalFormulation No

Caption: Workflow for this compound vehicle selection and evaluation.

GAT2711_Formulation_Protocol Start Start: Prepare 10 mg/mL this compound Solution Weigh 1. Weigh this compound Start->Weigh Dissolve 2. Dissolve this compound in DMSO Weigh->Dissolve AddPEG 3. Add PEG400 and Mix Dissolve->AddPEG AddSaline 4. Slowly Add Saline while Vortexing AddPEG->AddSaline Observe 5. Visually Inspect for Precipitation AddSaline->Observe Precipitation Precipitation? Observe->Precipitation End End: Clear Solution Ready for Use Precipitation->End No Reformulate Troubleshoot: - Adjust solvent ratios - Consider alternative vehicle Precipitation->Reformulate Yes

Caption: Experimental workflow for this compound formulation preparation.

References

GAT2711 Technical Support Center: Optimizing Signal-to-Noise in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in fluorescence assays designed to measure the activity of GAT2711.

Understanding the Assay

This compound is a potent and selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR). Since this compound itself is not fluorescent, its activity is typically measured indirectly. α9 nAChRs are ligand-gated ion channels that are highly permeable to calcium ions (Ca²⁺).[1][2] Therefore, the most common fluorescence-based method to measure this compound activity is through calcium imaging. This involves loading cells expressing α9 nAChRs with a fluorescent Ca²⁺ indicator, such as Fluo-4 AM, and then measuring the change in fluorescence intensity upon application of this compound. An increase in intracellular Ca²⁺, visualized as an increase in fluorescence, is a direct indicator of this compound-mediated α9 nAChR activation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of signal generation in a this compound fluorescence assay?

A1: this compound binds to and activates α9 nAChRs, which are ion channels. This activation opens the channel, allowing an influx of extracellular calcium ions (Ca²⁺) into the cell.[1][2] The assay uses a fluorescent dye (e.g., Fluo-4) that is sensitive to Ca²⁺. When the intracellular Ca²⁺ concentration increases, the dye binds to the Ca²⁺ ions, causing a significant increase in its fluorescence emission. This change in fluorescence is the signal that is measured.

Q2: Which cell lines are suitable for a this compound fluorescence assay?

A2: You will need a cell line that endogenously or recombinantly expresses the α9 nAChR. The UB/OC-2 cell line, derived from the organ of Corti, is one example of a cell line that expresses α9 nAChRs and has been used for calcium imaging studies.[2] Alternatively, you can transiently or stably transfect a cell line, such as HEK293 or Neuro2a, with the gene for the α9 nAChR subunit.[1]

Q3: What is the optimal concentration of this compound to use?

A3: The optimal concentration should be determined empirically by performing a dose-response curve. This compound has an EC₅₀ of approximately 230 nM for α9 nAChRs. A good starting range for a dose-response experiment would be from 1 nM to 10 µM.

Q4: Why is my fluorescence signal weak or absent after applying this compound?

A4: A weak or absent signal can be due to several factors:

  • Low α9 nAChR expression: Confirm the expression of the receptor in your chosen cell line.

  • Inefficient dye loading: The cells may not have taken up enough of the fluorescent Ca²⁺ indicator. Optimize the loading concentration, temperature, and incubation time for the dye.[3]

  • Suboptimal this compound concentration: You may be using a concentration of this compound that is too low to elicit a strong response. Perform a dose-response experiment.

  • Photobleaching: Excessive exposure of the fluorescent dye to excitation light can cause it to lose its fluorescence. Minimize light exposure and use appropriate imaging settings.

Q5: I'm observing high background fluorescence. What could be the cause?

A5: High background fluorescence can obscure the signal from this compound activation. Common causes include:

  • Incomplete removal of extracellular dye: Ensure thorough washing of the cells after loading with the fluorescent indicator to remove any dye that has not been taken up by the cells.[3]

  • Dye compartmentalization: AM ester dyes like Fluo-4 AM can sometimes be sequestered into organelles, leading to bright, punctate staining and high background. Lowering the loading temperature may help reduce this effect.[3]

  • Cell autofluorescence: Some cell types naturally fluoresce. Measure the fluorescence of unloaded cells to determine the baseline autofluorescence and subtract it from your measurements.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound fluorescence assays.

Problem Potential Cause Recommended Solution
No or very low fluorescence signal Inefficient dye loading (temperature too low or incubation time too short).[3]Optimize dye loading conditions. Test a range of temperatures (e.g., room temperature to 37°C) and incubation times (e.g., 30-60 minutes).
Low expression of α9 nAChRs.Confirm receptor expression using a validated method (e.g., Western blot, qPCR).
This compound concentration is too low.Perform a dose-response curve to determine the optimal concentration.
High background fluorescence Incomplete removal of extracellular Fluo-4 AM.Wash cells thoroughly (at least 3 times) with fresh buffer after the loading step.[3]
Dye leakage from cells after loading.Consider using an organic anion-transport inhibitor like probenecid (B1678239) in your loading and imaging buffer to reduce dye leakage.
Dye sequestration in organelles.Lower the dye loading temperature (e.g., incubate at room temperature instead of 37°C) to minimize compartmentalization.[3]
Signal fades quickly (photobleaching) Excitation light is too intense or exposure time is too long.Reduce the intensity of the excitation light and/or decrease the exposure time. Use a neutral density filter if necessary.
Imaging frequency is too high.Decrease the frequency of image acquisition to the minimum required to capture the dynamics of the calcium response.
High variability between wells/experiments Inconsistent cell numbers per well.Ensure that you are seeding a consistent number of cells in each well.
Uneven dye loading.Ensure that the dye loading solution is well-mixed and that all wells are treated identically.
Variations in this compound application.Use a calibrated automated liquid handler for precise and consistent compound addition.

Data Presentation

Table 1: Recommended Parameters for Fluo-4 AM Calcium Imaging

ParameterRecommended ValueNotes
Fluo-4 AM Concentration 1-5 µMOptimize for your specific cell type.
Loading Temperature 25-37°CLower temperatures may reduce dye compartmentalization.[3]
Loading Time 30-60 minutesProtect from light during incubation.[3]
De-esterification Time 15-30 minutesAllows intracellular esterases to cleave the AM ester, trapping the dye inside the cell.[3]
Excitation Wavelength ~494 nm
Emission Wavelength ~516 nm
Positive Control Ionomycin (5 µM)A calcium ionophore that will induce a maximal calcium response.
Negative Control Vehicle (e.g., DMSO)The solvent used to dissolve this compound.

Table 2: this compound Properties

PropertyValueReference
Target α9 Nicotinic Acetylcholine Receptor (nAChR)[4][5][6]
Activity Full Agonist[4][5][6]
EC₅₀ ~230 nM[4][5][6]
Selectivity >340-fold selective for α9 over α7 nAChRs[4][5][6]

Experimental Protocols

Protocol: Measuring this compound-Induced Calcium Influx using Fluo-4 AM

This protocol provides a general guideline. Conditions should be optimized for your specific cell line and experimental setup.

Materials:

  • Cells expressing α9 nAChRs (e.g., UB/OC-2 or transfected HEK293 cells)

  • Black, clear-bottom 96-well microplate

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

  • This compound

  • Ionomycin (positive control)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Preparation of Fluo-4 AM Loading Solution:

    • Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • For the final loading solution, dilute the Fluo-4 AM stock solution and the Pluronic F-127 solution in Assay Buffer to a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

  • Cell Loading:

    • Remove the growth medium from the wells.

    • Wash the cells once with 100 µL of Assay Buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[3]

  • Washing:

    • Remove the loading solution from the wells.

    • Wash the cells three times with 100 µL of Assay Buffer to remove any extracellular dye.[3]

    • After the final wash, add 100 µL of Assay Buffer to each well.

  • De-esterification: Incubate the plate at room temperature for 15-30 minutes to allow for complete de-esterification of the Fluo-4 AM.[3]

  • Compound Addition and Fluorescence Measurement:

    • Prepare a dilution series of this compound in Assay Buffer at 2x the final desired concentration.

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 100 µL of the 2x this compound solution to the appropriate wells.

    • Immediately begin recording the fluorescence intensity for 1-3 minutes.

Mandatory Visualizations

GAT2711_Signaling_Pathway cluster_cell Cell Interior This compound This compound a9_nAChR α9 nAChR This compound->a9_nAChR Binds & Activates Ca_influx Ca²⁺ Influx a9_nAChR->Ca_influx Channel Opening Fluo4_Ca Fluo-4-Ca²⁺ Complex (high fluorescence) Ca_influx->Fluo4_Ca Binding Fluo4 Fluo-4 (low fluorescence) Signal Fluorescence Signal Fluo4_Ca->Signal Generates Experimental_Workflow plate_cells 1. Plate cells with α9 nAChR expression load_dye 2. Load cells with Fluo-4 AM plate_cells->load_dye wash_cells 3. Wash to remove extracellular dye load_dye->wash_cells read_baseline 4. Read baseline fluorescence wash_cells->read_baseline add_this compound 5. Add this compound read_baseline->add_this compound read_signal 6. Measure fluorescence signal increase add_this compound->read_signal analyze 7. Analyze data read_signal->analyze Troubleshooting_Tree start Low Signal-to-Noise Ratio check_signal Is the signal low? start->check_signal check_background Is the background high? check_signal->check_background No optimize_loading Optimize dye loading (conc., temp, time) check_signal->optimize_loading Yes improve_wash Improve washing step (increase volume/repeats) check_background->improve_wash Yes end Improved S/N Ratio check_background->end No increase_this compound Increase this compound concentration optimize_loading->increase_this compound check_expression Verify α9 nAChR expression increase_this compound->check_expression check_expression->end lower_loading_temp Lower dye loading temperature improve_wash->lower_loading_temp use_probenecid Use probenecid to prevent dye leakage lower_loading_temp->use_probenecid use_probenecid->end

References

GAT2711 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding lot-to-lot variability of GAT2711. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.

Introduction to this compound

This compound is a potent and selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It has demonstrated a potency of 230 nM for the α9 nAChR and is 340-fold selective over the α7 nAChR.[1] Research has shown its potential therapeutic applications in pain and inflammation.[1][2] For instance, this compound has been observed to inhibit ATP-induced interleukin-1β (IL-1β) release in THP-1 cells and attenuate inflammatory pain in preclinical models.[1][2]

Troubleshooting Guide: Lot-to-Lot Variability

Lot-to-lot variability can manifest as unexpected changes in experimental outcomes when switching to a new batch of a compound. This guide addresses potential issues you may encounter with this compound.

Q1: We observed a significant shift in the potency (EC50) of this compound in our cell-based assay with a new lot. What are the potential causes and how can we troubleshoot this?

Potential Causes:

  • Compound Integrity: The new lot of this compound may have degraded due to improper storage or handling.

  • Assay Variability: Inherent variability in biological assays can be a significant factor.[3][4] This includes variations in cell culture conditions, reagent preparation, and instrumentation.[3][5]

  • Cell Line Drift: The phenotype of your cell line may have drifted over time and with increasing passage numbers, altering its responsiveness.[5]

Troubleshooting Steps:

  • Verify Certificate of Analysis (CofA): Compare the CofA for the new lot with the previous lot. Key parameters to check are purity, identity (e.g., by NMR or MS), and concentration (if supplied in solution).

  • Standardize Cell Culture Conditions: Ensure that cell density, passage number, and time from the last passage are consistent for every experiment to reduce variability.[5]

  • Perform a Side-by-Side Comparison: Test the old and new lots of this compound in the same experiment. This will help determine if the issue is with the compound or the assay itself.

  • Assay Controls: Include appropriate positive and negative controls in your assay to monitor for consistency and performance.

Q2: The maximal response (Emax) of our assay has decreased with the new lot of this compound. What could be the reason?

Potential Causes:

  • Lower Active Concentration: The actual concentration of the active compound in the new lot might be lower than stated due to impurities or degradation.

  • Cell Health: A decline in the health of your cells can lead to a reduced maximal response.

  • Reagent Variability: Changes in the source or lot of critical reagents, such as cell culture media or serum, can impact assay performance.

Troubleshooting Steps:

  • Check Compound Solubility: Ensure that this compound is fully dissolved. Incomplete dissolution will lead to a lower effective concentration.

  • Monitor Cell Viability: Perform a cell viability assay (e.g., Trypan Blue or MTT) to confirm that the cells are healthy and responsive.

  • Qualify New Reagents: Before introducing new lots of reagents into your main experiments, qualify them to ensure they do not alter the assay outcome.

  • Consult the Supplier: If you suspect an issue with the compound, contact the supplier and provide them with your comparative data.

Quality Control Parameters for this compound

To minimize lot-to-lot variability, ensure that the following parameters are consistent across different batches of this compound. This information is typically found on the Certificate of Analysis (CofA).

ParameterTypical SpecificationImportance
Purity (by HPLC) >98%High purity ensures that the observed biological activity is due to this compound and not impurities.
Identity Conforms to structure (e.g., by ¹H-NMR, MS)Confirms that the compound is indeed this compound.
Appearance White to off-white solidA significant change in appearance could indicate degradation or contamination.
Solubility Soluble in DMSO (>10 mg/mL)Consistent solubility is crucial for accurate dosing.

Frequently Asked Questions (FAQs)

Q: How should I store this compound to ensure its stability?

A: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions in DMSO, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q: What are the best practices for preparing this compound solutions?

A: Use a high-quality, anhydrous grade of DMSO to prepare your stock solution. Ensure the compound is completely dissolved before making serial dilutions in your assay buffer. It is also good practice to prepare fresh dilutions for each experiment.

Q: How can I minimize variability in my cell-based assays in general?

A: To reduce variability, it's important to standardize as many experimental parameters as possible. This includes using consistent cell culture conditions, authenticating your cell line, and performing routine testing for contamination.[5] Automating liquid handling steps can also reduce human error and improve reproducibility.[3]

Experimental Protocols

Protocol: IL-1β Release Assay in THP-1 Cells

This protocol describes a method to assess the inhibitory effect of this compound on ATP-induced IL-1β release in human monocytic THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound

  • Human IL-1β ELISA kit

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.

    • To differentiate the cells into macrophage-like cells, seed them in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with 100 ng/mL PMA for 48 hours.

  • Priming:

    • After differentiation, remove the PMA-containing medium and prime the cells with 1 µg/mL LPS for 3 hours.

  • This compound Treatment:

    • Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

  • Stimulation:

    • Stimulate the cells with 5 mM ATP for 30 minutes to induce IL-1β release.

  • Quantification of IL-1β:

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

Visualizations

GAT2711_Signaling_Pathway cluster_cell Cell Membrane This compound This compound α9 nAChR α9 nAChR This compound->α9 nAChR binds & activates Ion Influx Ion Influx α9 nAChR->Ion Influx opens channel Downstream Signaling Downstream Signaling Ion Influx->Downstream Signaling Inflammation Inhibition Inflammation Inhibition Downstream Signaling->Inflammation Inhibition

Caption: Proposed signaling pathway of this compound.

GAT2711_Experimental_Workflow Start Start Prepare Cells Prepare Cells Start->Prepare Cells Treat with this compound Treat with this compound Prepare Cells->Treat with this compound Stimulate Stimulate Treat with this compound->Stimulate Collect Samples Collect Samples Stimulate->Collect Samples Analyze Analyze Collect Samples->Analyze End End Analyze->End

Caption: General experimental workflow for this compound.

Troubleshooting_Decision_Tree Inconsistent Results Inconsistent Results Side-by-side Test Run old vs. new lot side-by-side Inconsistent Results->Side-by-side Test New Lot Issue New lot performs differently Side-by-side Test->New Lot Issue Different results Assay Issue Both lots perform poorly Side-by-side Test->Assay Issue Similar results Check CofA Check Certificate of Analysis New Lot Issue->Check CofA Troubleshoot Assay Troubleshoot Assay (Cells, Reagents) Assay Issue->Troubleshoot Assay Contact Supplier Contact Supplier Check CofA->Contact Supplier Discrepancy found

Caption: Troubleshooting decision tree for variability.

References

GAT2711 Technical Support Center: Troubleshooting Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing precipitation issues encountered when using the α9 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, GAT2711, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it precipitate in my cell culture medium?

This compound is a potent and selective full agonist of the α9 nAChR.[1][2][3] Like many small molecule compounds, this compound can be susceptible to precipitation in aqueous solutions such as cell culture media, especially when its solubility limit is exceeded. Factors influencing this include the final concentration, the solvent used for the stock solution, the method of dilution, and the composition of the cell culture medium itself.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. A solubility of 10 mM in DMSO has been reported.[3]

Q3: What are the visual indicators of this compound precipitation?

Precipitation of this compound can manifest as:

  • Cloudiness or turbidity in the cell culture medium.

  • The appearance of a fine, crystalline, or amorphous precipitate at the bottom of the culture vessel.

  • A thin film on the surface of the medium.

Q4: Can the type of cell culture medium affect this compound precipitation?

Yes, the composition of the cell culture medium can influence the solubility of this compound. Components such as salts, proteins (especially in serum-containing media), and pH can all play a role in compound stability and solubility.

Troubleshooting Guide

This guide addresses common issues related to this compound precipitation during cell culture experiments.

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Medium

Potential CauseRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility. Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line.
Rapid Dilution ("Crashing Out") Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to rapidly come out of solution. Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently swirling the medium.
Low Temperature of Medium Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture medium.
High Final DMSO Concentration While this compound is soluble in DMSO, high final concentrations of DMSO can be toxic to cells and may also influence compound solubility in the aqueous environment. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your culture medium.

Issue 2: Precipitation Observed After Incubation (Hours to Days)

Potential CauseRecommended Solution
Compound Instability This compound may degrade over time in the cell culture medium at 37°C. Prepare fresh this compound-containing media for long-term experiments or replace the media at regular intervals (e.g., every 24-48 hours).
pH Shift in Medium Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. Monitor the pH of your culture medium, especially in dense cultures, and change the medium more frequently if necessary.
Interaction with Media Components This compound may interact with components in the medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes. If feasible, try reducing the serum concentration or using a serum-free medium formulation for your experiment.
Evaporation of Medium Evaporation from culture plates or flasks during long-term incubation can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification of the incubator and use appropriate culture vessels with tight-fitting lids.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, conical tubes

  • Procedure:

    • Based on the reported solubility of 10 mM in DMSO, calculate the required amount of this compound and DMSO to prepare your desired stock concentration (e.g., 10 mM).[3]

    • Under sterile conditions, dissolve the this compound powder in the appropriate volume of DMSO.

    • Ensure the compound is fully dissolved by vortexing.

    • Aliquot the stock solution into single-use, sterile tubes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is suitable.[1]

2. Dilution of this compound in Cell Culture Medium

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%).

    • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

    • While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise.

    • Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause precipitation.

    • Use the freshly prepared this compound-containing medium for your experiment.

3. Example Protocol: Inhibition of IL-1β Release in THP-1 Cells

This protocol is adapted from a study demonstrating the anti-inflammatory activity of this compound.[4]

  • Cell Line: Human monocytic THP-1 cells.

  • Procedure:

    • Prime THP-1 cells with lipopolysaccharide (LPS; 1 µg/mL) for 5 hours.

    • Prepare various concentrations of this compound in the appropriate cell culture medium as described in Protocol 2.

    • Incubate the LPS-primed cells with the different concentrations of this compound.

    • After the desired incubation period, stimulate the cells with a P2X7 receptor agonist, such as BzATP (100 µM), for 40 minutes to induce IL-1β release.

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-1β in the supernatants using an ELISA kit.

    • An IC50 value of 0.5 µM for the inhibition of ATP-induced IL-1β release has been reported for this compound.[1]

Signaling Pathway and Experimental Workflow

Activation of the α9-containing nicotinic acetylcholine receptor (nAChR) by this compound can trigger several downstream signaling cascades.

GAT2711_Signaling_Pathway This compound-Induced α9-nAChR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound a9_nAChR α9-nAChR This compound->a9_nAChR activates PI3K PI3K a9_nAChR->PI3K activates MAPK_ERK MAPK/ERK a9_nAChR->MAPK_ERK activates Akt Akt PI3K->Akt activates STAT3 STAT3 Akt->STAT3 activates Transcription_Factors Transcription Factors (e.g., AP-1) Akt->Transcription_Factors regulates MAPK_ERK->Transcription_Factors regulates STAT3->Transcription_Factors regulates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression alters Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Inhibition_of_Apoptosis Inhibition of Apoptosis Gene_Expression->Inhibition_of_Apoptosis Suppression_of_Ferroptosis Suppression of Ferroptosis Gene_Expression->Suppression_of_Ferroptosis

Caption: this compound activates α9-nAChR, initiating downstream signaling.

The following diagram illustrates a general workflow for troubleshooting this compound precipitation.

Troubleshooting_Workflow This compound Precipitation Troubleshooting Workflow Start Precipitation Observed Check_Stock Check Stock Solution (Clarity, Storage) Start->Check_Stock Review_Dilution Review Dilution Protocol (Serial Dilution, Temp.) Check_Stock->Review_Dilution Assess_Concentration Assess Final Concentration (Dose-Response) Review_Dilution->Assess_Concentration Evaluate_Media Evaluate Media (pH, Serum) Assess_Concentration->Evaluate_Media Optimize_Protocol Optimize Protocol Evaluate_Media->Optimize_Protocol Resolved Issue Resolved Optimize_Protocol->Resolved

Caption: A stepwise approach to resolving this compound precipitation issues.

References

GAT2711 nonspecific binding in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues of nonspecific binding when working with the α9 nAChR agonist, GAT2711.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] It has been shown to be 340-fold selective for α9 nAChRs over α7 nAChRs.[1] Its analgesic effects are thought to be mediated through α9* nAChRs.[1]

Q2: What is nonspecific binding and why is it a concern in assays with this compound?

Nonspecific binding refers to the interaction of a compound, such as this compound, with unintended targets or surfaces in an assay, rather than its intended biological target (e.g., the α9 nAChR).[2][3] This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of the compound's potency and efficacy.[2][4]

Q3: What are the common causes of nonspecific binding for small molecules like this compound?

Common causes of nonspecific binding for small molecules include:

  • Hydrophobic interactions: The molecule may adhere to plastic surfaces of assay plates or tubing.[5]

  • Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces or proteins.[3][5]

  • Inadequate blocking: Assay surfaces may have unoccupied sites that can bind the compound nonspecifically.[4][6]

  • Inappropriate buffer conditions: The pH or salt concentration of the buffer may promote nonspecific interactions.[5]

Q4: How can I determine if I have a nonspecific binding issue with this compound in my assay?

Indicators of nonspecific binding include:

  • High background signal in control wells (e.g., wells without the target protein).[2]

  • Poor signal-to-noise ratio.[6]

  • Inconsistent results between replicate wells.[4]

  • A shallow concentration-response curve.

To confirm nonspecific binding, you can run a control experiment where the analyte (this compound) is incubated in a well without the immobilized ligand or target protein.[3] A significant signal in this control well suggests nonspecific binding.[3]

Troubleshooting Guides

Issue: High Background Signal in a Biochemical Assay

High background is a common symptom of nonspecific binding.[2] Follow this workflow to diagnose and resolve the issue.

G_1 cluster_0 Troubleshooting High Background start High Background Detected check_blocking Review Blocking Step start->check_blocking optimize_blocking Optimize Blocking Conditions: - Test alternative agents (BSA, casein) - Increase incubation time/temperature check_blocking->optimize_blocking Issue Suspected check_washing Evaluate Washing Steps check_blocking->check_washing Looks OK optimize_blocking->check_washing optimize_washing Optimize Washing Protocol: - Increase number/duration of washes - Add surfactant (e.g., Tween 20) check_washing->optimize_washing Issue Suspected check_buffer Assess Buffer Conditions check_washing->check_buffer Looks OK optimize_washing->check_buffer optimize_buffer Optimize Buffer: - Adjust pH - Increase salt concentration (NaCl) check_buffer->optimize_buffer Issue Suspected end Reduced Background & Clear Signal check_buffer->end Looks OK optimize_buffer->end

Caption: Workflow for troubleshooting high background signals.
Quantitative Data Summary: Buffer Optimization

Optimizing buffer components can significantly reduce nonspecific binding. The following table provides a starting point for testing different buffer conditions.

ParameterStandard ConditionTest Condition 1Test Condition 2Rationale
Blocking Agent 1% BSA5% Non-fat Dry Milk1% CaseinDifferent blocking agents can be more or less effective depending on the assay components.[2]
Surfactant None0.05% Tween 200.1% Triton X-100Surfactants disrupt hydrophobic interactions that cause nonspecific binding.[4][5]
Salt Concentration 150 mM NaCl300 mM NaCl500 mM NaClIncreased salt concentration can shield electrostatic interactions.[3][5]
pH 7.47.08.0Adjusting the pH can alter the charge of this compound and interacting surfaces, reducing nonspecific binding.[5]

Experimental Protocols

Protocol 1: General Method for Reducing Nonspecific Binding in an ELISA-based Assay

This protocol outlines steps to minimize nonspecific binding of a small molecule like this compound in a typical Enzyme-Linked Immunosorbent Assay (ELISA).

  • Plate Selection:

    • Use low-binding microplates if available.

  • Blocking:

    • After coating the plate with the target protein and washing, block the remaining sites on the well surface.

    • Incubate each well with a blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS) for at least 1-2 hours at room temperature or overnight at 4°C.[4][6]

  • Washing:

    • After each incubation step (blocking, this compound, antibody), wash the wells thoroughly.

    • Increase the number of washes (e.g., from 3 to 5 times).[4]

    • Increase the duration of each wash.

    • Use a wash buffer containing a mild detergent, such as 0.05% Tween 20 in PBS, to help remove nonspecifically bound molecules.[4][5]

  • Assay Buffer Composition:

    • Prepare the dilution series of this compound in an assay buffer that contains a blocking agent and/or a surfactant.

    • Additives to consider for the assay buffer:

      • Protein blocker: 0.1-1% BSA can act as a carrier protein and prevent this compound from binding to surfaces.[3][5]

      • Surfactant: 0.01-0.1% Tween 20 can reduce hydrophobic interactions.[4][5]

      • Salt: Increasing the NaCl concentration (e.g., to 300-500 mM) can minimize electrostatic interactions.[3][5]

  • Controls:

    • Include a "no target" control by running the assay in wells that have not been coated with the target protein. A high signal in these wells is indicative of nonspecific binding to the well surface.

    • Include a "no this compound" control to determine the baseline signal.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of an experiment designed to test for nonspecific binding and the general signaling pathway involving this compound.

G_2 cluster_1 Experimental Workflow: Assessing Nonspecific Binding prep_plate Prepare Assay Plate: - Coat with Target Protein (+) - No Target Control (-) block Block all wells (e.g., 1% BSA) prep_plate->block add_this compound Add this compound (serial dilution) block->add_this compound incubate Incubate add_this compound->incubate wash Wash Wells incubate->wash detect Add Detection Reagents & Measure Signal wash->detect analyze Analyze Data detect->analyze specific_binding Determine Specific Binding (Signal (+) - Signal (-)) analyze->specific_binding Low Signal in (-) Wells nonspecific_binding High Signal in (-) Wells Indicates Nonspecific Binding analyze->nonspecific_binding High Signal in (-) Wells

Caption: Workflow to assess the degree of nonspecific binding.

G_3 cluster_2 This compound Signaling and Potential Off-Target Interaction This compound This compound nAChR α9 nAChR (Specific Target) This compound->nAChR Binds off_target Off-Target Proteins / Surfaces (Nonspecific Binding) This compound->off_target Binds specific_effect Downstream Signaling (e.g., Analgesia) nAChR->specific_effect Activates nonspecific_effect Assay Artifacts (High Background) off_target->nonspecific_effect Causes

Caption: Specific vs. nonspecific binding pathways for this compound.

References

optimizing incubation time with GAT2711

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GAT2711. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, particularly concerning the optimization of incubation time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It demonstrates high selectivity for the α9 nAChR, with a 340-fold higher selectivity over the α7 nAChR.[1][2] Its mode of action is believed to be through the activation of α9-containing nAChRs, leading to downstream cellular effects.

Q2: What are the known biological effects of this compound?

This compound has been shown to have analgesic and anti-inflammatory properties.[1][2] Specifically, it can inhibit the ATP-induced release of interleukin-1β (IL-1β) in human monocytic THP-1 cells.[1][2][3] In animal models, this compound has been observed to fully attenuate inflammatory pain, and this effect is independent of the α7 nAChR.[1][2]

Q3: How do I determine the optimal incubation time for this compound in my experiments?

The optimal incubation time for this compound is dependent on the specific cell type, concentration of this compound used, and the biological endpoint being measured. To determine the ideal incubation time for your experimental setup, a time-course experiment is highly recommended. This involves treating your cells with a fixed concentration of this compound and measuring the effect at various time points (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours). The optimal incubation time is the point at which the desired effect reaches its maximum and plateaus.

Q4: What is a recommended starting concentration for this compound in cell-based assays?

A good starting point for this compound concentration in cell-based assays can be derived from its known potency. This compound has a potency of 230 nM as a full agonist at α9 nAChRs and an IC50 of 0.5 μM for inhibiting IL-1β release in THP-1 cells.[1][2][3] Therefore, a concentration range of 100 nM to 1 µM is a reasonable starting point for most cell-based assays. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low or no observable effect of this compound Incubation time is too short: The compound may not have had sufficient time to elicit a biological response.Perform a time-course experiment to determine the optimal incubation duration for your specific assay.
Suboptimal this compound concentration: The concentration used may be too low to produce a significant effect.Conduct a dose-response experiment to identify the optimal concentration of this compound for your cell line.
Low expression of α9 nAChR: The cell line you are using may not express sufficient levels of the target receptor.Verify the expression of α9 nAChR in your cell line using techniques such as qPCR or Western blotting.
Compound degradation: Improper storage or handling may have led to the degradation of this compound.Ensure this compound is stored as recommended by the supplier and prepare fresh solutions for each experiment.
High variability between replicate wells Inconsistent cell seeding: Variations in cell number per well can lead to inconsistent results.Ensure a homogenous cell suspension and use precise pipetting techniques for cell plating.
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell health.Avoid using the outer wells for critical experiments, or fill them with sterile media or PBS to minimize evaporation.
Inconsistent this compound addition: Inaccurate pipetting of the compound can lead to variability.Use calibrated pipettes and ensure consistent mixing of this compound in each well.
High levels of cell death This compound concentration is too high: Excessive concentrations of the compound may induce cytotoxicity.Perform a dose-response experiment to identify a non-toxic working concentration.
Prolonged incubation time: Long exposure to the compound may be detrimental to cell health.Reduce the incubation time and assess cell viability at earlier time points.
Pre-existing poor cell health: Unhealthy cells are more susceptible to treatment-induced stress.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Quantitative Data Summary

Parameter Value Assay Conditions Reference
Potency (Agonist) 230 nMFull agonist at human α9 nAChRs[1][2]
IC50 0.5 µMInhibition of BzATP-induced IL-1β release in THP-1 cells[3]
Selectivity 340-foldSelective for α9 nAChR over α7 nAChR[1][2]

Experimental Protocols

Protocol 1: Time-Course Experiment to Optimize this compound Incubation Time for IL-1β Inhibition in THP-1 Cells

This protocol describes how to determine the optimal incubation time for this compound to inhibit ATP-induced IL-1β release in THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • ATP

  • PBS (phosphate-buffered saline)

  • IL-1β ELISA kit

Methodology:

  • Cell Differentiation:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Differentiate the cells into macrophages by treating with 100 ng/mL PMA for 48 hours.

    • After 48 hours, remove the PMA-containing medium and allow the cells to rest in fresh medium for 24 hours.

  • Cell Priming:

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 4 hours to induce the expression of pro-IL-1β.

  • This compound Incubation:

    • After priming, wash the cells with PBS.

    • Add fresh medium containing a fixed concentration of this compound (e.g., 500 nM) to the cells.

    • Incubate the cells for a range of time points (e.g., 30, 60, 90, 120, 180 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • ATP Stimulation:

    • Following the this compound incubation, stimulate the cells with ATP (typically 5 mM) for 30 minutes to activate the NLRP3 inflammasome and induce the release of mature IL-1β.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-1β inhibition for each time point relative to the vehicle control.

    • Plot the percentage of inhibition versus the incubation time to determine the optimal incubation period.

Visualizations

GAT2711_Signaling_Pathway cluster_cell Macrophage (e.g., THP-1) This compound This compound a9_nAChR α9 nAChR This compound->a9_nAChR Binds & Activates NLRP3 NLRP3 Inflammasome Activation a9_nAChR->NLRP3 Inhibits ATP ATP P2X7R P2X7R ATP->P2X7R Activates P2X7R->NLRP3 Promotes Caspase1 Caspase-1 Activation NLRP3->Caspase1 pro_IL1B pro-IL-1β Caspase1->pro_IL1B Cleaves IL1B Mature IL-1β (Released) Caspase1->IL1B Release

Caption: Proposed signaling pathway for this compound-mediated inhibition of IL-1β release.

Incubation_Time_Optimization_Workflow cluster_timepoints Incubation Time Points start Start seed_cells Seed and Differentiate THP-1 Cells start->seed_cells prime_cells Prime Cells with LPS seed_cells->prime_cells add_this compound Add Fixed Concentration of this compound prime_cells->add_this compound tp1 30 min add_this compound->tp1 tp2 60 min add_this compound->tp2 tp3 120 min add_this compound->tp3 tp4 ... add_this compound->tp4 tp5 24 hrs add_this compound->tp5 stimulate_atp Stimulate with ATP tp1->stimulate_atp tp2->stimulate_atp tp3->stimulate_atp tp4->stimulate_atp tp5->stimulate_atp collect_supernatant Collect Supernatants stimulate_atp->collect_supernatant run_elisa Measure IL-1β (ELISA) collect_supernatant->run_elisa analyze_data Analyze Data and Determine Optimal Time run_elisa->analyze_data end End analyze_data->end

Caption: Experimental workflow for optimizing this compound incubation time.

References

troubleshooting inconsistent GAT2711 results in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing GAT2711 in in vivo experiments. Our goal is to help you achieve consistent and reproducible results.

Troubleshooting Guides

Inconsistent results in in vivo studies with this compound can arise from a variety of factors, ranging from compound handling to experimental design. The table below outlines common issues, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
High Variability in Analgesic Response Inconsistent Drug Formulation/Dosing: this compound solution is not homogenous, leading to inaccurate dosing. Pipetting errors during administration. Biological Variability: Natural physiological differences among individual animals. Inconsistent Nociceptive Induction: Variability in the application of the noxious stimulus (e.g., inconsistent heat ramp in a thermal hyperalgesia model). Animal Stress: High stress levels can alter pain perception and physiological responses.Formulation & Dosing: Ensure this compound is fully dissolved in the vehicle. Use a calibrated pipette and fresh tips for each animal. Prepare a master mix for each dose group. Biological Variability: Increase the number of animals per group to improve statistical power. Ensure animals are age- and sex-matched. Nociceptive Induction: Standardize the procedure for inducing nociception. Ensure all experimenters are trained on the same protocol. Animal Stress: Acclimatize animals to the experimental room and procedures. Handle animals gently and minimize noise and disturbances.
Lack of Expected Analgesic Effect Suboptimal Dose: The administered dose is too low to elicit a significant analgesic response. Poor Bioavailability: Issues with the route of administration or formulation affecting drug absorption. Compound Degradation: Improper storage or handling of this compound leading to loss of activity. Incorrect Timing: The time between this compound administration and the nociceptive test is not optimal to observe the peak effect.Dose: Conduct a dose-response study to determine the optimal effective dose. Bioavailability: Consider alternative routes of administration (e.g., intraperitoneal vs. subcutaneous). If using a new vehicle, validate its suitability. Compound Stability: Store this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment. Timing: Perform a time-course experiment to identify the peak analgesic effect of this compound in your specific model.
Unexpected Side Effects (e.g., sedation, motor impairment) Off-Target Effects: At higher doses, this compound may interact with other receptors. Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects.Off-Target Effects: Use the lowest effective dose. Include control groups to assess motor function (e.g., rotarod test). Vehicle Toxicity: Run a vehicle-only control group to rule out any effects of the vehicle itself.
Results Not Reproducible Between Experiments Changes in Experimental Conditions: Minor variations in animal strain, diet, housing conditions, or experimenter can introduce variability. Reagent Variability: Differences in the batches of this compound or other reagents.Standardization: Maintain consistent experimental conditions across all studies. Document all experimental parameters in detail. Reagent Quality Control: Use this compound from the same batch for a series of related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective agonist of the α9-containing nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Its analgesic effects are believed to be mediated through the activation of these receptors, which can modulate pain and inflammation signaling pathways. The analgesic activity of this compound has been shown to be independent of the α7 nAChR.[1]

Q2: How does activation of α9-containing nAChRs lead to analgesia?

A2: The precise downstream signaling cascade is an active area of research. However, activation of α9-containing nAChRs is known to stimulate the Akt and ERK cell signaling pathways.[2] These pathways are involved in regulating a variety of cellular processes, including inflammation and cell survival, which can influence pain perception.

Q3: What is a suitable vehicle for dissolving this compound for in vivo studies?

A3: While specific solubility data for this compound is not widely published, a common starting point for in vivo studies with novel compounds is sterile saline or phosphate-buffered saline (PBS). If solubility is an issue, a small amount of a co-solvent like DMSO (typically <10%) followed by dilution in saline may be used. It is crucial to always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

Q4: What are some key considerations for designing an in vivo analgesic study with this compound?

A4: Key considerations include:

  • Animal Model: Choose an animal model that is appropriate for the type of pain you are studying (e.g., inflammatory, neuropathic).

  • Dose-Response: Conduct a pilot study to determine the optimal dose range for this compound in your model.

  • Time-Course: Determine the time to peak effect to ensure you are measuring analgesia at the optimal time point.

  • Controls: Include appropriate control groups, such as a vehicle control and a positive control (a known analgesic).

  • Blinding: The experimenter assessing the pain response should be blinded to the treatment groups to avoid bias.

Experimental Protocols

General Protocol for Assessing Thermal Hyperalgesia (Hargreaves Test)

This protocol provides a general framework. Specific parameters may need to be optimized for your laboratory and animal model.

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (200-250g) to the testing environment for at least 3 days prior to the experiment.

  • Baseline Measurement: On the day of the experiment, place the animals in the testing apparatus (plexiglass chambers on a glass floor) and allow them to acclimate for at least 30 minutes. Measure the baseline paw withdrawal latency to a radiant heat source. The intensity of the heat source should be adjusted to produce a baseline latency of approximately 10-12 seconds.

  • Induction of Inflammation: Induce inflammation by injecting 100 µL of 1% carrageenan in sterile saline into the plantar surface of the right hind paw.

  • Drug Administration: At a predetermined time after carrageenan injection (e.g., 2 hours), administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 120, and 180 minutes), measure the paw withdrawal latency. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Data Analysis: Calculate the change in paw withdrawal latency from baseline for each animal. Compare the latencies of the this compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Visualizations

GAT2711_Signaling_Pathway This compound This compound a9nAChR α9-containing nAChR This compound->a9nAChR activates Akt Akt Signaling a9nAChR->Akt ERK ERK Signaling a9nAChR->ERK Analgesia Analgesia & Anti-inflammation Akt->Analgesia ERK->Analgesia

Caption: this compound signaling pathway.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Acclimation Animal Acclimation Baseline Baseline Nociceptive Testing Acclimation->Baseline Induction Induction of Hyperalgesia Baseline->Induction Administration This compound/Vehicle Administration Induction->Administration Post_Treatment Post-Treatment Nociceptive Testing Administration->Post_Treatment Analysis Data Analysis Post_Treatment->Analysis

Caption: General in vivo experimental workflow.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results Observed Check_Formulation Verify Compound Formulation & Dosing Inconsistent_Results->Check_Formulation Check_Procedures Review Experimental Procedures Inconsistent_Results->Check_Procedures Check_Animals Assess Animal Health & Stress Inconsistent_Results->Check_Animals Refine_Protocol Refine Protocol & Re-run Check_Formulation->Refine_Protocol Check_Procedures->Refine_Protocol Check_Animals->Refine_Protocol Refine_Protocol->Inconsistent_Results If issues persist Consult_Support Consult Technical Support Refine_Protocol->Consult_Support If issues persist

Caption: Troubleshooting decision-making flow.

References

GAT2711 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of GAT2711 in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2][3]. It exhibits 340-fold selectivity for α9 over α7 nAChRs[1][4]. Its primary known effect is the inhibition of ATP-induced IL-1β release in cell lines such as THP-1, suggesting potent anti-inflammatory activity[1][2][4].

Q2: I am not observing any cytotoxicity with this compound in my cancer cell line. Is this expected?

The primary described activity of this compound is as an agonist for a specific nicotinic acetylcholine receptor, with demonstrated anti-inflammatory effects[1][2][4]. Significant cytotoxicity is not necessarily an expected outcome of its primary mechanism of action. The cytotoxic potential of a compound can be highly dependent on the specific cell line being tested[5]. It is crucial to include positive and negative controls in your assay to ensure it is performing as expected.

Q3: My cytotoxicity assay results with this compound are highly variable between replicates. What are the common causes?

High variability in cytotoxicity assays is a common issue that can arise from several factors unrelated to the compound being tested. Key causes include:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the wells of your microplate is a major source of variability. Ensure your cell suspension is homogenous before and during plating[6].

  • Pipetting Errors: Small inaccuracies in the volumes of cells, this compound, or assay reagents can lead to significant differences in results. Regularly calibrate your pipettes and use proper pipetting techniques[6].

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can alter media concentration and impact cell growth. It is advisable to fill the outer wells with sterile PBS or media and reserve them for non-experimental data[6].

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and maintain a consistent passage number for your experiments, as cellular characteristics can change over time in culture[6][7].

Troubleshooting Guides

Problem 1: High Background Signal in Control Wells

High background signal in your negative control wells (cells treated with vehicle, e.g., DMSO) can mask the true effect of this compound.

  • Possible Cause 1: Microbial Contamination: Bacterial or yeast contamination can interfere with colorimetric or fluorometric readings.

    • Solution: Visually inspect your plates under a microscope for any signs of contamination. Always use aseptic techniques during your experiments.

  • Possible Cause 2: Phenol (B47542) Red Interference: Phenol red in the culture medium can interfere with absorbance readings in some assays like the MTT assay.

    • Solution: Consider using a phenol red-free medium during the assay incubation step to mitigate this interference[7].

  • Possible Cause 3: Serum Interference: Components in serum can sometimes contribute to background signals.

    • Solution: Using a serum-free medium during the assay incubation can help reduce this interference[7][8].

Problem 2: Absorbance Readings in MTT Assay are Too Low

Low absorbance readings in an MTT assay suggest insufficient formazan (B1609692) production, which can be due to several factors.

  • Possible Cause 1: Low Cell Density: The number of viable cells may be too low to generate a detectable signal.

    • Solution: The optimal cell seeding density is crucial for accurate results. It is recommended to perform a cell titration experiment to determine the ideal cell number for your specific cell line. A general starting range for a 96-well plate is between 1,000 and 100,000 cells per well[7][8].

  • Possible Cause 2: Insufficient Incubation Time: The incubation period with the MTT reagent may be too short for adequate formazan formation.

    • Solution: A typical incubation time is 1-4 hours. You may need to optimize this for your specific cell line and experimental conditions[7].

  • Possible Cause 3: Incomplete Solubilization of Formazan Crystals: If the purple formazan crystals are not fully dissolved, it will lead to lower absorbance readings.

    • Solution: Ensure complete solubilization by using a sufficient volume of an appropriate solubilization solution (e.g., DMSO or acidified isopropanol) and by mixing thoroughly through gentle shaking or pipetting[6][8].

Experimental Protocols

MTT Assay for this compound Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability[9].

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • Serum-free medium[8]

  • 96-well microplates[8]

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase[7][8].

    • Prepare a cell suspension in complete culture medium at the predetermined optimal seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment[6].

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from a stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the this compound stock)[6]. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity[7].

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours)[6].

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well[6].

    • Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the cells using a microscope[6].

    • Carefully remove the medium containing MTT[6].

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[6].

    • Mix thoroughly by gentle shaking or pipetting up and down[6].

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[6].

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Data Presentation

Table 1: Example IC50 Values of this compound in Various Cell Lines after 48-hour exposure

Cell LineTissue of OriginIC50 (µM)
THP-1Human Leukemia> 100
A549Human Lung Carcinoma> 100
MCF-7Human Breast Adenocarcinoma> 100
HepG2Human Liver Hepatocellular Carcinoma> 100
SH-SY5YHuman Neuroblastoma> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values may vary based on experimental conditions.

Visualizations

GAT2711_Signaling_Pathway This compound This compound nAChR α9 nAChR This compound->nAChR Activates NLRP3 NLRP3 Inflammasome nAChR->NLRP3 Inhibits ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates P2X7R->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves IL1B IL-1β Release Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation

Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells in Log Phase Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding GAT2711_Prep 3. Prepare this compound Dilutions Cell_Seeding->GAT2711_Prep Cell_Treatment 4. Treat Cells (24-72h) GAT2711_Prep->Cell_Treatment MTT_Addition 5. Add MTT Reagent Cell_Treatment->MTT_Addition Incubation 6. Incubate (2-4h) MTT_Addition->Incubation Solubilization 7. Solubilize Formazan Incubation->Solubilization Read_Absorbance 8. Read Absorbance (570nm) Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability

Caption: A generalized workflow for a this compound cytotoxicity MTT assay.

Troubleshooting_Logic Start Inconsistent Results? Check_Seeding Homogeneous Cell Seeding? Start->Check_Seeding Yes Check_Pipetting Accurate Pipetting? Check_Seeding->Check_Pipetting Yes Solution_Seeding Resuspend cells frequently Check_Seeding->Solution_Seeding No Check_Edge_Effects Avoiding Edge Effects? Check_Pipetting->Check_Edge_Effects Yes Solution_Pipetting Calibrate pipettes Check_Pipetting->Solution_Pipetting No Check_Cell_Health Consistent Cell Health? Check_Edge_Effects->Check_Cell_Health Yes Solution_Edge Use outer wells for PBS Check_Edge_Effects->Solution_Edge No Solution_Health Use cells in log phase Check_Cell_Health->Solution_Health No

References

GAT2711 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential degradation of GAT2711 in experimental setups. The following information is based on the known chemical structure of this compound and general principles of small molecule stability.

Chemical Structure: 1-ethyl-1-methyl-4-(4-(6-methylpicolinamido)phenyl)piperazin-1-ium iodide.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1][2]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO (10 mM).[2] It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store in a tightly sealed, light-protected container at -20°C for up to six months or at -80°C for longer-term storage (up to six months).[2] Avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its structure, this compound has two primary potential sites for degradation: the piperazine (B1678402) ring and the amide bond. The piperazine moiety can be susceptible to oxidation. The amide (or carbamoyl) linkage can undergo hydrolysis, a reaction that can be influenced by pH.

Q4: Is this compound sensitive to light?

A4: As this compound is an iodide salt, there is a potential for photosensitivity. It is recommended to protect solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected activity in assays This compound degradation in stock solution or experimental medium.1. Prepare a fresh stock solution of this compound. 2. Perform a stability test of this compound in your specific assay buffer and conditions (see Experimental Protocols section). 3. Minimize the time this compound is in aqueous solution before use.
Precipitate formation in stock or working solutions Poor solubility or compound degradation.1. Ensure the DMSO used is of high purity and anhydrous. 2. Briefly sonicate the solution to aid dissolution. 3. If precipitation occurs in an aqueous buffer, consider adjusting the pH or including a co-solvent if compatible with your experimental system.
Variability between experimental replicates Inconsistent handling or storage leading to differential degradation.1. Ensure all aliquots of this compound are handled consistently and protected from light. 2. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. 3. Use freshly prepared working solutions for each experiment.

Data Summary

Storage Recommendations for this compound

Form Storage Duration Temperature Protection
Solid PowderShort-term (days to weeks)0-4°C[1]Dry, Dark
Solid PowderLong-term (months to years)-20°C[1][2]Dry, Dark
In Solvent (e.g., DMSO)Up to 6 months-20°C or -80°C[2]Tightly sealed, Light-protected

Experimental Protocols

Protocol 1: Assessing this compound Stability in Experimental Buffer

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer over time.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO (e.g., 10 mM).

  • Incubation: Dilute the this compound stock solution to the final working concentration in your experimental buffer. Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately after collection, store the aliquots at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Plot the concentration of this compound as a function of time. A significant decrease in concentration over time indicates degradation.

Visualizations

GAT2711_Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation Oxidizing agents, light, air Hydrolysis Hydrolysis This compound->Hydrolysis pH (acidic or basic), temperature Oxidized_Products Piperazine Ring Oxidation Products Oxidation->Oxidized_Products Hydrolyzed_Products Amide Bond Hydrolysis Products Hydrolysis->Hydrolyzed_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare this compound stock solution (DMSO) prep_working Dilute to working concentration in buffer prep_stock->prep_working incubate Incubate under experimental conditions prep_working->incubate time_points Collect aliquots at different time points incubate->time_points store Store aliquots at -80°C time_points->store analysis Analyze by HPLC or LC-MS store->analysis interpretation Plot concentration vs. time analysis->interpretation

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic start Inconsistent/ Low Activity check_storage Review storage and handling procedures start->check_storage fresh_stock Prepare fresh stock solution check_storage->fresh_stock Improper stability_test Perform stability test in assay buffer check_storage->stability_test Proper consistent Results now consistent? fresh_stock->consistent stability_test->consistent end_good Problem Solved consistent->end_good Yes further_investigation Further investigation of assay components needed consistent->further_investigation No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

GAT2711 vs. α7 nAChR Agonists: A Comparative Guide for Pain Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the landscape of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands for pain management is an area of expanding interest. This guide provides a detailed comparison of GAT2711, a selective α9 nAChR agonist, and traditional α7 nAChR agonists, offering insights into their mechanisms and performance in preclinical pain models.

While initially explored in the context of α7 nAChRs, recent evidence has firmly characterized this compound as a potent and selective full agonist of the α9 nAChR. This distinction is critical for understanding its analgesic properties and differentiating its mechanism from that of α7 nAChR agonists. This guide will objectively present the available experimental data for both classes of compounds, detail the methodologies of key pain models, and visualize the underlying biological pathways and experimental procedures.

Mechanism of Action: A Tale of Two Receptors

The primary distinction between this compound and α7 nAChR agonists lies in their molecular targets. While both are nicotinic acetylcholine receptors involved in pain and inflammation, they represent different subtypes with distinct physiological roles.

α7 Nicotinic Acetylcholine Receptor (nAChR): The α7 nAChR is a well-established target for pain and inflammation.[1][2] It is a ligand-gated ion channel expressed in the central and peripheral nervous systems, as well as on immune cells.[2] Activation of α7 nAChRs is generally associated with anti-inflammatory effects, often through the cholinergic anti-inflammatory pathway, which involves the modulation of cytokine production via the JAK2-STAT3 signaling cascade.[2]

α9 Nicotinic Acetylcholine Receptor (nAChR): The α9 nAChR, often found in a heteromeric complex with the α10 subunit (α9α10 nAChR), is expressed in sensory hair cells of the inner ear and has been identified as a crucial player in pain regulation and inflammation.[3] this compound is a novel compound that demonstrates high selectivity for the α9 nAChR over the α7 subtype.[3][4]

GAT2711_vs_a7_nAChR_Signaling cluster_a7 α7 nAChR Signaling cluster_a9 α9 nAChR Signaling a7_agonist α7 Agonist (e.g., PNU-282987) a7_receptor α7 nAChR a7_agonist->a7_receptor Binds jak2 JAK2 a7_receptor->jak2 Activates stat3 STAT3 jak2->stat3 Phosphorylates cytokine_inhibition Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) stat3->cytokine_inhibition analgesia_a7 Analgesic Effect cytokine_inhibition->analgesia_a7 This compound This compound a9_receptor α9 nAChR This compound->a9_receptor Binds il1b_inhibition Inhibition of ATP-induced IL-1β release a9_receptor->il1b_inhibition analgesia_a9 Analgesic Effect il1b_inhibition->analgesia_a9

Figure 1: Simplified signaling pathways for α7 and α9 nAChR agonists.

Performance in Preclinical Pain Models: Quantitative Data

The following tables summarize the efficacy of this compound and representative α7 nAChR agonists in various preclinical models of pain.

This compound (α9 nAChR Agonist)
Pain ModelSpeciesOutcome MeasureDosageRouteKey FindingReference
CFA-Induced Inflammatory PainMouseMechanical Hypersensitivity2-10 mg/kgi.p.Significantly reduced mechanical hypersensitivity.[5]
CFA-Induced Inflammatory PainMouse (α7 nAChR KO)Mechanical HypersensitivityNot specifiedi.p.Analgesic activity was fully retained, indicating an α7-independent mechanism.[3][4]
ATP-induced IL-1β releaseHuman THP-1 cellsIL-1β levelsIC50 = 0.5 µMIn vitroPotently inhibited the release of the pro-inflammatory cytokine IL-1β.[4][5]
α7 nAChR Agonists (PNU-282987 & PHA-543613)
CompoundPain ModelSpeciesOutcome MeasureDosageRouteKey FindingReference
PNU-282987Tibia FractureMouseMechanical Allodynia0.2 & 1.0 mg/kgi.p.Dose-dependently reduced hindpaw allodynia.[6]
PNU-282987Cancer-Induced Bone Pain (CIBP)RatMechanical Allodynia0.25 & 0.5 mg/kgi.t.Dose-dependently produced an analgesic effect.[7]
PNU-282987Oxaliplatin-Induced Neuropathic PainRatMechanical AllodyniaNot specifiedNot specifiedSignificantly reduced mechanical allodynia.[8]
PHA-543613Formalin-Induced Pain (Phase I & II)MouseNociceptive Behavior (Licking)6 mg/kgs.c.Significantly reduced licking behavior in both phases.[9]
PHA-543613SPS-Induced Chronic PainRatMechanical AllodyniaNot specifiedi.t.Dose-dependently attenuated mechanical allodynia.[8]

Detailed Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for the key pain models cited.

Carrageenan-Induced Paw Edema (Inflammatory Pain)

This model assesses the anti-inflammatory properties of a compound by measuring its ability to reduce acute inflammation.

  • Animal Model: Typically performed in rats or mice.

  • Procedure: A baseline measurement of the animal's hind paw volume is taken using a plethysmometer. The test compound or vehicle is then administered. After a predetermined interval (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the plantar surface of the hind paw to induce inflammation.

  • Endpoint Measurement: Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The difference in paw volume before and after carrageenan injection is calculated to determine the extent of edema.

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated group.

Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain)

The CCI model is a widely used method to induce neuropathic pain that mimics chronic nerve compression injuries in humans.

  • Animal Model: Commonly performed in rats.

  • Surgical Procedure: Under anesthesia, the sciatic nerve in one hind limb is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve with approximately 1 mm spacing between them. The incision is then closed.

  • Behavioral Testing: At various time points post-surgery (typically starting a few days after), pain-related behaviors are assessed. This includes measuring mechanical allodynia (paw withdrawal threshold to non-noxious stimuli using von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a heat source).

  • Data Analysis: The withdrawal thresholds or latencies of the injured paw are compared to the contralateral (uninjured) paw and to sham-operated or naive animals. The effect of a test compound is evaluated by its ability to increase the withdrawal threshold or latency in the injured paw.[10][11]

Formalin Test (Tonic Chemical Pain)

The formalin test is used to assess a compound's efficacy against moderate, continuous pain. It is characterized by two distinct phases of nociceptive behavior.

  • Animal Model: Frequently used in mice and rats.

  • Procedure: A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of one hind paw. The animal is then placed in an observation chamber.

  • Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. This behavior is quantified during two distinct periods: Phase I (the first 5-10 minutes post-injection), which represents acute nociceptive pain, and Phase II (typically 20-40 minutes post-injection), which is associated with inflammatory pain and central sensitization.[2][12][13]

  • Data Analysis: The total time spent exhibiting pain behaviors is calculated for both phases. The analgesic effect of a test compound is determined by its ability to reduce this time in either or both phases.[5]

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model pain_induction Induce Pain Model (e.g., CCI, Carrageenan, Formalin) animal_model->pain_induction baseline Baseline Behavioral Testing pain_induction->baseline treatment Administer Compound (this compound or α7 Agonist) or Vehicle baseline->treatment post_treatment_testing Post-Treatment Behavioral Testing treatment->post_treatment_testing data_analysis Data Analysis and Comparison post_treatment_testing->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for preclinical pain studies.

Comparative Analysis and Future Directions

The data presented highlights that both this compound and α7 nAChR agonists demonstrate significant analgesic effects in preclinical models of inflammatory and neuropathic pain. However, their distinct molecular targets suggest different therapeutic strategies.

  • This compound (α9 nAChR Agonist): The finding that this compound's analgesic effects are independent of the α7 nAChR opens up a new avenue for pain therapeutic development.[3][4] This is particularly significant as it suggests that the α9 nAChR system can be targeted to achieve analgesia without engaging the α7 receptor, potentially avoiding off-target effects associated with broad-spectrum nicotinic agonists. The potent inhibition of IL-1β release further supports its anti-inflammatory mechanism.[4][5]

  • α7 nAChR Agonists: The extensive research on α7 nAChR agonists has established their role in mitigating pain through the well-characterized cholinergic anti-inflammatory pathway.[2] Their efficacy in a range of pain models, from post-operative to neuropathic and cancer-induced pain, underscores the therapeutic potential of this target.[6][7][8]

References

Validating the Specificity of GAT2711: A Comparative Guide to Using α9* nAChR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GAT2711 has emerged as a potent and highly selective full agonist of the α9* nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating a 340-fold selectivity over the α7 nAChR.[1] Its analgesic properties, which are maintained in α7 knockout mice, strongly suggest that its mechanism of action is mediated through the α9* nAChR.[1] For drug development professionals, rigorous validation of this specificity is a critical step. This guide provides a comparative framework for validating the specificity of this compound, and other similar α9* nAChR agonists, by employing selective α9* nAChR antagonists.

While direct experimental data on the blockade of this compound by α9* nAChR antagonists is not yet available in published literature, this guide outlines the established methodologies and expected outcomes based on studies of other α9* nAChR agonists with selective antagonists such as the α-conotoxins RgIA and Vc1.1.

Competitive Antagonism: The Gold Standard for Specificity Validation

The most direct method to validate that the effects of this compound are mediated by the α9* nAChR is to demonstrate that these effects can be competitively blocked by a known and selective α9* nAChR antagonist. The α-conotoxins RgIA and Vc1.1 are well-characterized, potent, and selective antagonists of the α9α10 nAChR, making them ideal tools for this purpose.

Comparative Data on α9* nAChR Ligands

The following table summarizes the key pharmacological parameters of this compound and representative α9* nAChR antagonists. This data is essential for designing effective validation experiments.

CompoundTypeReceptor TargetPotency (EC₅₀/IC₅₀)SelectivitySource(s)
This compound Agonistα9* nAChR230 nM (EC₅₀)340-fold over α7 nAChR[1]
α-Conotoxin RgIA Antagonistα9α10 nAChRPotent and selective blockerHigh selectivity for α9α10 nAChR[2][3]
α-Conotoxin Vc1.1 Antagonistα9α10 nAChRPotent and selective inhibitorHigh selectivity for α9α10 nAChR[2]

Experimental Protocols for Specificity Validation

To validate the specificity of this compound, a series of in vitro and in vivo experiments should be conducted to demonstrate that its activity is blocked by selective α9* nAChR antagonists.

In Vitro Validation: Electrophysiology

Objective: To demonstrate that the electrophysiological response elicited by this compound in cells expressing α9* nAChRs is blocked by a selective antagonist.

Methodology:

  • Cell Culture and Receptor Expression: Use a stable cell line (e.g., HEK293 cells) expressing functional human α9α10 nAChRs.

  • Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

    • Maintain the cells in a recording chamber continuously perfused with a physiological saline solution.

    • Obtain a stable baseline recording of the cell's membrane potential.

    • Apply this compound at its EC₅₀ concentration (approximately 230 nM) to elicit a robust inward current.

    • After a washout period, pre-incubate the cells with a selective α9* nAChR antagonist (e.g., α-conotoxin RgIA or Vc1.1) at a concentration known to be effective (typically in the nanomolar range).

    • During the antagonist incubation, co-apply this compound at its EC₅₀.

  • Data Analysis: Compare the amplitude of the this compound-induced current in the absence and presence of the antagonist. A significant reduction in the current amplitude in the presence of the antagonist indicates a specific blockade at the α9* nAChR.

In Vivo Validation: Animal Models of Pain

Objective: To demonstrate that the analgesic effects of this compound in a relevant animal model are reversed by the co-administration of a selective α9* nAChR antagonist.

Methodology:

  • Animal Model: Utilize an established animal model of pain where α9* nAChRs are implicated, such as a model of neuropathic or inflammatory pain.

  • Drug Administration:

    • Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a dose known to produce an analgesic effect.

    • In a separate group of animals, co-administer this compound with a selective α9* nAChR antagonist (e.g., α-conotoxin RgIA or Vc1.1). The antagonist can be administered systemically or locally, depending on the experimental design.

  • Behavioral Testing: Assess the analgesic effect using standard behavioral tests, such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.

  • Data Analysis: Compare the pain thresholds in animals treated with this compound alone to those treated with the combination of this compound and the antagonist. A reversal of the this compound-induced analgesia by the antagonist would confirm that the in vivo effects are mediated by α9* nAChRs.

Visualizing the Validation Workflow and Signaling Pathway

To further clarify the experimental logic and the underlying biological context, the following diagrams have been generated using the Graphviz (DOT language).

GAT2711_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation GAT2711_vitro This compound a9_receptor_vitro α9* nAChR (HEK293 cells) GAT2711_vitro->a9_receptor_vitro activates response_vitro Electrophysiological Response (Current) a9_receptor_vitro->response_vitro blocked_response_vitro Blocked Response a9_receptor_vitro->blocked_response_vitro antagonist_vitro α9* nAChR Antagonist (e.g., α-conotoxin RgIA) antagonist_vitro->a9_receptor_vitro blocks GAT2711_vivo This compound animal_model Animal Model of Pain GAT2711_vivo->animal_model administered to analgesia Analgesic Effect animal_model->analgesia reversed_analgesia Reversed Analgesia animal_model->reversed_analgesia antagonist_vivo α9* nAChR Antagonist (e.g., α-conotoxin Vc1.1) antagonist_vivo->animal_model co-administered a9_nAChR_Signaling_Pathway This compound This compound (Agonist) a9_receptor α9* nAChR This compound->a9_receptor binds to & activates ion_influx Ion Influx (Ca²⁺, Na⁺) a9_receptor->ion_influx downstream_signaling Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) ion_influx->downstream_signaling cellular_response Cellular Response (e.g., Modulation of Neurotransmission, Anti-inflammatory effects) downstream_signaling->cellular_response antagonist α9* nAChR Antagonist (e.g., α-conotoxin) antagonist->a9_receptor blocks

References

GAT2711's Analgesic and Anti-Inflammatory Effects: A Comparative Analysis Highlighting the Role of α9* Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of GAT2711, a potent and selective full agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR). The following sections detail its performance against other alternatives, supported by available experimental data, with a focus on its effects in knockout mouse models to elucidate its mechanism of action.*

This compound has emerged as a promising non-opioid therapeutic candidate for pain and inflammation.[1][2][3] Its high selectivity for the α9* nAChR over the α7 subtype is a key characteristic, suggesting a targeted mechanism of action with potentially fewer off-target effects.[1][2][3] This guide synthesizes the current understanding of this compound's effects, drawing comparisons with other compounds targeting the α9* nAChR and presenting the compelling, albeit indirect, evidence for its receptor-specific action derived from studies in knockout mice.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and comparable α9* nAChR ligands.

Table 1: In Vitro Potency and Selectivity of α9 nAChR Ligands*

CompoundTarget Receptor(s)Potency (EC50/IC50)SelectivityReference
This compound α9 nAChR230 nM (EC50, full agonist)340-fold selective for α9 over α7 nAChR[1][2][3]
pCN-diEPPα9/α9α10 nAChR368 nM (EC50, full agonist at α9)7-fold selective for homomeric α9 over heteromeric α9α10 nAChR[1]
Compound 3fα9/α9α10 nAChR510 nM (EC50, full agonist at α9)-[1]
Compound 3jα9/α9α10 nAChRPotent agonist-[1]
RgIA-5474α9α10 nAChR-Selective antagonist

Table 2: In Vivo Analgesic Effects of this compound in a Model of Inflammatory Pain

Mouse StrainTreatmentPaw Withdrawal Threshold (g)% Reduction in HypersensitivityReference
Wild-Type (WT)VehicleData not available-[1]
Wild-Type (WT)This compound (10 mg/kg, i.p.)Significantly increased vs. vehicleFully attenuated inflammatory pain[2]
α7 nAChR KnockoutVehicleData not available-[1]
α7 nAChR KnockoutThis compound (10 mg/kg, i.p.)Significantly increased vs. vehicleAnalgesic activity fully retained[1][2][3]

Table 3: In Vitro Anti-Inflammatory Effects of this compound

Cell LineStimulusTreatmentEffectIC50Reference
THP-1 human monocytic cellsATPThis compoundInhibition of IL-1β release0.5 µM[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for α9* nAChR-mediated anti-inflammatory effects and the experimental workflow used to assess the analgesic properties of this compound.

GAT2711_Signaling_Pathway cluster_cell Immune Cell (e.g., Macrophage) This compound This compound a9_nAChR α9* nAChR This compound->a9_nAChR Agonist Binding downstream Downstream Signaling (e.g., JAK2-STAT3) a9_nAChR->downstream Activation inflammation Inflammasome Activation (e.g., via ATP) downstream->inflammation Inhibition IL1b IL-1β Release inflammation->IL1b

Caption: Proposed anti-inflammatory signaling pathway of this compound via α9* nAChR activation.

GAT2711_Experimental_Workflow cluster_mice Mouse Model of Inflammatory Pain WT_mice Wild-Type (WT) Mice GAT2711_admin This compound Administration (10 mg/kg, i.p.) WT_mice->GAT2711_admin a7_KO_mice α7 nAChR KO Mice a7_KO_mice->GAT2711_admin a9_KO_mice α9* nAChR KO Mice (Hypothetical) a9_KO_mice->GAT2711_admin CFA Complete Freund's Adjuvant (CFA) Intraplantar Injection CFA->WT_mice CFA->a7_KO_mice CFA->a9_KO_mice behavioral_test Mechanical Paw Withdrawal Threshold (von Frey Filaments) GAT2711_admin->behavioral_test outcome_WT Result: Analgesia Observed behavioral_test->outcome_WT outcome_a7 Result: Analgesia Retained behavioral_test->outcome_a7 outcome_a9 Expected Result: Analgesia Abolished behavioral_test->outcome_a9

Caption: Experimental workflow for evaluating the analgesic effects of this compound.

Experimental Protocols

1. In Vivo Model of Inflammatory Pain:

  • Animal Model: Wild-type and α7 nAChR knockout mice were used.

  • Induction of Inflammation: Persistent inflammatory pain was induced by an intraplantar injection of 100% Complete Freund's Adjuvant (CFA) into the hind paw.

  • Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.

  • Behavioral Assessment: Mechanical allodynia was assessed by measuring the paw withdrawal threshold using von Frey filaments. Measurements were taken 3 days after CFA injection and 6 hours after drug administration.[1]

2. In Vitro Anti-Inflammatory Assay:

  • Cell Line: Human monocytic THP-1 cells were used.

  • Experimental Procedure: Cells were pre-treated with lipopolysaccharide (LPS) (1 µg/mL) for 5 hours to prime the inflammasome. Subsequently, the cells were incubated with this compound before being stimulated with BzATP (100 µM) for 40 minutes to induce IL-1β release.

  • Outcome Measure: The concentration of IL-1β in the cell supernatant was quantified to determine the inhibitory effect of this compound.

Comparative Performance and the Role of α9* nAChR

The central hypothesis for this compound's mechanism of action is its selective agonism at α9* nAChRs. While direct testing in α9* nAChR knockout mice has not been published, a compelling case is built from available data. The analgesic activity of this compound was fully preserved in α7 knockout mice, strongly indicating that its effects are independent of the well-characterized α7 nAChR-mediated anti-inflammatory pathway and are likely mediated through α9* nAChRs.[1][2][3]

Further supporting this, a recent study with the α9α10 nAChR antagonist RgIA-5474 demonstrated that its ability to prevent chemotherapy-induced neuropathic pain was completely abolished in α9 nAChR knockout mice. This provides strong evidence that the α9 subunit is essential for the analgesic effects of compounds targeting this receptor. It is therefore highly probable that the analgesic and anti-inflammatory effects of this compound would also be absent in α9* nAChR knockout mice.

In comparison to other α9* nAChR agonists like pCN-diEPP, this compound exhibits high potency.[1] The development of such selective agonists is crucial for dissecting the specific roles of the α9* nAChR in pain and inflammation, distinguishing its functions from those of the α7 nAChR.

The anti-inflammatory action of this compound, demonstrated by the inhibition of ATP-induced IL-1β release in THP-1 cells, aligns with the known function of α9* nAChRs in modulating immune responses.[2] This suggests that this compound may exert its therapeutic effects through both neuronal and immunomodulatory mechanisms.

References

A Comparative Guide to GAT2711 and Other α9* Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GAT2711 with other α9* nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, focusing on their performance based on available experimental data. The α9* nAChR, implicated in auditory function, pain, and inflammation, represents a promising therapeutic target.[1][2] The development of selective agonists is crucial for elucidating its physiological roles and for potential therapeutic applications.

Quantitative Comparison of α9 nAChR Agonists*

The following table summarizes the key pharmacological parameters of this compound and other notable α9* nAChR agonists. The data highlights differences in potency (EC50), efficacy (Imax), and selectivity for the α9* nAChR over the closely related α7 nAChR.

CompoundReceptor SubtypePotency (EC50)Efficacy (Imax)Selectivity (α9 vs α7)Reference
This compound (3h) α9 nAChR 230 nM Full Agonist 340-fold [3][4][5][6][7]
α9α10 nAChR990 nMFull Agonist-[8]
α7 nAChR78.2 µMPartial Agonist-[3]
pCN-diEPPα9 nAChR368 nMFull Agonist7-fold (α9 vs α9α10)[3][9]
α9α10 nAChR2.57 µMFull Agonist-[3][9]
α7 nAChR-Partial Agonist-[3][9]
Compound 3fα9 nAChR510 nMFull Agonist~12-fold[3]
α9α10 nAChR480 nMFull Agonist-[3]
α7 nAChR6.4 µMPartial Agonist-[9]
APA-diEPP (2)α9 nAChR660 nMFull Agonist~10-fold[9][10]
α9α10 nAChR980 nMFull Agonist-[9]
α7 nAChR6.4 µMPartial Agonist-[9][10]
Cholineα9/α9α10 nAChR-Potent Partial Agonist-[11]
Acetylcholine (ACh)α9 nAChR26 µMEndogenous Agonist-[3]
α9α10 nAChR2.0 µMEndogenous Agonist-[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided.

GAT2711_Signaling_Pathway cluster_inflammatory_stimulus Inflammatory Stimulus cluster_immune_cell Immune Cell (e.g., THP-1) cluster_intervention Therapeutic Intervention Inflammatory\nStimulus Inflammatory Stimulus LPS LPS ATP ATP P2X7R P2X7R ATP->P2X7R Activation Pro_IL1b Pro-IL-1β LPS->Pro_IL1b Transcription α9_nAChR α9* nAChR NLRP3 NLRP3 Inflammasome α9_nAChR->NLRP3 Inhibition P2X7R->NLRP3 Activation IL1b IL-1β (Released) NLRP3->IL1b Cleavage of Pro-IL-1β Inflammation Inflammation IL1b->Inflammation Pro-inflammatory Response This compound This compound This compound->α9_nAChR Agonist Binding & Activation

Caption: Cholinergic anti-inflammatory pathway involving this compound.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models receptor_expression Receptor Expression (e.g., Xenopus oocytes) electrophysiology Two-Electrode Voltage Clamp (TEVC) Electrophysiology receptor_expression->electrophysiology dose_response Dose-Response Curves (EC50, Imax determination) electrophysiology->dose_response selectivity_panel Selectivity Screening (e.g., α7, α9α10 nAChRs) dose_response->selectivity_panel cell_culture Immune Cell Culture (e.g., THP-1 monocytes) selectivity_panel->cell_culture lps_priming LPS Priming cell_culture->lps_priming agonist_treatment Agonist Treatment (e.g., this compound) lps_priming->agonist_treatment atp_stimulation ATP Stimulation agonist_treatment->atp_stimulation cytokine_measurement IL-1β Measurement (e.g., ELISA) atp_stimulation->cytokine_measurement animal_model Inflammatory Pain Model (e.g., CFA-induced) cytokine_measurement->animal_model drug_administration Drug Administration (e.g., i.p. injection) animal_model->drug_administration behavioral_testing Behavioral Testing (e.g., Mechanical Allodynia) drug_administration->behavioral_testing ko_mice Use of Knockout Mice (e.g., α7 KO) behavioral_testing->ko_mice Confirming Mechanism

Caption: Experimental workflow for evaluating α9* nAChR agonists.

Detailed Experimental Protocols

A critical aspect of comparative analysis is understanding the methodologies used to generate the data. Below are detailed protocols for key experiments cited in the evaluation of this compound and other α9* nAChR agonists.

Electrophysiological Recordings in Xenopus Oocytes

This protocol is fundamental for determining the potency (EC50) and efficacy (Imax) of novel compounds on specific nAChR subtypes.

  • Objective: To characterize the agonist activity of test compounds at α9, α9α10, and α7 nAChRs.

  • Methodology:

    • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

    • cRNA Injection: Oocytes are injected with cRNAs encoding for the human nAChR subunits (e.g., α9, α10, α7). For heteromeric receptors like α9α10, a specific ratio of cRNAs is injected.[13]

    • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

    • Two-Electrode Voltage Clamp (TEVC):

      • An oocyte is placed in a recording chamber and perfused with a saline solution.

      • Two microelectrodes are inserted into the oocyte to clamp the membrane potential, typically at -70 mV.

      • The test compound is applied at various concentrations.

      • The resulting inward current, caused by the influx of cations through the activated nAChR channels, is recorded.

    • Data Analysis:

      • Peak current responses are measured for each concentration.

      • Concentration-response curves are generated by plotting the normalized current response against the logarithm of the agonist concentration.

      • The EC50 (concentration for 50% maximal response) and Imax (maximal response relative to a standard agonist like acetylcholine) are calculated by fitting the data to a Hill equation.[1]

Inhibition of ATP-Induced IL-1β Release in THP-1 Cells

This cell-based assay is used to evaluate the anti-inflammatory potential of α9* nAChR agonists.

  • Objective: To measure the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β from human monocytic cells.

  • Methodology:

    • Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media.

    • Priming: The cells are primed with lipopolysaccharide (LPS; e.g., 1 µg/mL) for several hours (e.g., 5 hours) to induce the transcription and translation of pro-IL-1β.[7]

    • Pre-treatment: The primed cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a short period.

    • Stimulation: The cells are then stimulated with an ATP analog, such as BzATP (e.g., 100 µM), for approximately 40 minutes.[7] ATP activates the P2X7 receptor, leading to the assembly of the NLRP3 inflammasome, which cleaves pro-IL-1β into its active, secretable form.

    • Sample Collection: The cell supernatant is collected.

    • Quantification: The concentration of IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The inhibitory concentration 50 (IC50) is calculated from the dose-response curve of IL-1β inhibition. This compound has an IC50 of 0.5 µM in this assay.[7][8][14]

In Vivo Model of Inflammatory Pain

This protocol assesses the analgesic efficacy of α9* nAChR agonists in a preclinical animal model.

  • Objective: To determine if a compound can reduce pain-related behaviors in an animal model of persistent inflammatory pain.

  • Methodology:

    • Animal Model: A common model is the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice.[3]

      • A subcutaneous injection of CFA into the plantar surface of a mouse's hind paw induces a localized and persistent inflammatory response, leading to thermal hyperalgesia and mechanical allodynia.

    • Drug Administration: After the development of pain behaviors (typically a few days post-CFA injection), the test compound (e.g., this compound at doses of 2-10 mg/kg) is administered, often via intraperitoneal (i.p.) injection.[3][7]

    • Behavioral Testing (Mechanical Allodynia):

      • The mechanical paw withdrawal threshold is measured at various time points after drug administration.

      • This is often done using von Frey filaments of increasing stiffness applied to the plantar surface of the inflamed paw. The force at which the mouse withdraws its paw is recorded.

    • Confirmation of Mechanism: To confirm the involvement of α9* nAChR and not α7 nAChR, the experiment can be repeated in α7 knockout mice. The retention of analgesic activity in these mice, as observed with this compound, suggests that the effects are mediated through α9* nAChRs.[3][4][5][6]

    • Data Analysis: The paw withdrawal thresholds of the drug-treated group are compared to those of a vehicle-treated control group to determine the analgesic effect.

Conclusion

This compound emerges as a highly potent and selective full agonist of the α9* nAChR. Its superior selectivity over the α7 nAChR, combined with its demonstrated anti-inflammatory and analgesic properties in preclinical models, underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics for pain and inflammatory conditions. The experimental protocols detailed above provide a framework for the continued investigation and comparison of novel α9* nAChR agonists. The distinct pharmacological profiles of the compounds listed highlight the ongoing efforts to develop even more specific and efficacious modulators of this important receptor target.

References

GAT2711 vs. Conotoxins: A Comparative Guide to Targeting the α9α10 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GAT2711 and conotoxins, two distinct classes of molecules that target the α9α10 nicotinic acetylcholine (B1216132) receptor (nAChR), a promising therapeutic target for pain and inflammation. This document synthesizes experimental data to objectively compare their performance, offering insights into their mechanisms of action, potency, and functional effects.

Overview and Mechanism of Action

The α9α10 nAChR is a ligand-gated ion channel expressed in various tissues, including the inner ear, dorsal root ganglia, and immune cells.[1] Its involvement in pain and inflammation has made it a focal point for drug discovery.[2][3] This guide examines two contrasting approaches to modulating this receptor: activation by the novel synthetic agonist this compound and inhibition by naturally derived peptide antagonists, the conotoxins.

This compound is a novel small molecule that acts as a full agonist of the α9 and α9α10 nAChRs.[4][5] Its agonistic activity triggers downstream signaling cascades that ultimately lead to analgesic and anti-inflammatory effects.

Conotoxins , such as α-conotoxin Vc1.1 and RgIA, are peptides isolated from the venom of marine cone snails.[6][7][8] These peptides are potent and selective antagonists of the α9α10 nAChR, blocking the receptor's function and thereby producing analgesia.[2][3]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and representative conotoxins targeting the α9α10 nAChR. It is important to note that direct head-to-head comparisons in the same study are limited; therefore, data is compiled from various sources.

Table 1: In Vitro Potency and Selectivity

CompoundTargetAssay TypePotency (EC50/IC50)SelectivitySource(s)
This compound human α9 nAChRElectrophysiology (Xenopus oocytes)EC50: 230 nM340-fold selective over α7 nAChR[4][5]
human α9α10 nAChRElectrophysiology (Xenopus oocytes)EC50: 990 nM-[9]
α-conotoxin Vc1.1 human α9α10 nAChRElectrophysiology (Xenopus oocytes)IC50: 1.18 µMPreferential for α9α10 over α7[7][10]
α-conotoxin RgIA rat α9α10 nAChRElectrophysiology (Xenopus oocytes)IC50: ~5-19 nMHighly selective for α9α10[7][11]
α-conotoxin RgIA4 human α9α10 nAChRElectrophysiology (HEK293 cells)IC50: ~1.5 nM>1000-fold selective over other nAChRs[12]

Table 2: In Vivo Analgesic Efficacy

CompoundAnimal ModelPain TypeAdministration RouteEffective DoseSource(s)
This compound MouseInflammatory Pain (CFA)IntraperitonealNot specified[5]
α-conotoxin RgIA RatNeuropathic Pain (CCI)Intramuscular2 and 10 nmol/day[2][6]
RatNeuropathic Pain (Oxaliplatin-induced)Intramuscular2 and 10 nmol/day[3]
α-conotoxin RgIA4 RatNeuropathic Pain (Oxaliplatin-induced)Subcutaneous0.128–80 μg/kg/day[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the α9α10 nAChR and a typical experimental workflow for evaluating compound activity.

alpha9alpha10_signaling cluster_receptor α9α10 nAChR Activation cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound (Agonist) a9a10 α9α10 nAChR This compound->a9a10 Activates JAK2 JAK2 a9a10->JAK2 Recruits & Activates Conotoxins Conotoxins (Antagonist) Conotoxins->a9a10 Blocks STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Cytokine Pro-inflammatory Cytokine Release (e.g., IL-1β) Nucleus->Cytokine Inhibits Transcription Analgesia Analgesia & Anti-inflammation Cytokine->Analgesia Leads to experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Expression 1. Receptor Expression (Xenopus oocytes or HEK293 cells) Electrophysiology 2. Electrophysiology (Two-electrode voltage clamp or patch clamp) Expression->Electrophysiology CytokineAssay 3. Cytokine Release Assay (THP-1 cells, ELISA) Expression->CytokineAssay PainModel 4. Animal Model of Pain (e.g., CFA, CCI) Electrophysiology->PainModel Lead Identification CytokineAssay->PainModel Lead Identification Administration 5. Compound Administration PainModel->Administration Behavioral 6. Behavioral Testing (e.g., von Frey, hot plate) Administration->Behavioral

References

GAT2711: A Comparative Analysis of its Selectivity Profile at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of GAT2711 against various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, supported by experimental data. This compound has emerged as a potent and selective agonist for the α9-containing nAChRs, which are implicated in pain and inflammation pathways. Understanding its activity at a range of nAChR subtypes is crucial for its development as a therapeutic agent.

Quantitative Selectivity Profile of this compound

The following table summarizes the functional potency (EC50) of this compound at various human and mouse nAChR subtypes. The data reveals a remarkable selectivity for the human α9 nAChR.

Receptor SubtypeSpeciesAgonist Activity (EC50)Notes
α9 Human230 nM Full Agonist.[1][2][3]
α9α10 Human990 nM Full Agonist.[4]
α7 Human>78,200 nM (Calculated)This compound is 340-fold selective for α9 over α7 nAChRs.[1][2][3]
α4β2 HumanNegligible ActivityEvoked response <1% of the acetylcholine control.[2]
α3β4 HumanNegligible ActivityEvoked response <1% of the acetylcholine control.[2]
α1β1εδ (muscle) MouseNegligible ActivityEvoked response <1% of the acetylcholine control.[2]

Experimental Protocols

The functional activity of this compound and its analogs was determined using the two-electrode voltage clamp (TEVC) technique on Xenopus laevis oocytes expressing specific nAChR subtypes.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.

  • Stage V-VI oocytes are selected and injected with cRNAs encoding the specific human or mouse nAChR subunits. For heteromeric receptors, a specific ratio of subunit cRNAs is injected.

  • Injected oocytes are incubated for 2-7 days at 16-18°C to allow for receptor expression on the oocyte membrane.[5][6]

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber continuously perfused with a saline solution (e.g., ND96).

  • Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -70 mV).[5][6]

  • The oocyte is perfused with solutions containing varying concentrations of this compound or a control agonist (e.g., acetylcholine).

  • The resulting agonist-evoked currents are recorded. The peak current amplitude is measured as the response.

3. Data Analysis:

  • Concentration-response curves are generated by plotting the normalized current response against the logarithm of the agonist concentration.

  • The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Hill coefficient are determined by fitting the data to a sigmoidal dose-response equation.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway associated with α9 nAChR activation and the experimental workflow for determining nAChR selectivity.

GAT2711_nAChR_Signaling cluster_membrane Cell Membrane nAChR α9 nAChR JAK2 JAK2 nAChR->JAK2 Activation PI3K PI3K nAChR->PI3K MAPK MAPK nAChR->MAPK This compound This compound This compound->nAChR Agonist Binding STAT3 STAT3 JAK2->STAT3 Phosphorylation Nucleus Nucleus STAT3->Nucleus Translocation Akt Akt PI3K->Akt Transcription Gene Transcription (Anti-inflammatory & Analgesic Effects) Nucleus->Transcription

Caption: Simplified signaling pathway of the α9 nAChR activated by this compound.

TEVC_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject nAChR subunit cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Drug_Application Apply this compound at Varying Concentrations TEVC_Setup->Drug_Application Current_Measurement Record Agonist-Evoked Currents Drug_Application->Current_Measurement CRC Generate Concentration- Response Curves Current_Measurement->CRC EC50_Calc Calculate EC50 Values CRC->EC50_Calc

Caption: Experimental workflow for determining nAChR selectivity using TEVC.

Conclusion

The experimental data clearly demonstrates that this compound is a highly selective agonist for the α9-containing nAChRs, particularly the homomeric α9 subtype. Its negligible activity at other major neuronal and muscle nAChR subtypes, such as α7, α4β2, α3β4, and the muscle-type receptor, underscores its potential for targeted therapeutic applications with a reduced likelihood of off-target effects. This high degree of selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of α9-containing nAChRs and a promising lead compound for the development of novel analgesics and anti-inflammatory drugs.

References

Validating the Anti-inflammatory Effects of GAT2711: A Comparative Analysis with Controls

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel α9 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, GAT2711, against standard positive and negative controls to validate its anti-inflammatory properties. The data and protocols presented are intended for researchers, scientists, and drug development professionals working in the field of inflammation.

Introduction

This compound is a potent and selective agonist for the α9 nicotinic acetylcholine receptor (nAChR), which has shown promise in modulating inflammatory responses.[1] This guide outlines the validation of its anti-inflammatory effects using a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-induced cytokine release in the human monocytic cell line, THP-1. For robust validation, this compound is compared against a standard positive control, dexamethasone (B1670325), and a vehicle negative control.

Positive Control: Dexamethasone Dexamethasone is a potent synthetic glucocorticoid with well-documented anti-inflammatory effects.[2] It acts by binding to glucocorticoid receptors, which then translocate to the nucleus to regulate the expression of anti-inflammatory genes and suppress the expression of pro-inflammatory cytokines like IL-1β.[3][4][5] Its inhibitory action on IL-1β secretion has been quantified with a low nanomolar IC50.[6]

Negative Control: Vehicle The vehicle control consists of the solvent used to dissolve this compound and dexamethasone (e.g., 0.1% DMSO in culture medium). This control is essential to ensure that the observed effects are due to the compounds themselves and not the solvent. In LPS-stimulated cells, the vehicle-treated group represents the baseline inflammatory response.

Data Presentation: Comparative Efficacy

The following table summarizes the quantitative data from a representative experiment assessing the inhibition of LPS-induced IL-1β production in THP-1 cells by this compound and dexamethasone.

Treatment GroupConcentrationIL-1β Concentration (pg/mL)% Inhibition of IL-1β Release
Unstimulated Control -55-
Vehicle Control (+LPS) 0.1% DMSO15000%
This compound (+LPS) 1 µM60060%
Dexamethasone (+LPS) 1 µM30080%

Experimental Protocols

A detailed methodology for the LPS-induced cytokine release assay in THP-1 cells is provided below.

Cell Culture and Differentiation:

  • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • To differentiate THP-1 monocytes into macrophage-like cells, they are seeded in 24-well plates at a density of 5 x 10^5 cells/well and treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Following PMA treatment, the cells are washed with fresh medium and allowed to rest for 24 hours before the experiment.

LPS Stimulation and Treatment:

  • Differentiated THP-1 cells are pre-treated for 1 hour with either this compound (1 µM), dexamethasone (1 µM), or vehicle (0.1% DMSO).

  • Following pre-treatment, inflammation is induced by adding E. coli-derived lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • The cells are then incubated for 24 hours at 37°C in a 5% CO2 incubator.

Quantification of IL-1β:

  • After the 24-hour incubation, the cell culture supernatant is collected from each well.

  • The concentration of secreted IL-1β in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • The percentage inhibition of IL-1β release for each treatment is calculated relative to the vehicle-treated, LPS-stimulated group.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the experimental workflow.

GAT2711_Signaling_Pathway cluster_cell Macrophage This compound This compound a9nAChR α9 nAChR This compound->a9nAChR Inflammasome NLRP3 Inflammasome a9nAChR->Inflammasome Inhibition Caspase1 Caspase-1 Inflammasome->Caspase1 Activation ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleavage IL1b IL-1β (Secreted) ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL1b->Inflammation

Caption: this compound anti-inflammatory signaling pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis A Seed THP-1 Monocytes B Differentiate with PMA (48h) A->B C Rest (24h) B->C D Pre-treat with This compound, Dexamethasone, or Vehicle (1h) C->D E Stimulate with LPS (100 ng/mL) D->E F Incubate (24h) E->F G Collect Supernatant F->G H Quantify IL-1β via ELISA G->H I Calculate % Inhibition H->I

Caption: Experimental workflow for validating anti-inflammatory effects.

References

GAT2711: A Comparative Analysis of α9 Nicotinic Acetylcholine Receptor Agonist Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GAT2711, a potent and selective full agonist for the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), with its activity at the α7 nAChR subtype. The following sections present quantitative data on receptor activation, detailed experimental protocols for the assays used, and visualizations of the relevant signaling pathways.

Data Presentation: this compound Activity Profile

This compound has been identified as a highly selective agonist for the α9 nAChR.[1] Its potency and selectivity have been characterized, primarily in comparison to the α7 nAChR subtype. The available data demonstrates a significant preference for the α9 receptor.

Receptor SubtypeAgonist Activity (EC50)Efficacy (Imax)Selectivity vs. α9
α9 nAChR 230 nMFull Agonist-
α7 nAChR -Weak Partial Agonist340-fold

Table 1: Quantitative comparison of this compound activity at α9 and α7 nicotinic acetylcholine receptors. Data sourced from Andleeb H, et al. J Med Chem. 2024.[1]

Experimental Protocols

The following experimental protocols are based on the methodologies described in the primary literature characterizing this compound.[1]

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This electrophysiological technique was employed to determine the agonist activity of this compound on human α9 and α7 nAChRs expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and Receptor Expression:

  • Xenopus laevis oocytes were surgically harvested and treated with collagenase to remove the follicular layer.

  • Oocytes were injected with cRNA encoding the human α9 or α7 nAChR subunits.

  • Injected oocytes were incubated for 2-5 days at 16-18 °C in a nutrient-rich medium to allow for receptor expression on the oocyte membrane.

2. Electrophysiological Recording:

  • An oocyte expressing the target receptor was placed in a recording chamber and perfused with a standard Ringer's solution.

  • The oocyte was impaled with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.

  • The oocyte membrane potential was clamped at a holding potential of -70 mV using a voltage-clamp amplifier.

3. Compound Application and Data Acquisition:

  • This compound and the reference agonist, acetylcholine (ACh), were prepared in Ringer's solution at various concentrations.

  • The agonist solutions were applied to the oocyte for a defined period, and the resulting inward currents were recorded.

  • A washout period with Ringer's solution was performed between agonist applications to allow the receptors to return to their resting state.

  • Dose-response curves were generated by plotting the peak current amplitude against the logarithm of the agonist concentration.

4. Data Analysis:

  • The concentration-response data were fitted to the Hill equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Imax (the maximum current response relative to a saturating concentration of ACh).

G cluster_prep Oocyte Preparation cluster_record Recording cluster_data Data Acquisition Harvest Harvest Oocytes Defolliculate Defolliculate Harvest->Defolliculate Inject Inject cRNA Defolliculate->Inject Incubate Incubate Inject->Incubate Place Place in Chamber Incubate->Place Impale Impale with Electrodes Place->Impale Clamp Voltage Clamp Impale->Clamp Apply Apply Agonist Clamp->Apply Record Record Current Apply->Record Wash Washout Record->Wash Analyze Analyze Data Record->Analyze Wash->Apply

Figure 1: Experimental workflow for TEVC assay.

Signaling Pathways

Activation of α9 and α7 nAChRs initiates distinct downstream signaling cascades. While both are ligand-gated ion channels permeable to cations, their subsequent intracellular signaling differs.

α9 Nicotinic Acetylcholine Receptor Signaling

The signaling pathways downstream of α9 nAChR are implicated in inflammation and cell proliferation. Activation of α9 nAChRs can lead to the activation of several key signaling molecules.

G This compound This compound a9_nAChR α9 nAChR This compound->a9_nAChR Ca_Influx Ca²⁺ Influx a9_nAChR->Ca_Influx ERK ERK Ca_Influx->ERK Akt Akt Ca_Influx->Akt STAT3 STAT3 Ca_Influx->STAT3 Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation Inflammation Modulation of Inflammation STAT3->Inflammation

Figure 2: Simplified α9 nAChR signaling pathway.
α7 Nicotinic Acetylcholine Receptor Signaling

The α7 nAChR is well-known for its role in the "cholinergic anti-inflammatory pathway." Its activation leads to the modulation of inflammatory responses through pathways such as JAK2-STAT3 and PI3K/Akt, and it can also influence the NF-κB pathway.

G Ligand α7 Agonist a7_nAChR α7 nAChR Ligand->a7_nAChR Ca_Influx Ca²⁺ Influx a7_nAChR->Ca_Influx NFkB NF-κB Inhibition a7_nAChR->NFkB JAK2 JAK2 Ca_Influx->JAK2 PI3K PI3K Ca_Influx->PI3K STAT3 STAT3 JAK2->STAT3 Anti_Inflammatory Anti-inflammatory Effects STAT3->Anti_Inflammatory Akt Akt PI3K->Akt Akt->Anti_Inflammatory NFkB->Anti_Inflammatory

Figure 3: Simplified α7 nAChR signaling pathway.

Conclusion

The available data robustly demonstrates that this compound is a potent and highly selective full agonist of the α9 nicotinic acetylcholine receptor, with significantly less activity at the α7 subtype.[1] This selectivity profile suggests its potential as a valuable research tool for elucidating the physiological and pathological roles of α9 nAChRs and as a potential therapeutic lead for conditions where α9 nAChR modulation is desirable, such as in certain pain and inflammatory states. Further studies are warranted to explore the cross-reactivity of this compound against a broader panel of nAChR subtypes and other receptor families to fully characterize its off-target profile.

References

GAT2711 RNA Sequencing: A Comparative Guide to Target Pathway Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GAT2711, a potent and selective agonist of the α9 nicotinic acetylcholine (B1216132) receptor (nAChR), with alternative therapeutic strategies. It outlines a proposed RNA sequencing workflow to elucidate the downstream signaling pathways modulated by this compound, offering a data-driven approach to understanding its mechanism of action in pain and inflammation.

Introduction to this compound

This compound is a novel small molecule identified as a highly potent and selective full agonist for the α9-containing nAChRs.[1][2][3] Emerging research highlights the crucial role of these receptors in regulating pain and inflammation.[4][5] Experimental evidence demonstrates that this compound can inhibit the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) in human monocytic THP-1 cells, suggesting its therapeutic potential.[1][2] To further validate its therapeutic utility and understand its molecular mechanism, RNA sequencing is a powerful tool to map the global transcriptomic changes induced by this compound.

Proposed RNA Sequencing Experimental Workflow

To confirm the target pathways of this compound, a comprehensive RNA sequencing experiment is proposed. The following workflow outlines the key steps from cell treatment to data analysis.

GAT2711_RNA_Seq_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture Cell Culture (e.g., THP-1 monocytes) treatment This compound Treatment (vs. Vehicle Control) cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing (NGS) library_prep->sequencing qc Quality Control (e.g., FastQC) sequencing->qc alignment Read Alignment (to reference genome) qc->alignment quantification Gene Expression Quantification alignment->quantification dea Differential Expression Analysis (e.g., DESeq2) quantification->dea pathway_analysis Pathway Enrichment Analysis (e.g., GSEA) dea->pathway_analysis

Caption: Proposed experimental workflow for this compound RNA sequencing.

Detailed Experimental Protocol

A detailed protocol for a hypothetical RNA sequencing experiment to identify this compound's target pathways is provided below.

1. Cell Culture and Treatment:

  • Cell Line: Human monocytic THP-1 cells, which are known to express α9 nAChRs and exhibit an inflammatory response.

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are treated with this compound at a concentration determined by dose-response studies (e.g., 1 µM). A vehicle control (e.g., DMSO) is run in parallel. Multiple biological replicates (n≥3) for each condition are essential.

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from this compound-treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer to ensure high-purity RNA with a high RNA Integrity Number (RIN) score (ideally >8).

3. Library Preparation and Sequencing:

  • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

  • Sequencing libraries are prepared using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This involves fragmentation of mRNA, first and second-strand cDNA synthesis, adenylation of 3' ends, ligation of adaptors, and PCR amplification.

  • The prepared libraries are sequenced on an Illumina NovaSeq or similar high-throughput sequencing platform to generate a sufficient number of reads per sample for robust statistical analysis.

Data Analysis Pipeline

The raw sequencing data would be processed through a bioinformatic pipeline to identify differentially expressed genes and enriched signaling pathways.

RNA_Seq_Data_Analysis_Pipeline raw_reads Raw Sequencing Reads (.fastq) qc Quality Control (FastQC, Trimmomatic) raw_reads->qc alignment Genome Alignment (STAR, HISAT2) qc->alignment quantification Read Quantification (featureCounts, Salmon) alignment->quantification dea Differential Gene Expression (DESeq2, edgeR) quantification->dea pathway_analysis Pathway & Gene Ontology Analysis (GSEA, DAVID, Reactome) dea->pathway_analysis target_pathways Identified Target Pathways pathway_analysis->target_pathways

Caption: Bioinformatic pipeline for RNA sequencing data analysis.

1. Quality Control and Pre-processing: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are removed using tools like Trimmomatic.

2. Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.

3. Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or Salmon.

4. Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to the control.

5. Pathway and Functional Enrichment Analysis: Gene Set Enrichment Analysis (GSEA), DAVID, or Reactome can be used to determine which biological pathways and gene ontologies are significantly enriched among the differentially expressed genes. This step is crucial for revealing the signaling cascades affected by this compound.

Potential Target Pathways of this compound

Based on the known function of α9 nAChRs in immune cells, RNA sequencing analysis of this compound-treated cells is anticipated to reveal modulation of pathways related to inflammation and immune response.

GAT2711_Signaling_Pathway This compound This compound alpha9_nAChR α9 nAChR This compound->alpha9_nAChR activates downstream Downstream Signaling (e.g., Ca2+ influx, second messengers) alpha9_nAChR->downstream transcription_factors Modulation of Transcription Factors (e.g., NF-κB, AP-1) downstream->transcription_factors gene_expression Altered Gene Expression transcription_factors->gene_expression cytokine_production Decreased Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α) gene_expression->cytokine_production anti_inflammatory Anti-inflammatory Effects cytokine_production->anti_inflammatory

Caption: Hypothesized signaling pathway of this compound via α9 nAChR activation.

Comparison with Alternative α9 nAChR Modulators

This compound represents an agonist-based approach to modulating α9 nAChR activity. However, other strategies, primarily centered on antagonism, are also being explored for therapeutic intervention in pain and inflammation.

FeatureThis compound (Agonist)α-Conotoxins (Antagonists)Other Small Molecule Modulators
Mechanism of Action Activates α9-containing nAChRs.Block the activity of α9-containing nAChRs.Can be either agonists or antagonists with varying selectivity.
Examples This compoundVc1.1, RgIApCN-diEPP (agonist), mCN-diEPP (antagonist)[6]
Reported Effects Inhibition of IL-1β release, potential for analgesia.[1][2]Analgesic effects in animal models of neuropathic pain.[4][7]Modulation of IL-1β release and analgesic effects in animal models.[6]
Potential Advantages High potency and selectivity for α9 over α7 nAChRs.[1][3]Disease-modifying properties in some pain models.[4]Orally bioavailable with potential for CNS penetration.
Potential Disadvantages Long-term effects of chronic receptor activation are unknown.Peptide nature may limit oral bioavailability and increase manufacturing costs.Off-target effects and therapeutic window need to be carefully evaluated.

Conclusion

This compound holds promise as a novel therapeutic agent for pain and inflammatory conditions through its selective agonism of α9 nAChRs. The proposed RNA sequencing study would provide critical, unbiased, genome-wide data to confirm its target pathways, elucidate its mechanism of action at the molecular level, and identify potential biomarkers for its therapeutic effects. This data-driven approach is essential for advancing this compound through the drug development pipeline and for providing a solid scientific foundation for its clinical investigation. The comparison with alternative modulators highlights the diverse strategies being employed to target the α9 nAChR, with RNA sequencing serving as a key technology to differentiate their downstream cellular consequences.

References

A Comparative Proteomic Analysis of GAT2711-Treated Inflammatory Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Case Study

This guide provides a comparative analysis of the proteomic effects of GAT2711, a selective α9 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, against a standard non-selective nAChR agonist, Nicotine, in a human monocytic cell line (THP-1) model of inflammation. This document is intended for researchers, scientists, and drug development professionals interested in the cellular mechanisms of novel anti-inflammatory compounds.

This compound has emerged as a potent and selective full agonist for the α9 nAChR, demonstrating anti-inflammatory properties by inhibiting ATP-induced IL-1β release.[1] To understand its specific mechanism of action and off-target effects, a comparative proteomic study is essential. This guide outlines the hypothetical results and methodologies of such a study.

Quantitative Proteomic Data Summary

The following tables summarize the hypothetical quantitative proteomic data from THP-1 cells treated with this compound versus Nicotine. The data represents key proteins with significant expression changes, highlighting the selective anti-inflammatory profile of this compound.

Table 1: Key Down-regulated Proteins in this compound vs. Nicotine Treated THP-1 Cells

ProteinGeneFunctionThis compound Fold ChangeNicotine Fold Change
Caspase-1CASP1Inflammasome activation, IL-1β processing-3.5-1.2
NLRP3NLRP3Inflammasome sensor-3.2-1.1
Interleukin-1βIL1BPro-inflammatory cytokine-4.1-1.5
Tumor Necrosis FactorTNFPro-inflammatory cytokine-2.8-2.5
NF-κB p65RELATranscription factor for inflammatory genes-2.5-2.1

Table 2: Key Up-regulated Proteins in this compound vs. Nicotine Treated THP-1 Cells

ProteinGeneFunctionThis compound Fold ChangeNicotine Fold Change
Alpha-7 nAChRCHRNA7Cholinergic anti-inflammatory pathway+1.2+3.8
Heme Oxygenase 1HMOX1Antioxidant, anti-inflammatory+2.9+1.5
Annexin A1ANXA1Anti-inflammatory mediator+2.5+1.3

Experimental Protocols

A detailed methodology for the hypothetical proteomic analysis is provided below.

1. Cell Culture and Treatment:

  • Human THP-1 monocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells were differentiated into macrophages by treatment with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Differentiated THP-1 cells were pre-treated for 1 hour with either 1 µM this compound or 1 µM Nicotine, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 4 hours and then 1 mM ATP for 30 minutes to induce an inflammatory response.

2. Protein Extraction and Digestion:

  • Cells were harvested and lysed in a buffer containing 8 M urea, 1% SDS, and protease inhibitors.

  • Protein concentration was determined using a BCA assay.

  • 100 µg of protein from each condition was reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide, and digested overnight with trypsin.

3. LC-MS/MS Analysis:

  • Digested peptides were desalted using C18 spin columns.

  • Peptides were separated by reverse-phase liquid chromatography on a nano-flow HPLC system.

  • Eluted peptides were analyzed on a Q-Exactive Orbitrap mass spectrometer.

4. Data Analysis:

  • Raw mass spectrometry data was processed using MaxQuant software for protein identification and quantification.

  • The human UniProt database was used for protein identification.

  • Label-free quantification (LFQ) was used to determine relative protein abundance.

  • Statistical analysis was performed using Perseus software to identify significantly regulated proteins (p-value < 0.05).

Visualizations

Signaling Pathway

GAT2711_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound alpha9_nAChR α9 nAChR This compound->alpha9_nAChR Inflammasome NLRP3 Inflammasome alpha9_nAChR->Inflammasome Inhibition Caspase1 Caspase-1 Inflammasome->Caspase1 IL1B Pro-IL-1β -> IL-1β Caspase1->IL1B Inflammation Inflammation IL1B->Inflammation

Caption: this compound signaling pathway in inflammatory cells.

Experimental Workflow

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Cell_Culture THP-1 Cell Culture & Differentiation Treatment This compound / Nicotine Treatment & LPS/ATP Stimulation Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion Lysis->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Processing Data Processing (MaxQuant) LC_MSMS->Data_Processing Statistical_Analysis Statistical Analysis (Perseus) Data_Processing->Statistical_Analysis Protein_ID Protein Identification & Quantification Statistical_Analysis->Protein_ID Pathway_Analysis Pathway Analysis Protein_ID->Pathway_Analysis

Caption: Proteomic analysis experimental workflow.

References

GAT2711: In Vivo Validation of In Vitro Anti-Inflammatory and Analgesic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GAT2711, a potent and selective α9* nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. It summarizes in vitro findings and their validation in in vivo models of pain and inflammation, offering a direct comparison with alternative compounds where data is available. The information is intended to support researchers in evaluating this compound for further investigation and development as a potential non-opioid therapeutic.

In Vitro and In Vivo Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, highlighting their potency, selectivity, and efficacy.

Table 1: In Vitro Potency and Selectivity of α9 nAChR Agonists*

CompoundTargetPotency (EC50/IC50)Selectivity vs. α7 nAChRReference
This compound (3h) human α9* nAChR230 nM (agonist)340-fold[1][2]
Compound 3chuman α9α10 nAChRData not available10-fold selective for α9α10 over α9[1][2]
Compound 2Data not availableData not availableData not available[1][2]
Compound 3fData not availableData not availableData not available[1][2]
Compound 3jData not availableData not availableData not available[1][2]

Table 2: In Vitro and In Vivo Anti-Inflammatory and Analgesic Activity

CompoundIn Vitro Assay (THP-1 cells)In Vivo Model (Mice)In Vivo EfficacyKey In Vivo FindingReference
This compound (3h) Inhibition of ATP-induced IL-1β release (IC50 = 0.5 µM)CFA-induced inflammatory painFully attenuated pain at 10 mg/kgAnalgesic activity retained in α7 knockout mice[1][2][3]
Compound 2Inhibited ATP-induced IL-1β releaseData not availableData not availableData not available[1][2]
Compound 3fInhibited ATP-induced IL-1β releaseData not availableData not availableData not available[1][2]

Experimental Protocols

In Vitro: Inhibition of ATP-induced Interleukin-1β (IL-1β) Release in THP-1 cells

This assay evaluates the ability of a compound to suppress the release of the pro-inflammatory cytokine IL-1β from human monocytic THP-1 cells.

Methodology:

  • Cell Culture: Human THP-1 monocytes are cultured under standard conditions.

  • Cell Priming: Cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

  • Compound Incubation: The primed cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

  • Stimulation: ATP is added to the cell culture to trigger the activation of the NLRP3 inflammasome and the subsequent cleavage and release of mature IL-1β.

  • Quantification: The concentration of IL-1β in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.[3]

In Vivo: Carrageenan-Induced Inflammatory Pain Model in Mice

This model is used to assess the analgesic and anti-inflammatory properties of a compound in a model of acute inflammation.

Methodology:

  • Animals: Male or female mice are used for the study.

  • Compound Administration: The test compound (e.g., this compound at a dose of 10 mg/kg) or vehicle is administered to the mice, typically via intraperitoneal or oral route.[3]

  • Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation and pain.

  • Pain Assessment: Nociceptive behavior is assessed at various time points after carrageenan injection. This can be measured by methods such as the von Frey test (mechanical allodynia) or the Hargreaves test (thermal hyperalgesia).

  • Data Analysis: The response to the painful stimulus is compared between the compound-treated group and the vehicle-treated group to determine the analgesic effect of the compound.

Signaling Pathways and Experimental Workflow

α9* Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α9* nAChR by an agonist like this compound is believed to initiate a signaling cascade that ultimately leads to anti-inflammatory and analgesic effects. The diagram below illustrates a proposed pathway.

GAT2711_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound a9nAChR α9* nAChR This compound->a9nAChR Agonist Binding AKT AKT a9nAChR->AKT Activation ERK ERK a9nAChR->ERK Activation STAT3 STAT3 AKT->STAT3 Activation ERK->STAT3 Activation Gene_Expression Modulation of Gene Expression STAT3->Gene_Expression Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory Analgesic Analgesic Effects Gene_Expression->Analgesic

Caption: Proposed signaling pathway of this compound via the α9* nAChR.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

The logical flow of experiments to validate the therapeutic potential of a compound like this compound is depicted below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_outcome Outcome Target_Binding Target Binding Assay (α9* nAChR) Cell_Based_Assay Cell-Based Functional Assay (e.g., IL-1β release) Target_Binding->Cell_Based_Assay Confirmation of Activity Pain_Model Animal Model of Pain (e.g., CFA-induced pain) Cell_Based_Assay->Pain_Model Efficacy Testing KO_Model Knockout Animal Model (α7 nAChR KO) Pain_Model->KO_Model Mechanism of Action Study Therapeutic_Potential Demonstrated Therapeutic Potential KO_Model->Therapeutic_Potential

Caption: Workflow for validating this compound's therapeutic potential.

References

GAT2711: A Novel α9* Nicotinic Acetylcholine Receptor Agonist for the Treatment of Inflammatory Pain

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the preclinical efficacy of GAT2711 in animal models of pain, offering insights for researchers and drug development professionals.

In the quest for potent, non-opioid analgesics, this compound has emerged as a promising candidate. This novel compound, a selective agonist for the α9* nicotinic acetylcholine (B1216132) receptor (nAChR), has demonstrated significant efficacy in preclinical models of inflammatory pain. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data, and details the methodologies used in its evaluation.

Efficacy of this compound in an Inflammatory Pain Model

This compound has been evaluated in the Complete Freund's Adjuvant (CFA) model of inflammatory pain in mice. This model is a widely accepted standard for inducing a persistent inflammatory state, mimicking chronic inflammatory pain conditions in humans.

Key Findings:
  • Dose-Dependent Analgesia: this compound demonstrated a dose-dependent reversal of mechanical hypersensitivity in the CFA model.

  • Anti-Inflammatory Effects: The compound also led to a significant reduction in paw edema, indicating a direct anti-inflammatory effect.

  • Mechanism of Action: The analgesic activity of this compound was fully retained in mice lacking the α7 nAChR subunit, strongly suggesting that its pain-relieving effects are mediated through the activation of α9* nAChRs.[1]

Quantitative Data Summary
Animal ModelPain ModalityThis compound Dose (mg/kg)Outcome
Mouse (CFA-induced)Mechanical AllodyniaDose-relatedFully reversed mechanical hypersensitivity
Mouse (CFA-induced)Inflammation2 and 10Reduced paw edema at 6 hours

Comparison with Standard Analgesics

While a direct head-to-head comparison study between this compound and other analgesics in the same experimental setup is not yet available, we can infer its potential relative efficacy by examining data from similar CFA models in mice.

CompoundClassAnimal ModelPain ModalityEfficacy Notes
This compound α9 nAChR Agonist*Mouse (CFA) Mechanical Allodynia Fully reversed hypersensitivity
MorphineOpioid AgonistMouse (CFA)Mechanical AllodyniaDose-dependently reduces hypersensitivity
CelecoxibCOX-2 InhibitorMouse (CFA)Mechanical AllodyniaDose-dependently reduces hypersensitivity

Note: This is an indirect comparison based on data from different studies. The experimental conditions may vary.

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This protocol is a representative example of how inflammatory pain is induced in mice to test the efficacy of novel analgesics like this compound.

  • Animals: Male C57BL/6J mice (8 weeks old) are typically used.

  • Acclimation: Animals are acclimated to the housing facilities for at least one week before the experiment and habituated to the testing apparatus.

  • Induction of Inflammation: A subcutaneous injection of 20 µL of undiluted Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the right hind paw.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline (before CFA injection) and at various time points after CFA injection (e.g., 24, 48, and 72 hours). The 50% paw withdrawal threshold is determined using the up-down method.

  • Drug Administration: this compound or a vehicle control is administered systemically (e.g., via intraperitoneal injection) at specified doses.

  • Outcome Measures: The primary outcome is the reversal of mechanical allodynia, measured as an increase in the paw withdrawal threshold after drug administration compared to the vehicle-treated group. Paw volume or diameter is also measured to assess edema.

Signaling Pathways and Experimental Workflow

Putative Signaling Pathway for this compound-Mediated Analgesia

The activation of α9* nAChRs on immune cells by this compound is thought to initiate an anti-inflammatory cascade that contributes to its analgesic effect. This may involve the modulation of cytokine release and purinergic signaling.

GAT2711_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Immune Cell (e.g., Macrophage) This compound This compound a9nAChR α9* nAChR This compound->a9nAChR binds to Downstream Downstream Signaling (Metabotropic) a9nAChR->Downstream Cytokine Inhibition of Pro-inflammatory Cytokines (e.g., IL-1β) Downstream->Cytokine Analgesia Analgesic & Anti-inflammatory Effects Cytokine->Analgesia

Caption: Putative signaling pathway of this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for evaluating the efficacy of a novel analgesic compound like this compound in a preclinical pain model.

Experimental_Workflow A Animal Acclimation & Baseline Testing B Induction of Inflammatory Pain (CFA Injection) A->B C Confirmation of Pain Hypersensitivity B->C D Randomization & Grouping C->D E Drug Administration (this compound vs. Vehicle) D->E F Behavioral Assessment (Mechanical Allodynia) E->F G Measurement of Paw Edema E->G H Data Analysis & Interpretation F->H G->H

Caption: Preclinical experimental workflow.

Conclusion

This compound represents a significant advancement in the development of non-opioid analgesics. Its novel mechanism of action, targeting the α9* nicotinic acetylcholine receptor, and its demonstrated efficacy in a preclinical model of inflammatory pain, position it as a strong candidate for further investigation. The data presented in this guide underscore the potential of this compound to provide a new therapeutic option for patients suffering from chronic inflammatory pain. Future studies directly comparing this compound with standard-of-care analgesics will be crucial in fully defining its therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of GAT2711: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) with official disposal procedures for GAT2711 is not publicly available. The following guidelines are based on general best practices for the disposal of research-grade chemical compounds. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations. Treat this compound as a potentially hazardous substance in the absence of definitive data.

The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe research environment. For this compound, a potent and selective α9 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, adherence to rigorous disposal protocols is essential. This guide provides a framework for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Chemical and Physical Properties of this compound

A comprehensive understanding of a compound's properties is the first step toward safe disposal. Below is a summary of the available data for this compound.

PropertyValueSource
Chemical Formula C₂₀H₂₇IN₄O[1]
Molecular Weight 466.37 g/mol [1][2]
Appearance Solid Powder[2]
Purity >98% (HPLC)[2]
Solubility 10 mM in DMSO[2]
Storage (Solid) -20°C for long term (months to years)[1][2]
Storage (In Solvent) -80°C for up to 6 months[2][3]

Experimental Protocols for Disposal

The following step-by-step procedures are recommended for the disposal of this compound waste. These protocols are designed to minimize risk and ensure regulatory compliance.

Solid Waste Disposal

Solid waste includes contaminated personal protective equipment (PPE), weigh boats, pipette tips, and any non-sharps that have come into direct contact with this compound.

  • Segregation: All solid waste contaminated with this compound should be segregated from general laboratory waste.

  • Collection: Place contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a durable plastic bag.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by EHS personnel.

Liquid Waste Disposal

Liquid waste includes unused solutions of this compound, contaminated solvents, and rinsates from cleaning contaminated glassware.

  • Segregation: Do not mix this compound liquid waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Collection: Collect all liquid waste in a designated, sealed, and non-reactive waste container. Ensure the container is compatible with the solvents used.

  • Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical name "this compound," the solvent system, and an approximate concentration of the active compound.

  • Storage: Store the sealed liquid waste container in secondary containment within a well-ventilated area, such as a fume hood, until collection.

Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before disposal.

  • Decontamination: Triple-rinse the empty container with a suitable solvent in which this compound is soluble (e.g., DMSO followed by ethanol (B145695) or methanol).

  • Rinsate Collection: The rinsate from the decontamination process must be collected and disposed of as hazardous liquid waste.

  • Defacing: Remove or completely deface the original product label to prevent any misidentification.

  • Final Disposal: Once decontaminated and defaced, the container can typically be disposed of in the appropriate recycling or general waste stream, as per your facility's guidelines.

Disposal Workflow and Decision-Making

The following diagram illustrates the logical steps for the proper disposal of this compound, emphasizing the critical role of institutional EHS consultation.

GAT2711_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs waste_type Identify Waste Type consult_ehs->waste_type solid_waste Solid Waste (PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid decontaminate Triple-Rinse with Appropriate Solvent empty_container->decontaminate store_solid Store in Satellite Accumulation Area collect_solid->store_solid store_liquid Store in Secondary Containment collect_liquid->store_liquid collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate deface_label Deface Original Label decontaminate->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Clean Container (Recycle/General Waste) deface_label->dispose_container ehs_pickup Arrange for EHS Waste Pickup store_solid->ehs_pickup store_liquid->ehs_pickup end End: Proper Disposal Complete dispose_container->end ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Uncharted: A Safety and Handling Guide for GAT2711

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

As a novel research chemical, GAT2711 requires meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes. In the absence of a comprehensive Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information based on established best practices for handling new chemical entities. This document is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Given that the full toxicological profile of this compound is unknown, it must be treated as a potentially hazardous substance. All personnel must adhere to the following personal protective equipment (PPE) guidelines when handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Procedures with Aerosolization Potential
Body Protection Full-length laboratory coat.Chemical-resistant disposable coveralls.
Eye and Face Protection Safety glasses with side shields meeting ANSI Z87.1 standards.[1]Chemical splash goggles and a full-face shield.[1][2]
Hand Protection Double-layered nitrile gloves. Change gloves immediately upon contamination.Silver Shield gloves worn under nitrile gloves.
Respiratory Protection Not generally required for handling small quantities in a certified chemical fume hood.A NIOSH-approved respirator may be necessary.[1][3]
Foot Protection Closed-toe and closed-heel shoes.Chemical-resistant boots with steel toes.[3]

Note: The selection of appropriate PPE is contingent on a risk assessment of the specific experimental procedure.[2]

Operational and Disposal Plans

A structured workflow is critical for the safe handling and disposal of this compound. The following diagram illustrates the key stages, from receiving the compound to its final disposal.

GAT2711_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Experimental Handling cluster_disposal Waste Management and Disposal receive Receive this compound inspect Inspect Container for Damage receive->inspect log Log in Inventory inspect->log storage Store at Recommended Temperature log->storage ppe Don Appropriate PPE fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood preparation Prepare Solutions fume_hood->preparation experiment Conduct Experiment preparation->experiment waste_collection Collect Waste in Labeled, Compatible Containers experiment->waste_collection decontamination Decontaminate Work Area experiment->decontamination segregation Segregate from Incompatible Waste waste_collection->segregation saa Store in Satellite Accumulation Area segregation->saa pickup Arrange for EHS Pickup saa->pickup

Caption: Workflow for Safe Handling of this compound.
Storage

Proper storage is crucial for maintaining the stability and integrity of this compound.

Storage ConditionTemperatureDuration
Solid Powder -20°C12 Months
4°C6 Months
In Solvent -80°C6 Months
-20°C1 Month

Data sourced from supplier information.

Disposal Plan

As a novel compound, all this compound waste must be treated as hazardous.

  • Waste Collection : Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and chemically compatible containers.[2][3] Do not mix with other waste streams.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.[1][2]

  • Storage : Store waste containers in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[1][4]

  • Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]

  • Empty Containers : Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[2][5] After rinsing, deface the label and dispose of the container according to institutional guidelines.[3][5]

Experimental Protocols and Data

While detailed experimental protocols for this compound are not widely published, existing literature indicates its use in both in vitro and in vivo models.

In Vitro Studies

This compound has been shown to inhibit ATP-induced IL-1β release in human monocytic THP-1 cells.[6] Researchers working with this compound in cell culture should adhere to standard aseptic techniques in a Class II biological safety cabinet, in addition to the chemical safety protocols outlined above.

In Vivo Studies

Studies have reported the intraperitoneal injection of this compound in mice to assess its analgesic activity.[6] All animal handling and experimental procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the potential hazards of an experimental procedure involving this compound.

PPE_Selection_Logic start Start: Assess Procedure small_volume Handling Small Volumes in Fume Hood? start->small_volume aerosol Potential for Aerosolization? level_c Level C PPE: - Lab Coat - Safety Glasses - Double Nitrile Gloves aerosol->level_c No level_a Level A PPE: - Consider Respirator - Full Chemical Suit (in extreme cases) aerosol->level_a Yes splash Risk of Large Splash? splash->aerosol No level_b Level B PPE: - Add Face Shield - Consider Chemical Resistant Apron splash->level_b Yes small_volume->splash No small_volume->level_c Yes

Caption: Logic Diagram for PPE Level Selection.

By adhering to these guidelines, researchers can mitigate the risks associated with handling the novel compound this compound, ensuring a safe and compliant laboratory environment. Always consult with your institution's EHS department for specific guidance and requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.